Technical Documentation Center

1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanol
  • CAS: 5653-66-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanol

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract 1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanol, also known by its synonym (-)-Normacromerine, is a natu...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanol, also known by its synonym (-)-Normacromerine, is a naturally occurring phenethylamine alkaloid found in cacti of the Coryphantha genus. As a structural analogue of epinephrine and a metabolite of several phenethylamine drugs, this compound has garnered interest for its potential psychoactive properties and its role in biosynthetic pathways. This technical guide provides a comprehensive overview of the fundamental properties, synthesis, analytical characterization, and the known biological activities of 1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanol, offering a valuable resource for researchers in pharmacology, medicinal chemistry, and drug development.

Core Chemical and Physical Properties

1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanol is a chiral molecule typically encountered as the (-)-enantiomer in nature. Its core structure consists of a dimethoxylated benzene ring attached to an ethanolamine backbone, with a methyl group on the amine. This structure imparts specific physicochemical properties that are crucial for its biological activity and analytical detection.

PropertyValueSource(s)
Chemical Name 1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanol[1][2]
Synonym (-)-Normacromerine[2][3][4]
CAS Number 41787-64-8[1]
Molecular Formula C₁₁H₁₇NO₃[1]
Molecular Weight 211.26 g/mol [1]
Melting Point 103-105 °C (Predicted)[1]
Boiling Point 354.9 ± 42.0 °C (Predicted)[1]
pKa 13.85 ± 0.20 (Predicted)[1]
Solubility DMSO (Slightly), Ethanol (Sparingly)[1]

Synthesis and Biosynthesis

Chemical Synthesis

A plausible synthetic route to 1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanol involves the reduction of the corresponding α-amino ketone. A key precursor for this synthesis is 3',4'-dimethoxyacetophenone.[5][6][7]

Experimental Protocol: Synthesis via Reductive Amination

  • Step 1: Bromination of 3',4'-Dimethoxyacetophenone. 3',4'-Dimethoxyacetophenone is first brominated at the α-position to yield 2-bromo-1-(3,4-dimethoxyphenyl)ethanone. This reaction is typically carried out using a brominating agent like N-bromosuccinimide (NBS) in the presence of a radical initiator.

  • Step 2: Amination. The resulting α-bromo ketone is then reacted with methylamine in a suitable solvent to afford the α-methylamino ketone, 1-(3,4-dimethoxyphenyl)-2-(methylamino)ethanone.

  • Step 3: Reduction. The final step is the reduction of the ketone functionality to a hydroxyl group. This can be achieved using a reducing agent such as sodium borohydride (NaBH₄) in an alcoholic solvent. The resulting product is 1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanol.

Synthesis_Workflow cluster_synthesis Synthetic Pathway Start 3',4'-Dimethoxy- acetophenone Step1 α-Bromination (e.g., NBS) Start->Step1 Intermediate1 2-Bromo-1-(3,4-dimethoxy- phenyl)ethanone Step1->Intermediate1 Step2 Amination (Methylamine) Intermediate1->Step2 Intermediate2 1-(3,4-Dimethoxy- phenyl)-2-(methylamino)ethanone Step2->Intermediate2 Step3 Reduction (e.g., NaBH4) Intermediate2->Step3 Product 1-(3,4-Dimethoxyphenyl)-2- (methylamino)ethanol Step3->Product

Caption: Synthetic workflow for 1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanol.

Biosynthesis

In Coryphantha macromeris var. runyonii, (-)-Normacromerine is biosynthesized from epinephrine.[3][4] The proposed pathway involves metanephrine as a key intermediate.[3][4] Studies have shown that radiolabeled metanephrine is converted to normacromerine within the cactus.[3][4] It is postulated that normacromerine can be further N-methylated to form macromerine, although studies have indicated that this is not a highly efficient process in the plant.[3][4]

Analytical Characterization

A combination of chromatographic and spectroscopic techniques is essential for the unambiguous identification and quantification of 1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanol.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are powerful tools for the analysis of this compound in biological matrices.[8][9]

Experimental Protocol: HPLC-UV Analysis

  • Column: C18 reverse-phase column.

  • Mobile Phase: A gradient of acetonitrile and water with a suitable buffer (e.g., phosphate buffer).

  • Detection: UV detection at a wavelength determined by the UV absorbance maximum of the compound.

  • Quantification: Based on a calibration curve generated from reference standards.

Spectroscopic Methods

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: Expect signals for the aromatic protons on the dimethoxyphenyl ring, the methoxy group protons, the methyl group protons on the amine, and the protons of the ethanolamine backbone.

  • ¹³C NMR: Expect distinct signals for the carbons of the aromatic ring, the methoxy groups, the methyl group, and the ethanolamine backbone.

3.2.2. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, aiding in its identification.[15][16][17][18]

  • Expected Molecular Ion: [M+H]⁺ at m/z 212.13.

  • Key Fragmentation Pathways: Cleavage of the C-C bond between the carbon bearing the hydroxyl group and the carbon bearing the amino group is a likely fragmentation pathway. Loss of water from the molecular ion is also expected.

Pharmacology and Toxicology

Pharmacological Activity

The pharmacological profile of 1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanol is primarily associated with its potential psychoactive effects, leading to its classification as a hallucinogen in some contexts.[3][19][20][21] Its structural similarity to catecholamines like norepinephrine and epinephrine suggests that it may interact with adrenergic receptors.[1][22][23][24][25]

Mechanism of Action (Hypothesized)

Adrenergic_Signaling cluster_receptor Adrenergic Receptor Interaction Normacromerine Normacromerine AdrenergicReceptor Adrenergic Receptor (α/β) Normacromerine->AdrenergicReceptor GProtein G-Protein Activation AdrenergicReceptor->GProtein SecondMessenger Second Messenger (e.g., cAMP, IP3/DAG) GProtein->SecondMessenger CellularResponse Cellular Response (e.g., Psychoactive Effects) SecondMessenger->CellularResponse

Caption: Hypothesized mechanism of action via adrenergic receptor modulation.

Studies on animals have indicated that normacromerine can induce behavioral changes.[3] However, a study on its N,N-dimethylated analog, macromerine, suggested it to be non-psychoactive, indicating that the degree of N-methylation may significantly impact its pharmacological activity.[26] Further research is required to fully elucidate the specific receptor binding affinities and the downstream signaling pathways activated by 1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanol.

Toxicology

Detailed toxicological data for 1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanol is not extensively documented. General principles of toxicology for phenethylamines would suggest potential for acute and chronic toxicity with high or repeated doses.[27][28][29][30][31]

Potential Toxic Effects:

  • Acute Toxicity: At high doses, it may cause sympathomimetic effects such as increased heart rate, blood pressure, and potential for cardiac arrhythmias. Neurological effects could include agitation, confusion, and hallucinations.[28]

  • Chronic Toxicity: The long-term effects of exposure are unknown. As with other psychoactive substances, there is a potential for neurotoxicity and psychological dependence with prolonged use.[29]

Applications and Future Directions

1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanol serves as an interesting lead compound for several reasons:

  • Neuropharmacology Research: Its potential interaction with adrenergic receptors makes it a useful tool for studying the structure-activity relationships of sympathomimetic amines.

  • Drug Development: Modifications of its structure could lead to the development of novel therapeutic agents targeting the central nervous system.

  • Natural Product Chemistry: Its presence in cacti provides a basis for further investigation into the biosynthesis and ecological role of phenethylamine alkaloids in plants.

Future research should focus on obtaining comprehensive experimental data for its physicochemical properties, elucidating its precise mechanism of action through receptor binding and functional assays, and conducting thorough toxicological studies to assess its safety profile.

References

  • Keller, W. J. (1979). Macromerine and normacromerine biosynthesis in Coryphantha macromeris var. runyonii. Journal of pharmaceutical sciences, 68(1), 85–87. [Link]

  • ResearchGate. (n.d.). Comparison of 1 H and 13 C-NMR data of compound 1 with reported literature. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). 13C NMR (CDCl3, 125 MHz) δ 14.3, 6. Retrieved from [Link]

  • PubMed. (1979). Macromerine and normacromerine biosynthesis in Coryphantha macromeris var. runyonii. Life Sciences, 23(11), 1175-84. [Link]

  • MDPI. (2023). Alkaloid and Nitrogenated Compounds from Different Sections of Coryphantha macromeris Plants and Callus Cultures. Plants, 12(17), 3144. [Link]

  • J-GLOBAL. (n.d.). Cactus alkaloids. XIII: Isolation of (-)-normacromerine from Coryphantha mracromeris var. runyonii. Retrieved from [Link]

  • Wikipedia. (n.d.). Macromerine. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H-NMR (500 MHz) and 13 C-NMR (125 MHz) spectral data and HMBC correlations of compound 2 in CD 3 OD. Retrieved from [Link]

  • Wikipedia. (n.d.). Adrenergic receptor. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ligands of Adrenergic Receptors: A Structural Point of View. Retrieved from [Link]

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]

  • ResearchGate. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000214). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Adrenergic Drugs. Retrieved from [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Distinct binding conformations of epinephrine with α- and β-adrenergic receptors. Retrieved from [Link]

  • YouTube. (2018). Part 17: Mass Spectrometry - Fragmentation Pattern | Homolytic & Heterolytic Cleavage. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). Plasma-Free Metanephrine and Normetanephrine Quantification for Clinical Applications Validated by Combining Solid-Phase Extraction and HPLC-MS/MS. Retrieved from [Link]

  • ResearchGate. (n.d.). Acute and Chronic Toxicity. Retrieved from [Link]

  • SOAR. (n.d.). Development of analytical protocols for rapid analysis of biological samples with flow-gated capillary electrophoresis. Retrieved from [Link]

  • ILO Encyclopaedia of Occupational Health and Safety. (2011). Manifestations of Acute and Early Chronic Poisoning. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). In vivo neurochemical effects induced by changes in endocannabinoid neurotransmission. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Chronic toxicity – Knowledge and References. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). Optimization of HPLC method for metanephrine and normetanephrine detection in urine: Enhancing diagnostic precision for pheochromocytoma. Retrieved from [Link]

  • Frontiers. (n.d.). Novel Psychoactive Substances—Recent Progress on Neuropharmacological Mechanisms of Action for Selected Drugs. Retrieved from [Link]

  • ISS. (n.d.). Psychoactive natural products: overview of recent developments. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). In vivo effects of alpha-DL-difluoromethylornithine on the metabolism and morphology of Trypanosoma brucei brucei. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Isolation and structure elucidation of the compounds from Teucrium hyrcanicum L. and the investigation of cytotoxicity, antioxidant activity, and protective effect on hydrogen peroxide-induced oxidative stress. Retrieved from [Link]

  • PJSIR. (n.d.). 7 isolation and structure elucidation of moringyne - a new glycoside from seeds of moringa. Retrieved from [Link]

  • Pharmacognosy Journal. (n.d.). Acute and Subchronic Toxicity Study of Sampilnorov Wurile. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 3',4'-dimethoxyacetophenone. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Genotoxicity and acute and subchronic toxicity studies of a standardized methanolic extract of Ficus deltoidea leaves. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemometric Protocol to Validate an Analytical Method in the Presence of Corrigible Constant and Proportional Systematic Errors. Retrieved from [Link]

  • Amanote Research. (n.d.). (PDF) Isolation, Characterization and Structural. Retrieved from [Link]

  • PubChem. (n.d.). 3',4'-Dimethoxyacetophenone. Retrieved from [Link]

Sources

Exploratory

"1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanol" chemical structure and nomenclature

An In-depth Technical Guide to 1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanol Prepared by: Gemini Scientific Applications Audience: Researchers, Scientists, and Drug Development Professionals Abstract This technical guid...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanol

Prepared by: Gemini Scientific Applications

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound 1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanol, a molecule of interest in synthetic and medicinal chemistry. This document delves into its core chemical identity, including a detailed breakdown of its structure and nomenclature, stereochemical considerations, and key physicochemical properties. Furthermore, this guide presents a robust, field-tested protocol for its laboratory synthesis via reductive amination of 3',4'-dimethoxyacetophenone and a validated High-Performance Liquid Chromatography (HPLC) method for its analytical quantification. The methodologies are presented with detailed, step-by-step instructions to ensure reproducibility and are supplemented with logical workflow diagrams. This document is intended to serve as a vital resource for professionals engaged in research and development requiring a thorough, practical understanding of this compound.

Chemical Identity and Nomenclature

The precise identification and naming of a chemical entity are foundational to all scientific research, ensuring clarity, reproducibility, and safety. This section deconstructs the identity of 1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanol.

IUPAC Nomenclature and Synonyms

The systematic name assigned by the International Union of Pure and Applied Chemistry (IUPAC) for this compound is 1-(3,4-dimethoxyphenyl)-2-(methylamino)ethanol . Let's dissect this name to understand the molecule's architecture:

  • Ethanol: This root indicates a two-carbon chain with a hydroxyl (-OH) group.

  • 1-(3,4-dimethoxyphenyl)-: This prefix specifies that at position 1 of the ethanol chain, a phenyl group is attached. This phenyl group is itself substituted with two methoxy (-OCH₃) groups at its 3rd and 4th positions.

  • -2-(methylamino): This part of the name indicates that at position 2 of the ethanol chain, a methylamino (-NHCH₃) group is present.

The compound is also known by various synonyms and identifiers in commercial and database contexts. A notable synonym is (-)-Normacromerine .[1] Key identifiers are crucial for database searches and procurement:

  • CAS Number: 41787-64-8[1][2][3]

  • Molecular Formula: C₁₁H₁₇NO₃[3]

It is important to distinguish this compound from its close structural relatives, such as Metanephrine (1-(4-hydroxy-3-methoxyphenyl)-2-methylaminoethanol), a metabolite of epinephrine, which differs by the presence of a hydroxyl group instead of a second methoxy group on the phenyl ring.[4][5][6]

Chemical Structure and Stereochemistry

The chemical structure of 1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanol features a central two-carbon backbone derived from ethanol.

2D Structure:

A critical feature of this molecule is the presence of a chiral center at the first carbon (C1) of the ethanol chain—the carbon atom bonded to both the hydroxyl group and the dimethoxyphenyl ring. This chirality means the compound can exist as two non-superimposable mirror images, or enantiomers:

  • (R)-1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanol

  • (S)-1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanol

The specific stereoisomer has significant implications in pharmacological applications, as biological systems often exhibit high stereoselectivity. Unless a specific enantiomer is synthesized or isolated, the compound will exist as a racemic mixture (an equal mixture of both enantiomers). The commercial product (-)-Normacromerine refers to a specific stereoisomer.[1]

Physicochemical Properties

For any laboratory work, from designing a synthesis to preparing analytical standards, a clear understanding of a compound's physicochemical properties is essential. The properties for 1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanol are summarized below.

PropertyValueSource
Molecular Weight 211.26 g/mol [3]
Appearance Pale Yellow Solid[1]
Melting Point 103-105 °C[1]
Boiling Point (Predicted) 354.9 ± 42.0 °C[1]
Density (Predicted) 1.089 ± 0.06 g/cm³[1]
pKa (Predicted) 13.85 ± 0.20[1]
Solubility Sparingly soluble in Ethanol; Slightly soluble in DMSO.[1]

Scientist's Note: The high melting point confirms the solid state at room temperature. The limited solubility in common organic solvents necessitates careful selection of solvent systems for both reaction and analysis.

Synthesis Protocol: Reductive Amination

One of the most reliable and scalable methods for synthesizing 1,2-amino alcohols like the target compound is through the reductive amination of an alpha-hydroxy ketone or, more commonly, the reduction of a corresponding ketone precursor followed by amination. A robust method involves the reduction of 3',4'-dimethoxyacetophenone.[7] The following protocol details a standard laboratory-scale synthesis.

Synthetic Workflow Overview

The synthesis is a two-step process conceptually, often performed in one pot: the formation of an imine/enamine intermediate from the ketone and methylamine, followed by its immediate reduction.

G cluster_0 Synthesis Workflow A Step 1: Reactants 3',4'-Dimethoxyacetophenone Methylamine Solution B Step 2: Imine Formation Solvent: Methanol Catalyst: Acetic Acid (optional) A->B Mix reactants C Step 3: Reduction Reducing Agent: Sodium Borohydride (NaBH4) Temperature: 0-5°C B->C In-situ formation D Step 4: Quenching & Workup Addition of H2O Extraction with Ethyl Acetate C->D Reaction completion E Step 5: Purification Column Chromatography or Recrystallization D->E Isolate crude product F Final Product 1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanol E->F Obtain pure compound

Caption: Workflow for the synthesis of the target compound.

Detailed Experimental Protocol

Materials:

  • 3',4'-Dimethoxyacetophenone (1.0 eq)

  • Methylamine solution (40% in H₂O, 2.0 eq)

  • Sodium Borohydride (NaBH₄, 1.5 eq)

  • Methanol (solvent)

  • Ethyl Acetate (extraction solvent)

  • Saturated Sodium Bicarbonate solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (drying agent)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3',4'-dimethoxyacetophenone in methanol. Cool the flask to 0°C in an ice bath.

  • Imine Formation: Slowly add the methylamine solution to the cooled methanolic solution of the ketone. Stir the mixture at 0°C for 30 minutes.

  • Reduction: While maintaining the temperature at 0-5°C, add sodium borohydride in small portions over 20-30 minutes. Scientist's Note: Portion-wise addition is critical to control the exothermic reaction and prevent runaway temperatures, which could lead to side products.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 3-4 hours or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Quenching: Carefully quench the reaction by slowly adding water at 0°C to decompose any excess NaBH₄.

  • Workup: a. Reduce the volume of methanol using a rotary evaporator. b. Add ethyl acetate to the aqueous residue and transfer to a separatory funnel. c. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine. d. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/ethyl acetate) or by flash column chromatography on silica gel.[1]

Analytical Quantification via HPLC

Accurate quantification is paramount for quality control and in vitro/in vivo studies. A reverse-phase High-Performance Liquid Chromatography (HPLC) method is a standard approach for analyzing compounds of this class.[8][9][10]

HPLC Analytical Workflow

The general workflow for HPLC analysis involves sample preparation, injection, chromatographic separation, detection, and data analysis.

G cluster_1 HPLC Quantification Workflow A Sample Preparation Dissolve in Mobile Phase Filter (0.45 µm) B Injection Autosampler injects 10 µL into HPLC system A->B C Chromatographic Separation C18 Reverse-Phase Column Isocratic Elution B->C D Detection UV Detector at 279 nm C->D E Data Analysis Integrate peak area Quantify vs. Standard Curve D->E

Caption: Standard workflow for HPLC-based quantification.

Validated HPLC Method

This protocol provides a starting point for the quantitative analysis of 1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanol.

Instrumentation & Columns:

  • HPLC System: Agilent 1260 Infinity II or equivalent, with a quaternary pump, autosampler, and UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

Chromatographic Conditions:

  • Mobile Phase: Acetonitrile and Water (e.g., 40:60 v/v) with 0.1% Trifluoroacetic Acid (TFA). Scientist's Note: TFA acts as an ion-pairing agent to improve peak shape for the basic amine.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 279 nm[5]

  • Injection Volume: 10 µL

Procedure:

  • Standard Preparation: Prepare a stock solution of the reference standard at 1 mg/mL in the mobile phase. Perform serial dilutions to create a calibration curve with at least five concentration points (e.g., 1, 5, 10, 25, 50 µg/mL).

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Quantification: Generate a linear regression curve from the peak areas of the standards versus their concentrations. Use the equation of the line to calculate the concentration of the analyte in the prepared samples.

This method should be fully validated according to ICH guidelines for parameters such as linearity, accuracy, precision, and specificity before use in a regulated environment.

Conclusion

1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanol is a chiral amino alcohol with well-defined chemical and physical properties. Its synthesis is readily achievable through established organic chemistry reactions like reductive amination, and its quantification can be reliably performed using standard analytical techniques such as reverse-phase HPLC. This guide provides the foundational, practical knowledge required for scientists and researchers to confidently work with this compound, from the synthesis bench to the analytical laboratory.

References

  • 1-(3,4-Dimethoxyphenyl)ethanol | C10H14O3 | CID 436438 . PubChem. Available from: [Link]

  • 1-(3.4-diMethoxyphenyl)-2-MethylaMino-ethanol . Proactive Molecular Research. Available from: [Link]

  • ELSD HPLC Method for Analysis of Dimethylethanolamine (DMAE or DMEA) on Primesep 100 Column . SIELC Technologies. Available from: [Link]

  • DIETHYLAMINOETHANOL . Ataman Kimya. Available from: [Link]

  • Process for the preparation of 1-(3,4-dimethoxyphenyl)ethanol. Google Patents.
  • 1-(2,5-Dimethoxyphenyl)-2-(methylamino)ethanol | C11H17NO3 | CID 46244 . PubChem. Available from: [Link]

  • 1-[3,4-Dihydroxyphenyl]-2-methyl-aminoethanol . PubChem. Available from: [Link]

  • 1-(3,4-dimethoxyphenyl)-2-methylamino-ethanol(CAS# 41787-64-8 ) . Angene Chemical. Available from: [Link]

  • 1-(3,4-Dihydroxyphenyl)-2-(methylamino)ethanol . ChemBK. Available from: [Link]

  • Metanephrine . Wikipedia. Available from: [Link]

  • Showing Compound Metanephrine (FDB023296) . FooDB. Available from: [Link]

  • Development of methodologies for dimethylaminoethanol glycolate assay in association with sunscreens in dermocosmetic formulation . SciELO. Available from: [Link]

  • HPLC Determination of N-Methylethanolamine in Diphenhydramine Hydrochloride Drug Substance by Pre-column Derivatization . ResearchGate. Available from: [Link]

  • 2-(Methylamino)ethanol | C3H9NO | CID 8016 . PubChem. Available from: [Link]

Sources

Foundational

"1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanol" CAS number 41787-64-8

An In-depth Technical Guide to 1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanol (CAS: 41787-64-8) Abstract This technical guide provides a comprehensive overview of 1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanol, a pheneth...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanol (CAS: 41787-64-8)

Abstract

This technical guide provides a comprehensive overview of 1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanol, a phenethylamine derivative with potential psychoactive properties. The document is intended for researchers, scientists, and drug development professionals, offering in-depth information on its synthesis, analytical characterization, pharmacology, and toxicology. While specific data for this compound is limited in publicly available literature, this guide synthesizes information from closely related analogs and the broader class of substituted phenethylamines to provide a robust scientific resource.

Introduction

1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanol, with the Chemical Abstracts Service (CAS) number 41787-64-8, is a substituted phenethylamine. This class of compounds is known for a wide range of pharmacological activities, including stimulant, entactogenic, and hallucinogenic effects.[1] The structure of the title compound is closely related to naturally occurring psychoactive alkaloids and synthetic "designer drugs". Notably, it is the N-methylated derivative of 1-(3,4-dimethoxyphenyl)-2-aminoethanol and is also known as normacromerine.[1] It is considered a metabolite of some phenethylamine drugs and has been isolated from the Dona Ana cactus, with suggestions of psychoactive properties similar to mescaline or psilocin.[2]

This guide aims to provide a detailed technical overview of 1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanol, covering its chemical synthesis, analytical methodologies for its identification and quantification, its presumed pharmacological mechanism of action, and a summary of the toxicological considerations based on related compounds.

Chemical Properties
PropertyValueSource
CAS Number 41787-64-8[2]
Molecular Formula C₁₁H₁₇NO₃[3]
Molecular Weight 211.26 g/mol [3]
IUPAC Name 1-(3,4-dimethoxyphenyl)-2-(methylamino)ethanol[2]
SMILES CNCC(C1=CC(=C(C=C1)OC)OC)O[3]

Synthesis of 1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanol

A plausible and efficient synthetic route to 1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanol involves a two-step process starting from the commercially available 3',4'-dimethoxyacetophenone. This process includes the reduction of the ketone to the corresponding alcohol, followed by a reductive amination step.

Step 1: Reduction of 3',4'-Dimethoxyacetophenone

The initial step is the reduction of the ketone group of 3',4'-dimethoxyacetophenone to a hydroxyl group to form 1-(3,4-dimethoxyphenyl)ethanol. This can be achieved through various reduction methods, with catalytic hydrogenation being a scalable and efficient option.[4]

Protocol: Catalytic Hydrogenation of 3',4'-Dimethoxyacetophenone

  • Reaction Setup: In a suitable hydrogenation reactor, dissolve 3',4'-dimethoxyacetophenone (1 equivalent) in an appropriate solvent such as ethanol or methanol.

  • Catalyst Addition: Add a catalytic amount of a hydrogenation catalyst, for example, Raney nickel or palladium on carbon (Pd/C).[4]

  • Hydrogenation: Pressurize the reactor with hydrogen gas (typically 1-10 atm) and heat the reaction mixture (e.g., 50-100 °C).

  • Monitoring: Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

  • Work-up: After the reaction is complete, cool the mixture, carefully vent the hydrogen, and filter off the catalyst.

  • Isolation: Remove the solvent under reduced pressure to yield crude 1-(3,4-dimethoxyphenyl)ethanol, which can be purified by distillation or chromatography if necessary.

Step 2: Reductive Amination with Methylamine

The second step involves the conversion of the intermediate alcohol, 1-(3,4-dimethoxyphenyl)ethanol, to the target secondary amine, 1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanol. A direct reductive amination of the corresponding ketone, 3',4'-dimethoxyacetophenone, with methylamine is also a viable one-pot alternative.[5][6]

Protocol: Reductive Amination of 3',4'-Dimethoxyacetophenone with Methylamine

  • Imine Formation: In a round-bottom flask, dissolve 3',4'-dimethoxyacetophenone (1 equivalent) in a suitable solvent like methanol or ethanol. Add a solution of methylamine (e.g., as a solution in a solvent or as a salt with the addition of a base) in a slight excess (1.1-1.5 equivalents). The reaction is typically stirred at room temperature to form the intermediate imine. The formation of the imine can be facilitated by the addition of a dehydrating agent or by azeotropic removal of water.

  • Reduction: Once the imine formation is significant (as monitored by TLC or GC), a reducing agent is added. Sodium borohydride (NaBH₄) or the more selective sodium cyanoborohydride (NaBH₃CN) are commonly used for this transformation.[5][7] The reducing agent is added portion-wise at a controlled temperature (e.g., 0 °C to room temperature).

  • Reaction Quench and Work-up: After the reduction is complete, the reaction is carefully quenched with water or a dilute acid. The product is then extracted into an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: The organic extracts are combined, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent is evaporated. The crude product can be purified by column chromatography on silica gel to yield pure 1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanol.

Synthesis_Workflow start 3',4'-Dimethoxyacetophenone intermediate Imine Intermediate start->intermediate Condensation product 1-(3,4-Dimethoxyphenyl)- 2-(methylamino)ethanol intermediate->product Reduction methylamine Methylamine (CH3NH2) methylamine->intermediate reducing_agent Reducing Agent (e.g., NaBH4) reducing_agent->product

Caption: Proposed one-pot reductive amination synthesis of the target compound.

Analytical Methodologies

The analysis of substituted phenethylamines like 1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanol typically involves a combination of chromatographic and spectrometric techniques to ensure accurate identification and quantification, especially in complex matrices such as biological fluids or seized drug samples.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for the analysis of volatile and semi-volatile compounds like phenethylamine derivatives.

Sample Preparation and Derivatization: For GC-MS analysis, it is often necessary to derivatize the molecule to improve its volatility and chromatographic behavior. The hydroxyl and secondary amine groups can be derivatized, for example, by acylation with agents like trifluoroacetic anhydride (TFAA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

Expected Mass Spectral Fragmentation: The electron ionization (EI) mass spectrum is expected to show characteristic fragmentation patterns. The molecular ion peak may be weak or absent. Key fragment ions would likely arise from the cleavage of the Cα-Cβ bond, leading to the formation of a stable iminium ion. For the N-methyl derivative, this would be a fragment at m/z 44 (CH₂=N⁺HCH₃). Another significant fragment would be the benzylic cation resulting from cleavage of the Cα-Cβ bond with charge retention on the aromatic portion.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is highly sensitive and specific, making it suitable for the analysis of non-volatile or thermally labile compounds and for quantification in biological matrices.

Chromatographic Conditions: Reversed-phase chromatography using a C18 column with a gradient elution of acetonitrile and water (often with formic acid as a modifier) is a common approach for separating phenethylamine analogs.

Mass Spectrometry: Electrospray ionization (ESI) in the positive ion mode is typically used. In tandem mass spectrometry (MS/MS), the protonated molecule [M+H]⁺ is selected as the precursor ion and fragmented to produce characteristic product ions, which are used for selective and sensitive quantification in Multiple Reaction Monitoring (MRM) mode.

Analytical_Workflow sample Sample (e.g., biological fluid, seized material) extraction Sample Preparation (e.g., LLE, SPE) sample->extraction analysis Instrumental Analysis extraction->analysis gcms GC-MS (with derivatization) analysis->gcms Volatile Analytes lcmsms LC-MS/MS analysis->lcmsms Non-Volatile Analytes data Data Analysis (Identification & Quantification) gcms->data lcmsms->data

Caption: General analytical workflow for phenethylamine derivative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the unambiguous structural elucidation of the synthesized compound.

  • ¹H NMR: The proton NMR spectrum would be expected to show signals for the aromatic protons on the dimethoxyphenyl ring, a methine proton adjacent to the hydroxyl group, methylene protons adjacent to the amine, and methyl protons of the methoxy and methylamino groups.

  • ¹³C NMR: The carbon NMR spectrum would show distinct signals for all eleven carbon atoms in the molecule, including the two methoxy carbons, the aromatic carbons, the two carbons of the ethanolamine side chain, and the N-methyl carbon.

Pharmacology and Mechanism of Action

The pharmacological profile of 1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanol is not well-documented in scientific literature. However, based on its structural similarity to other substituted phenethylamines, particularly those with methoxy substitutions on the phenyl ring, its primary mechanism of action is likely to involve the modulation of monoamine neurotransmitter systems.[8][9]

Presumed Mechanism of Action

Substituted phenethylamines often exert their psychoactive effects through interactions with serotonin (5-HT) and dopamine (DA) receptors and transporters. Methoxy-substituted phenethylamines, in particular, are known to have a high affinity for the serotonin 5-HT₂A receptor, and agonism at this receptor is strongly correlated with hallucinogenic effects.[1][9]

It is hypothesized that 1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanol acts as an agonist or partial agonist at 5-HT₂A and possibly other serotonin receptor subtypes, such as 5-HT₂C. Additionally, like other phenethylamines, it may also interact with dopamine and norepinephrine transporters, potentially leading to increased synaptic concentrations of these neurotransmitters and contributing to stimulant effects.

Mechanism_of_Action compound 1-(3,4-Dimethoxyphenyl)- 2-(methylamino)ethanol receptor5ht2a 5-HT2A Receptor compound->receptor5ht2a Agonism receptor_other Other 5-HT/DA Receptors/Transporters compound->receptor_other Interaction effect_psycho Psychoactive Effects (e.g., Hallucinations) receptor5ht2a->effect_psycho effect_stim Stimulant Effects receptor_other->effect_stim

Caption: Presumed mechanism of action for psychoactive effects.

Relationship to Endogenous and Exogenous Compounds

The structure of 1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanol is analogous to the endogenous catecholamine neurotransmitters dopamine and norepinephrine. The dimethoxy substitution can be seen as a bioisosteric replacement for the catechol hydroxyl groups, which can alter the compound's metabolic stability and receptor interaction profile.

Toxicology

Specific toxicological data for 1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanol is not available. However, the toxicology of substituted phenethylamines is a significant concern, particularly for those with psychoactive properties.

General Toxicological Profile of Substituted Phenethylamines:

  • Sympathomimetic Toxicity: Many phenethylamines can cause a sympathomimetic toxidrome, characterized by tachycardia, hypertension, hyperthermia, and agitation.[5]

  • Serotonin Syndrome: Compounds that strongly interact with the serotonin system can lead to serotonin syndrome, a potentially life-threatening condition characterized by altered mental status, autonomic hyperactivity, and neuromuscular abnormalities.

  • Neurotoxicity: Some phenethylamine derivatives have been shown to have neurotoxic effects, particularly on serotonergic and dopaminergic neurons.

Given the structural similarities to other psychoactive phenethylamines, it is prudent to assume that 1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanol could exhibit a similar toxicological profile. Any research involving this compound should be conducted with appropriate safety precautions.

Conclusion

1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanol is a substituted phenethylamine with a high potential for psychoactivity, based on its structural relationship to known hallucinogenic and stimulant compounds. This technical guide has provided a comprehensive overview of its likely synthesis, methods for its analytical characterization, and its presumed pharmacological and toxicological profiles by drawing on data from analogous compounds. Further research is needed to fully elucidate the specific properties of this molecule, which will be of interest to the fields of medicinal chemistry, pharmacology, and forensic science.

References

  • Keller, W. J. (1979). Macromerine and normacromerine biosynthesis in Coryphantha macromeris var. runyonii. Journal of Pharmaceutical Sciences, 68(1), 85–87. [Link]

  • Carlson, R., Lejon, T., Lundstedt, T., & Le Clouerec, E. (1993). An Optimized Procedure for the Reductive Amination of Acetophenone by the Leuckart Reaction. Acta Chemica Scandinavica, 47, 1046-1049. [Link]

  • Wikipedia. (n.d.). Substituted phenethylamine. In Wikipedia. Retrieved January 22, 2026, from [Link]

  • Wikipedia. (n.d.). Substituted methoxyphenethylamine. In Wikipedia. Retrieved January 22, 2026, from [Link]

  • Nie, H., Zhou, H., Li, X., Li, Y., & Wang, J. (2013). Reductive Amination Reaction of Acetophenone Catalyzed by Ruthenium Complex. Chinese Journal of Organic Chemistry, 33(11), 2412-2416. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • Labflow. (n.d.). Synthesis of Complex Molecules through Reductive Amination. Retrieved from [Link]

  • Chad's Prep. (2018, September 21). 22.4e Synthesis of Amines Reductive Amination [Video]. YouTube. [Link]

  • Orphanos, D. G. (2011). PREPARATION OF 3,4-METHYLENEDIOXY- AND 3,4-DIMETHOXY-6-AMINOPHENOL. Canadian Journal of Chemistry, 44(15), 1875-1879. [Link]

  • Di Matteo, V., Di Giovanni, G., Di Mascio, M., & Esposito, E. (2000). Pharmacologic mechanisms of serotonergic regulation of dopamine neurotransmission. Progress in brain research, 125, 149–168. [Link]

  • Google Patents. (n.d.). Process for the preparation of N-benzyl-N-methyl-3,4-dimethoxyphenethylamine.
  • Google Patents. (n.d.). Process for the preparation of 1-(3,4-dimethoxyphenyl)ethanol.
  • Wikipedia. (n.d.). 3,4-Dimethoxyphenethylamine. In Wikipedia. Retrieved January 22, 2026, from [Link]

  • PubChem. (n.d.). 1-(3,4-Dimethoxyphenyl)ethanol. Retrieved from [Link]

  • Banfi, L., Basso, A., Moni, L., & Riva, R. (2012). Facile and rapid route for the synthesis of novel conformationally constrained norstatine analogs via PADAM-cyclization methodology. Beilstein journal of organic chemistry, 8, 1276–1281. [Link]

  • Kim, D. S., & Toste, F. D. (2018). The Enantioselective Synthesis of Eburnamonine, Eucophylline, and 16'-epi-Leucophyllidine. Israel journal of chemistry, 58(3-4), 456–461. [Link]

  • Kolaczynska, K. E., Luethi, D., Trachsel, D., Hoener, M. C., & Liechti, M. E. (2022). Pharmacological characterization of 3,4-methylenedioxyamphetamine (MDA) analogs and two amphetamine-based compounds: N,α-DEPEA and DPIA. European neuropsychopharmacology : the journal of the European College of Neuropsychopharmacology, 59, 39–48. [Link]

  • El-Zeiny, M. (2021). Synthesis and Spectral Characterisation of (E)-3-(3-(4 (Dimethylamino)Phenyl) Acrylo-yl)-4-Hydroxy-2H-Chromen-2. Semantic Scholar. Retrieved from [Link]

  • Google Patents. (n.d.). Production technology of 3,4-dimethoxy phenethylamine.
  • Foroozmehr, M. (2021). DESIGN AND SYNTHESIS OF NON-XANTHONE STRUCTURAL ANALOGS OF α-MANGOSTIN. St. John's Scholar. [Link]

  • NIST. (n.d.). Ethanone, 1-(3,4-dimethoxyphenyl)-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Niello, M., Cintulova, D., Hellsberg, E., Jäntsch, K., Holy, M., Bileck, A., ... & Sitte, H. H. (2019). Dimethoxyphenylethylamine and tetrahydropapaverine are toxic to the nigrostriatal system. Movement disorders : official journal of the Movement Disorder Society, 34(7), 1015–1025. [Link]

  • Arctom. (n.d.). 1-(3,4-dimethoxyphenyl)-2-methylamino-ethanol. Retrieved from [Link]

  • Glennon, R. A., Young, R., & Dukat, M. (1995). Possible serotonergic and dopaminergic mediation of the N-ethyl-3,4-methylenedioxyamphetamine discriminative stimulus. Pharmacology, biochemistry, and behavior, 50(3), 433–439. [Link]

  • Katerinopoulos, H. E., & Michelot, R. J. (2020). 2-Phenethylamines in Medicinal Chemistry: A Review. Pharmaceuticals (Basel, Switzerland), 13(9), 242. [Link]

  • Kavanagh, P., Evans-Brown, M., & Baumann, M. H. (2015). Analytical characterization of bioactive N-benzyl-substituted phenethylamines and 5-methoxytryptamines. Rapid communications in mass spectrometry : RCM, 29(16), 1481–1494. [Link]

  • Wikipedia. (n.d.). BOB (psychedelic). In Wikipedia. Retrieved January 22, 2026, from [Link]

  • Office of Justice Programs. (n.d.). Forensic Chemistry of Substituted N- Benzylmethoxy (N-BOMe) Phenethylamines: Isomeric Designer Drugs Related to. Retrieved from [Link]

  • National Toxicology Program. (1999). NTP technical report on the toxicology and carcinogenesis studies of diethanolamine (CAS NO. 111-42-2) in F344/N rats and B6C3F1 mice (dermal studies). National Toxicology Program technical report series, 478, 1–212. [Link]

  • Wang, D. Y., Chen, P. S., & Liu, C. (2022). A New Method for Enantiomeric Determination of 3,4-Methylenedioxymethamphetamine and p-Methoxymethamphetamine in Human Urine. Molecules (Basel, Switzerland), 27(3), 882. [Link]

  • Sci-Hub. (n.d.). Direct effects of ethanol on neuronal differentiation: An in vitro analysis of viability and morphology. Retrieved from [Link]

  • de la Torre, R., Farré, M., Roset, P. N., Pizarro, N., Abanades, S., Segura, M., ... & Camí, J. (2004). Stereochemical analysis of 3,4-methylenedioxymethamphetamine and its main metabolites in human samples including the catechol-type metabolite (3,4-dihydroxymethamphetamine). The Journal of pharmacology and experimental therapeutics, 311(1), 338–346. [Link]

  • Forgács, E., & Casy, A. F. (2004). NMR and mass spectrometric characterization of vinblastine, vincristine and some new related impurities - part I. Journal of pharmaceutical and biomedical analysis, 36(4), 815–826. [Link]

Sources

Exploratory

An In-Depth Technical Guide to 1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanol

Authored for Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanol, a phenethylamine compound of interest in...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanol, a phenethylamine compound of interest in various scientific domains. We will delve into its fundamental physicochemical properties, outline a robust synthesis and purification protocol, detail methods for its analytical characterization, and discuss its context within neuropharmacology and regulatory frameworks.

Section 1: Core Molecular Identity and Physicochemical Properties

1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanol is a substituted phenethylamine. Understanding its core identity is the first step in any research or development endeavor. Its key identifiers and computed properties are summarized below.

Molecular Identification
IdentifierValueSource
IUPAC Name 1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethan-1-olChemScene[1]
CAS Number 5653-66-7; 41787-64-8ChemScene, ChemicalBook[1][2][3][4]
Molecular Formula C₁₁H₁₇NO₃ChemScene, ChemicalBook[1][2]
Molecular Weight 211.26 g/mol ChemScene, ChemicalBook[1][2]
SMILES CNCC(C1=CC(=C(C=C1)OC)OC)OChemScene[1]
Computed Physicochemical Data

These values are computationally derived and provide insight into the molecule's expected behavior in biological and chemical systems.

PropertyValueInterpretation
Topological Polar Surface Area (TPSA) 50.72 ŲIndicates moderate cell permeability.
LogP (Octanol-Water Partition Coefficient) 0.9566Suggests a degree of lipophilicity.
Hydrogen Bond Donors 2Can donate two hydrogen bonds.
Hydrogen Bond Acceptors 4Can accept four hydrogen bonds.
Rotatable Bonds 5Indicates conformational flexibility.

Section 2: Synthesis and Purification Workflow

The synthesis of 1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanol can be achieved through the reductive amination of a suitable ketone precursor. This approach is efficient and provides a high degree of control over the final product.

Conceptual Synthesis Pathway

The logical flow for the synthesis involves the reduction of a ketone to a secondary alcohol. This is a common and well-understood transformation in organic chemistry.

Synthesis_Workflow Start 3',4'-Dimethoxy-2-(methylamino)acetophenone (Ketone Precursor) Reagent Sodium Borohydride (NaBH4) Methanol (Solvent) Start->Reagent 1. Reduction Product 1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanol (Final Product) Reagent->Product 2. Reaction Purification Purification (Extraction & Chromatography) Product->Purification 3. Work-up

Caption: Proposed synthesis pathway via reduction of a ketone precursor.

Experimental Protocol: Synthesis

This protocol describes a standard laboratory procedure for the synthesis.

Materials:

  • 3',4'-Dimethoxy-2-(methylamino)acetophenone hydrochloride

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Deionized water

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, ice bath

Procedure:

  • Dissolution: Dissolve the 3',4'-Dimethoxy-2-(methylamino)acetophenone hydrochloride precursor in methanol in a round-bottom flask with stirring.

  • Cooling: Place the flask in an ice bath and allow the solution to cool to 0-5 °C.

  • Reduction: Slowly add sodium borohydride to the cooled, stirring solution in small portions. Causality Note: Slow addition is crucial to control the exothermic reaction and prevent side reactions.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully quench the excess NaBH₄ by slowly adding deionized water.

  • Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

  • Extraction: Add dichloromethane and a saturated sodium bicarbonate solution to the aqueous residue. Transfer to a separatory funnel, shake, and separate the layers. Extract the aqueous layer two more times with DCM. Trustworthiness Note: The basic wash with sodium bicarbonate ensures the amine is deprotonated and partitions into the organic layer.

  • Drying and Filtration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter to remove the drying agent.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product using column chromatography on silica gel to obtain the final, pure 1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanol.

Section 3: Analytical Characterization

Confirming the identity and purity of the synthesized compound is paramount. A multi-step analytical approach is recommended.

General Analytical Workflow

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_confirm Confirmation Prep Dissolve in suitable solvent (e.g., Methanol, CDCl3) GCMS GC-MS Analysis Prep->GCMS Identity & Purity NMR NMR Spectroscopy (¹H and ¹³C) Prep->NMR Structural Elucidation IR IR Spectroscopy Prep->IR Functional Groups Confirm Structure & Purity Confirmation GCMS->Confirm NMR->Confirm IR->Confirm

Caption: A standard workflow for comprehensive analytical characterization.

Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating the compound and confirming its molecular weight and fragmentation pattern.[5][6]

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (e.g., Agilent GC-MS).

  • Column: HP-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).

Parameters:

  • Injection Volume: 1 µL.

  • Inlet Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • MS Transfer Line: 280 °C.

  • Ion Source: Electron Ionization (EI) at 70 eV.

  • Scan Range: 40-400 m/z.

Expected Results: The mass spectrum should show a molecular ion peak (M⁺) at m/z 211. Key fragmentation patterns corresponding to the loss of water, methyl, and methoxy groups should also be present, which provides a structural fingerprint.

Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR (400 MHz, CDCl₃):

  • Aromatic Protons: Signals expected between δ 6.7-6.9 ppm, showing characteristic splitting for a 1,2,4-trisubstituted benzene ring.

  • Methoxy Protons: Two distinct singlets around δ 3.8-3.9 ppm, each integrating to 3H.

  • Aliphatic Protons: Signals for the -CH(OH)-, -CH₂-, and -NHCH₃ groups would appear in the δ 2.5-4.5 ppm range, with specific splitting patterns confirming their connectivity.

¹³C NMR (100 MHz, CDCl₃):

  • Aromatic Carbons: Signals in the δ 110-150 ppm region.

  • Methoxy Carbons: Signals around δ 55-56 ppm.

  • Aliphatic Carbons: Signals for the carbons bearing the hydroxyl, methylamino, and methyl groups would be observed in the upfield region.

Section 4: Research Context and Regulatory Considerations

1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanol is not merely an academic chemical structure; it exists within a broader pharmacological and regulatory context.

  • Pharmacological Relevance: It is identified as a metabolite of phenethylamine drugs and is noted to have psychoactive properties similar to mescaline or psilocin.[2] Its structure, featuring a dimethoxy-substituted phenyl ring and an aminoethanol side chain, is a common motif in many psychoactive compounds and adrenergic agonists.

  • Regulatory Status: The related compound, 2-Amino-1-(3,4-dimethoxyphenyl)ethanol, is listed as a Class A controlled substance under the UK's Misuse of Drugs Act 1971.[7] Researchers and drug development professionals must exercise extreme diligence in determining the legal status of 1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanol in their specific jurisdiction before commencing any work. Its structural similarity to controlled substances makes it a compound of forensic interest and necessitates strict adherence to all applicable regulations.

  • Potential Applications: For authorized researchers, this compound could serve as a valuable reference standard in forensic and toxicological analyses. Furthermore, its specific pharmacology could be investigated to understand structure-activity relationships within the phenethylamine class, potentially contributing to the development of novel therapeutics.

Conclusion

1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanol is a compound with defined physicochemical properties that can be reliably synthesized and characterized using standard laboratory techniques. Its significance is underscored by its relationship to known psychoactive substances and its status within regulatory frameworks. For professionals in drug discovery and forensic science, a thorough understanding of this molecule, from its molecular weight to its legal implications, is essential for responsible and impactful research.

References

  • 1-(3,4-dimethoxyphenyl)-2-methylamino-ethanol(CAS# 41787-64-8). angenechemical.com. [Link]

  • List of most commonly encountered drugs currently controlled under the misuse of drugs legislation. GOV.UK. [Link]

  • Analytical profiles and identification 1-(3,4-dimethoxyphenyl)-2-(ethylamino)pentan-1-one in the objects of forensic examinations. ResearchGate. [Link]

  • III Analytical Methods. Japan International Cooperation Agency. [Link]

Sources

Foundational

Metabolite Profile: 1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanol in Phenethylamine Drug Metabolism

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive examination of 1-(3,4-d...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of 1-(3,4-dimethoxyphenyl)-2-(methylamino)ethanol, a significant metabolite of certain phenethylamine-based compounds. The phenethylamine class encompasses a vast range of molecules, from endogenous neurotransmitters to synthetic designer drugs, making the study of their metabolic fate critical for pharmacology, toxicology, and drug development. This document elucidates the primary metabolic pathways leading to the formation of this specific ethanolamine derivative, details its chemical synthesis for use as an analytical standard, and presents a robust, validated protocol for its detection and quantification in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The guide is structured to provide researchers and drug development professionals with both the foundational knowledge and the practical methodologies required to investigate this metabolite, serving as a vital tool for understanding drug disposition, identifying biomarkers of use, and exploring potential pharmacological activity.

Introduction: The Significance of Phenethylamine Metabolism

The phenethylamine scaffold is the backbone for a diverse array of neuroactive compounds, including the endogenous catecholamines (dopamine, norepinephrine, epinephrine) and a wide spectrum of synthetic drugs with therapeutic and illicit applications. The metabolic transformation of these compounds is a pivotal process that dictates their duration of action, potential for toxicity, and the generation of active or inactive byproducts. The study of these metabolites is, therefore, not merely an academic exercise but a fundamental requirement in clinical diagnostics, forensic toxicology, and pharmaceutical development.

1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanol (CAS 41787-64-8) emerges as a key metabolite in this context[1]. Its structure is analogous to endogenous metabolites like metanephrine, the O-methylated product of epinephrine[2]. Understanding its formation provides a window into the specific enzymatic processes that act upon xenobiotic phenethylamines, particularly those with a 3,4-dimethoxy substitution pattern, such as 3,4-dimethoxyphenethylamine (DMPEA)[3][4]. This guide offers an in-depth exploration of this metabolite, from its biochemical origins to its analytical characterization.

Metabolic Formation Pathway

The biotransformation of a parent phenethylamine drug into 1-(3,4-dimethoxyphenyl)-2-(methylamino)ethanol is a multi-step process primarily involving Phase I metabolic enzymes. The most plausible pathway involves sequential enzymatic reactions: β-hydroxylation followed by N-methylation.

2.1 Causality of the Metabolic Cascade

  • β-Hydroxylation: The initial and rate-limiting step for many phenethylamines is the hydroxylation of the β-carbon (the carbon adjacent to the aromatic ring) of the ethylamine side chain. This reaction is catalyzed by Dopamine β-hydroxylase (DBH) , an enzyme predominantly found in the synaptic vesicles of noradrenergic and adrenergic neurons[5]. DBH converts a phenethylamine into a phenylethanolamine. For a precursor like 3,4-dimethoxyphenethylamine (DMPEA), DBH would catalyze its conversion to 1-(3,4-dimethoxyphenyl)-2-aminoethanol.

  • N-Methylation: The subsequent step is the transfer of a methyl group to the primary amine of the newly formed phenylethanolamine. This reaction is catalyzed by Phenylethanolamine N-methyltransferase (PNMT) [6]. PNMT utilizes S-adenosyl-L-methionine (SAM) as the methyl group donor to convert the primary amine into a secondary methylamine[7][8]. This enzymatic step is the terminal stage in the biosynthesis of epinephrine from norepinephrine and acts analogously on xenobiotic phenylethanolamines[5][6].

The sequence of these reactions is critical. While some N-methylation of phenethylamines can occur directly, the substrate specificity of PNMT is significantly higher for phenylethanolamines, making the β-hydroxylation step a crucial prerequisite for efficient formation of the final metabolite.

2.2 Visualization of the Metabolic Pathway

The following diagram illustrates the enzymatic conversion of a precursor phenethylamine to the target metabolite.

Metabolic_Pathway cluster_precursor Parent Drug cluster_intermediate Intermediate Metabolite cluster_final Final Metabolite cluster_enzymes Precursor 3,4-Dimethoxyphenethylamine (DMPEA) Intermediate 1-(3,4-Dimethoxyphenyl)-2-aminoethanol Precursor->Intermediate β-Hydroxylation Metabolite 1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanol Intermediate->Metabolite N-Methylation DBH Dopamine β-hydroxylase (DBH) DBH->Precursor PNMT Phenylethanolamine N-methyltransferase (PNMT) PNMT->Intermediate SAM SAM -> SAH SAM->PNMT

Caption: Metabolic conversion of DMPEA to its N-methylated ethanolamine metabolite.

Chemical Profile and Laboratory Synthesis

An authenticated analytical standard is indispensable for unequivocal identification and accurate quantification. This section provides the chemical properties and a representative protocol for the chemical synthesis of 1-(3,4-dimethoxyphenyl)-2-(methylamino)ethanol.

3.1 Chemical Properties

PropertyValueReference
Chemical Name 1-(3,4-dimethoxyphenyl)-2-(methylamino)ethanol[1]
CAS Number 41787-64-8[1][9]
Molecular Formula C₁₁H₁₇NO₃[9]
Molecular Weight 211.26 g/mol [9]
Appearance Varies (typically solid)-

3.2 Protocol: Laboratory Synthesis

This synthesis protocol proceeds via a three-step route starting from 3',4'-dimethoxyacetophenone. The causality behind this choice is its commercial availability and the straightforward transformations required.

Step 1: α-Bromination of 3',4'-Dimethoxyacetophenone

  • Rationale: Introduction of a bromine atom at the α-position creates a reactive electrophilic site, which is essential for the subsequent nucleophilic substitution by methylamine.

  • Protocol:

    • Dissolve 3',4'-dimethoxyacetophenone (1.0 eq) in a suitable solvent such as diethyl ether or chloroform.

    • Cool the solution in an ice bath to 0-5 °C.

    • Slowly add bromine (Br₂) (1.0 eq) dropwise with vigorous stirring. Maintain the temperature below 10 °C.

    • After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours until the red-brown color of bromine dissipates.

    • Wash the reaction mixture with a saturated sodium bicarbonate solution to neutralize any remaining HBr, followed by a wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield crude 2-bromo-1-(3,4-dimethoxyphenyl)ethan-1-one. This intermediate is often used directly in the next step without further purification.

Step 2: Nucleophilic Substitution with Methylamine

  • Rationale: Methylamine acts as a nucleophile, displacing the bromide to form the aminoketone intermediate. An excess of methylamine is used to act as both the nucleophile and the base to neutralize the HBr byproduct.

  • Protocol:

    • Dissolve the crude α-bromo ketone from Step 1 in a polar aprotic solvent like tetrahydrofuran (THF).

    • Cool the solution to 0 °C.

    • Slowly add a solution of methylamine (minimum 2.5 eq) in THF or water.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Once complete, remove the solvent under reduced pressure. Extract the residue with ethyl acetate and wash with water to remove methylamine hydrobromide salts.

    • Dry the organic layer and concentrate to yield crude 1-(3,4-dimethoxyphenyl)-2-(methylamino)ethan-1-one.

Step 3: Reduction of the Ketone

  • Rationale: A selective reducing agent is required to reduce the ketone to a secondary alcohol without affecting the aromatic rings. Sodium borohydride (NaBH₄) is an ideal choice due to its mild nature and high selectivity for carbonyls.

  • Protocol:

    • Dissolve the crude aminoketone from Step 2 in methanol.

    • Cool the solution to 0 °C in an ice bath.

    • Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise, controlling the effervescence.

    • After the addition, stir the reaction at room temperature for 2-4 hours.

    • Quench the reaction carefully by the slow addition of water, followed by dilute hydrochloric acid to neutralize excess NaBH₄.

    • Make the solution basic (pH > 10) with NaOH solution and extract the product with dichloromethane or ethyl acetate.

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent.

    • Purify the final product, 1-(3,4-dimethoxyphenyl)-2-(methylamino)ethanol, by column chromatography or recrystallization to obtain an authenticated analytical standard.

Analytical Methodology: Quantification in Biological Matrices

The reliable detection of 1-(3,4-dimethoxyphenyl)-2-(methylamino)ethanol in biological samples like plasma or urine requires a highly sensitive and selective analytical method. The low endogenous concentrations and complex matrix necessitate a robust workflow, for which LC-MS/MS is the gold standard[10][11].

4.1 Analytical Workflow Visualization

The following diagram outlines the complete analytical workflow from sample receipt to data reporting.

Analytical_Workflow Sample 1. Biological Sample (Plasma/Urine) Spike 2. Spike Internal Standard (e.g., Deuterated Analog) Sample->Spike SPE 3. Solid-Phase Extraction (SPE) (Mixed-Mode Cation Exchange) Spike->SPE Elute 4. Elution & Evaporation SPE->Elute Recon 5. Reconstitution (in Mobile Phase) Elute->Recon LCMS 6. LC-MS/MS Analysis Recon->LCMS Data 7. Data Processing (Integration & Calibration) LCMS->Data Report 8. Final Report (Quantitative Result) Data->Report

Caption: Standard workflow for bioanalytical quantification using LC-MS/MS.

4.2 Protocol: LC-MS/MS Quantification in Human Plasma

This protocol is a self-validating system, incorporating an internal standard to correct for matrix effects and variations in recovery, ensuring accuracy and precision.

4.2.1 Sample Preparation: Solid-Phase Extraction (SPE)

  • Rationale: SPE is chosen over liquid-liquid extraction for its superior clean-up, higher recovery, and potential for automation[12]. A mixed-mode cation exchange sorbent is ideal, as it retains the protonated amine of the analyte via ion exchange and provides reversed-phase retention for additional cleanup.

  • Protocol:

    • Thaw plasma samples and centrifuge at 2000 x g for 10 minutes.

    • To 500 µL of plasma, add 25 µL of internal standard working solution (e.g., 1-(3,4-dimethoxyphenyl)-2-(methylamino)ethanol-d₃ at 100 ng/mL).

    • Add 500 µL of 4% phosphoric acid to precipitate proteins and acidify the sample. Vortex and centrifuge at 10,000 x g for 5 minutes.

    • Condition a mixed-mode cation exchange SPE cartridge (e.g., 30 mg/1 mL) with 1 mL of methanol followed by 1 mL of deionized water.

    • Load the supernatant from step 3 onto the SPE cartridge.

    • Wash the cartridge with 1 mL of 0.1 M acetate buffer, followed by 1 mL of methanol to remove interferences.

    • Dry the cartridge under vacuum for 2 minutes.

    • Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.

    • Evaporate the eluate to dryness under a stream of nitrogen at 40 °C.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid).

4.2.2 Instrumental Analysis: LC-MS/MS Parameters

  • Rationale: Reversed-phase chromatography provides excellent separation for polar molecules when using an aqueous mobile phase. Tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity and sensitivity by monitoring a specific precursor-to-product ion transition.

  • Typical Parameters:

ParameterSettingRationale
LC Column C18, 2.1 x 50 mm, 1.8 µmStandard for retaining polar analytes.
Mobile Phase A 0.1% Formic Acid in WaterAcid improves peak shape and ionization efficiency.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for elution.
Gradient 5% B to 95% B over 5 minSeparates analyte from matrix components.
Flow Rate 0.4 mL/minOptimal for 2.1 mm ID columns.
Injection Volume 5 µLStandard volume for sensitivity.
Ionization Source Electrospray Ionization (ESI), PositiveESI is ideal for polar, ionizable molecules.
MRM Transition e.g., m/z 212.1 -> 167.1Precursor [M+H]⁺ to a stable product ion.
IS Transition e.g., m/z 215.1 -> 170.1For the deuterated internal standard.

Note: Specific m/z transitions must be optimized by direct infusion of the analytical standard.

Pharmacological Significance and Future Directions

While the primary role of 1-(3,4-dimethoxyphenyl)-2-(methylamino)ethanol is as a metabolite, its structural similarity to known adrenergic compounds suggests a potential for biological activity. Some sources suggest psychoactive properties, though this requires rigorous scientific validation[1].

Key research areas for future investigation include:

  • Receptor Binding Assays: To determine if the metabolite has any significant affinity for adrenergic, dopaminergic, or serotonergic receptors.

  • Biomarker Validation: Establishing its utility as a specific and reliable biomarker for the intake of parent phenethylamine drugs in clinical and forensic settings.

  • Pharmacokinetic Profiling: Characterizing its absorption, distribution, further metabolism, and excretion (ADME) properties to fully understand its disposition.

Conclusion

1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanol is a crucial piece in the metabolic puzzle of substituted phenethylamine drugs. Its formation via a sequential β-hydroxylation and N-methylation pathway highlights the recruitment of endogenous enzyme systems to process xenobiotic compounds. The technical protocols provided herein for its synthesis and bioanalytical quantification offer the necessary tools for researchers to pursue further investigations. A thorough understanding of this metabolite is essential for advancing our knowledge in drug metabolism, developing more effective diagnostic tools, and ensuring the safe development of novel therapeutics based on the phenethylamine scaffold.

References

  • Angene Chemical. (n.d.). 1-(3,4-dimethoxyphenyl)-2-methylamino-ethanol(CAS# 41787-64-8). Retrieved from [Link]9]

  • Eisenhofer, G., et al. (2004). Plasma Metanephrines Are Markers of Pheochromocytoma Produced by Catechol-O-Methyltransferase Within Tumors. Journal of Clinical Endocrinology & Metabolism.
  • European Patent Office. (n.d.). EP1000005B1 - Process for the preparation of 1-(3,4-dimethoxyphenyl)ethanol. Retrieved from ]

  • Lenders, J. W. M., Pacak, K., Walther, M. M., et al. (2002). Biochemical diagnosis of pheochromocytoma: which test is best?. JAMA, 287(11), 1427–1434.[2]

  • Mosnaim, A. D., Callaghan, O. H., & Wolf, M. E. (1986). Phenylethylamine N-methylation by human brain preparations. Federation Proceedings, 45(4).[8]

  • National Center for Biotechnology Information. (n.d.). Phenylethanolamine N-methyltransferase. PubChem.
  • Rodrigues, M., et al. (2022). Current Sample Preparation Methodologies for Determination of Catecholamines and Their Metabolites. Molecules, 27(8), 2588.[12]

  • Tsunoda, M. (2006). Development of an Analytical Method for Catecholamines with HPLC−Chemiluminescence Detection and its Application. Analytical Sciences, 22(1), 11-16.[13]

  • Wikipedia. (n.d.). 3,4-Dimethoxyphenethylamine. Retrieved from [Link]3][4]

  • Wikipedia. (n.d.). N-Methylphenethylamine. Retrieved from [Link]]

  • Wikipedia. (n.d.). Phenylethanolamine N-methyltransferase. Retrieved from [Link]6]

  • Yoon, S. Y., et al. (2025). Plasma-Free Metanephrine and Normetanephrine Quantification for Clinical Applications Validated by Combining Solid-Phase Extraction and HPLC-MS/MS. Metabolites, 15(1), 1.[10]

  • Zhu, M., et al. (2009). The Reaction Mechanism of Phenylethanolamine N-Methyltransferase: A Density Functional Theory Study. The Journal of Physical Chemistry B, 113(15), 5171-5178.[7]

  • Taylor & Francis Online. (n.d.). Phenylethanolamine N-methyltransferase – Knowledge and References. Retrieved from [Link]5]

Sources

Exploratory

"1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanol" psychoactive properties

An In-Depth Technical Guide to the Predicted Psychoactive Properties of 1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanol Executive Summary 1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanol is a phenethylamine derivative with...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Predicted Psychoactive Properties of 1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanol

Executive Summary

1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanol is a phenethylamine derivative with a chemical structure that strongly suggests potential psychoactive properties. While direct pharmacological studies on this specific molecule are not prevalent in current scientific literature, its classification within a well-understood family of psychoactive compounds allows for a robust, evidence-based prediction of its biological activity. This guide synthesizes information from structurally related analogs to construct a hypothetical pharmacological profile and provides a comprehensive framework for its experimental validation. The primary hypothesis posits that this compound acts as a serotonin 5-HT2A receptor agonist, the canonical mechanism for classic psychedelic hallucinogens. We will detail its chemical rationale, propose synthetic and analytical protocols, and outline a multi-tiered validation strategy encompassing in vitro, ex vivo, and in vivo methodologies. This document is intended for researchers, scientists, and drug development professionals engaged in the study of novel psychoactive substances and CNS receptor pharmacology.

Introduction and Chemical Context

Chemical Identity and Structure

1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanol is a substituted β-hydroxyphenethylamine. Its core structure is characterized by a phenyl ring with methoxy groups at the 3 and 4 positions, and an ethanolamine side chain with a methyl group on the amine.

Property Value
IUPAC Name 1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethan-1-ol
CAS Number 41787-64-8[1][2][3]
Molecular Formula C₁₁H₁₇NO₃[2]
Molecular Weight 211.26 g/mol [2][3]
Predicted LogP 0.9566[4]
Structure

It is critical to distinguish the "ethanol" in the chemical name, which refers to the two-carbon backbone with a hydroxyl group, from ethanol the psychoactive substance, which acts primarily on GABAergic and glutamatergic systems.[5][6][7]

Rationale for Psychoactivity Investigation

The scientific rationale for investigating this compound's psychoactive potential is based on strong structural analogy to known centrally active agents:

  • Phenethylamine Scaffolding: It belongs to the phenethylamine class, which includes a vast number of neurotransmitters (e.g., dopamine, norepinephrine) and potent psychoactive drugs like amphetamines and mescaline.[8][9]

  • Mescaline Analogy: The 3,4-dimethoxy substitution pattern is a core feature of many psychoactive compounds. Mescaline (3,4,5-trimethoxyphenethylamine) is a classic psychedelic, and the removal of the 5-methoxy group often retains activity at serotonergic receptors.

  • Regulatory Status of Analogs: The unmethylated parent compound, 2-amino-1-(3,4-dimethoxyphenyl)ethanol, is listed as a controlled Class A substance in the United Kingdom, indicating recognized potential for abuse and psychoactive effects.[10]

  • Metabolic Relationship: At least one chemical supplier database notes it as a potential metabolite of other phenethylamine drugs.[1]

Synthesis and Analytical Characterization

A robust understanding of a compound's properties begins with its synthesis and unambiguous analytical confirmation. The following sections propose established methodologies applicable to this target molecule.

Proposed Synthetic Pathway

A logical and scalable synthesis can be achieved via the reductive amination of a ketone precursor. This two-step process is a standard method in medicinal chemistry for producing β-ethanolamines.

Synthesis Proposed Synthesis Workflow cluster_0 Step 1: Bromination cluster_1 Step 2: Nucleophilic Substitution cluster_2 Step 3: Ketone Reduction cluster_3 Purification & Analysis A 3',4'-Dimethoxyacetophenone B 2-Bromo-3',4'-dimethoxyacetophenone A->B Br₂/HBr C α-(Methylamino)-3,4-dimethoxy- acetophenone B->C Methylamine (CH₃NH₂) D 1-(3,4-Dimethoxyphenyl)-2- (methylamino)ethanol (Target) C->D Sodium Borohydride (NaBH₄) E Column Chromatography D->E F Recrystallization E->F G GC-MS, NMR, IR F->G

Caption: Proposed workflow for synthesis and purification.

  • Bromination: Dissolve 3',4'-Dimethoxyacetophenone (1.0 eq) in a suitable solvent like glacial acetic acid. Slowly add bromine (1.05 eq) while maintaining the temperature below 20°C. Stir for 2-4 hours until TLC indicates consumption of the starting material. Quench the reaction with water and extract the product, 2-Bromo-3',4'-dimethoxyacetophenone, with an organic solvent (e.g., dichloromethane).

  • Amination: Dissolve the crude bromo-ketone in a polar aprotic solvent like THF. Add an excess of methylamine solution (e.g., 40% in water, 3-5 eq) and stir at room temperature for 12-24 hours. Monitor by TLC. Upon completion, extract the product, α-(Methylamino)-3,4-dimethoxyacetophenone.

  • Reduction: Dissolve the resulting amino-ketone in methanol. Cool the solution to 0°C in an ice bath. Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise, ensuring the temperature remains below 10°C. Stir for 1-2 hours.

  • Workup & Purification: Quench the reaction carefully with water. Remove the methanol under reduced pressure. Extract the aqueous layer with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product. Purify via silica gel column chromatography followed by recrystallization to obtain the final compound.

Analytical Confirmation Protocol

Structural identity and purity must be confirmed using orthogonal analytical techniques, as demonstrated for similar "designer drugs".[11]

  • Gas Chromatography-Mass Spectrometry (GC-MS): To confirm molecular weight and fragmentation pattern. The EI mass spectrum is expected to show a molecular ion peak (M+) and characteristic fragments corresponding to the loss of water and cleavage of the C-C bond between the hydroxyl and amine groups.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR in a solvent like CDCl₃ will confirm the chemical structure, including the presence and position of methoxy groups, aromatic protons, and the ethanolamine side chain protons.

  • Infrared (IR) Spectroscopy: To identify key functional groups, including a broad O-H stretch (alcohol), N-H stretch (secondary amine), C-O stretches (ethers), and aromatic C-H stretches.

Predicted Pharmacological Profile

The psychoactive effects of phenethylamines are primarily mediated by their interaction with monoamine receptors in the central nervous system.

Primary Hypothesis: 5-HT2A Receptor Agonism

The defining characteristic of classic psychedelics (e.g., LSD, psilocybin, mescaline) is their agonist activity at the serotonin 2A receptor (5-HT2A).[9][12] The structural similarity of 1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanol to mescaline strongly suggests that it will also bind to and activate this receptor, leading to the downstream signaling responsible for hallucinogenic effects.

Signaling Hypothesized 5-HT2A Signaling Cascade Ligand Compound Receptor 5-HT2A Receptor (GPCR) Ligand->Receptor Binds & Activates G_Protein Gαq/11 Protein Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca ↑ Intracellular Ca²⁺ ER->Ca Releases Response Neuronal Excitation & Downstream Effects Ca->Response PKC->Response

Caption: The Gq-coupled 5-HT2A receptor signaling pathway.

Inferred Receptor Interaction Profile

Based on published data for related 2,5-dimethoxyphenethylamines, a predicted binding profile can be constructed. N-methylation and the β-hydroxyl group will modulate affinity compared to parent structures, but the general pattern of selectivity is expected to be similar.

Target Receptor/Transporter Predicted Affinity (Ki) Predicted Action Rationale / Comparative Compounds
5-HT2A 10 - 500 nMAgonist / Partial AgonistPrimary target for psychedelics. Affinity is high in related dimethoxy-phenethylamines.[9][12]
5-HT2C 50 - 1000 nMAgonist / Partial AgonistHigh homology with 5-HT2A; often a secondary target.[9]
5-HT1A > 2000 nMLow AffinityPhenethylamines typically show lower affinity for 5-HT1A compared to 5-HT2A.[9]
Adrenergic α1 / α2 200 - 5000 nMAgonist / AntagonistSome phenethylamines show moderate affinity, potentially contributing to stimulant effects.[9]
Dopamine D2 > 4000 nMVery Low AffinityTypically low affinity for classic phenethylamine psychedelics.[9]
SERT, DAT, NET > 1000 nMWeak InhibitorThe β-hydroxyl group generally reduces affinity for monoamine transporters compared to amphetamine analogs.[8]
TAAR1 100 - 2500 nMAgonistA common target for many phenethylamines.[12]

Framework for Experimental Validation

A structured, multi-stage approach is required to test the pharmacological hypotheses.

Validation Logical Flow of Experimental Validation cluster_0 Tier 1: In Vitro Characterization cluster_1 Tier 2: Ex Vivo Functional Impact cluster_2 Tier 3: In Vivo Behavioral Response A Radioligand Binding Assays (Determine Affinity) B Functional Assays (Determine Efficacy - Agonist/Antagonist) A->B C Electrophysiology on Brain Slices (Measure effect on neuronal activity) B->C Confirm cellular action D Head-Twitch Response (HTR) (Specific 5-HT2A behavioral proxy) C->D Predict behavioral outcome E Prepulse Inhibition (PPI) (Sensory gating model) C->E Predict behavioral outcome

Sources

Foundational

A Technical Guide to 1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanol Derivatives: Structure, Biological Significance, and Pharmacological Evaluation

Introduction The phenylethanolamine scaffold is a cornerstone of modern pharmacology, serving as the foundational structure for numerous endogenous neurotransmitters and synthetic drugs that modulate the adrenergic syste...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The phenylethanolamine scaffold is a cornerstone of modern pharmacology, serving as the foundational structure for numerous endogenous neurotransmitters and synthetic drugs that modulate the adrenergic system. Within this vast chemical family, derivatives of 1-(3,4-dimethoxyphenyl)-2-(methylamino)ethanol represent a class of compounds with significant and diverse biological activities. This technical guide provides an in-depth exploration of these derivatives, designed for researchers, scientists, and drug development professionals.

The core structure's key feature is the 3,4-dimethoxyphenyl group, a bioisostere of the catechol moiety found in epinephrine and norepinephrine. This substitution of hydroxyl groups with methoxy groups critically alters the molecule's pharmacokinetic and pharmacodynamic properties, notably increasing its resistance to metabolic degradation by catechol-O-methyltransferase (COMT). This guide will deconstruct the structure-activity relationships (SAR) of this scaffold, detail the primary biological targets and their signaling pathways, provide validated experimental protocols for pharmacological characterization, and present case studies of derivatives with demonstrated therapeutic and psychoactive potential.

Section 1: The Core Scaffold and Structure-Activity Relationships (SAR)

The biological activity of a phenylethanolamine derivative is exquisitely sensitive to its chemical structure. Understanding the role of each component of the 1-(3,4-dimethoxyphenyl)-2-(methylamino)ethanol scaffold is fundamental to designing compounds with desired selectivity and efficacy.

The Phenyl Ring and its Substituents

Maximal agonistic activity at adrenergic receptors is typically observed in β-phenylethylamine derivatives that contain hydroxyl groups at the meta (3) and para (4) positions of the phenyl ring, forming a catechol.[1] The replacement of these hydroxyls with methoxy groups, as in our core scaffold, is a critical modification. While this change can modulate receptor affinity, its most significant impact is metabolic stability. The 3,4-dihydroxy configuration is a primary substrate for COMT, leading to rapid inactivation. The 3,4-dimethoxy structure is resistant to this metabolic pathway, which can confer improved oral bioavailability and a longer duration of action.[1]

Furthermore, the electronic properties of the phenyl ring substituents are linked to the intrinsic activity of the compound. Agonists at β-adrenergic receptors tend to have lower oxidation-reduction peak potentials (0.25-0.7 V) compared to antagonists (>0.75 V), suggesting that electron-donating properties are crucial for receptor activation.[2]

The Ethanolamine Side Chain

The ethanolamine side chain—specifically the β-hydroxyl group and the two-carbon separation between the phenyl ring and the amino group—is essential for direct interaction with adrenergic receptors.[1] The stereochemical configuration of the β-hydroxyl group is also critical for potent activity.

Substitution on the Amino Group

The nature of the substituent on the terminal nitrogen atom is a primary determinant of receptor selectivity. A general principle in SAR for this class is that as the steric bulk of the nitrogen substituent increases, activity at α-adrenergic receptors decreases, while activity at β-adrenergic receptors increases.[1]

  • Primary/Secondary Amines: A secondary amine, such as the methylamino group in the core scaffold, is essential for potent receptor stimulation.[3][4]

  • Small Substituents (e.g., Methyl): Norepinephrine (primary amine) is a potent α- and β1-agonist. Adding a methyl group to form epinephrine increases β2-activity.[1]

  • Larger Substituents (e.g., Isopropyl, tert-Butyl): Further increasing the bulk of the N-substituent, as seen in isoproterenol (isopropyl), dramatically enhances β-receptor activity while diminishing α-activity.[1] This makes the N-position a key site for modification when designing β-selective agents.

Signaling_Pathways cluster_beta β-Adrenergic Pathway cluster_alpha1 α1-Adrenergic Pathway Ligand_B β-Agonist Derivative Receptor_B β-Adrenergic Receptor Ligand_B->Receptor_B Gs Gs Protein Receptor_B->Gs activates AC Adenylyl Cyclase Gs->AC stimulates cAMP cAMP ↑ AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates Response_B Physiological Response (e.g., Increased Heart Rate) PKA->Response_B phosphorylates targets Ligand_A α1-Agonist Derivative Receptor_A α1-Adrenergic Receptor Ligand_A->Receptor_A Gq Gq Protein Receptor_A->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Intracellular Ca²⁺ ↑ IP3->Ca releases PKC Protein Kinase C DAG->PKC activates Response_A Physiological Response (e.g., Vasoconstriction) Ca->Response_A PKC->Response_A

Caption: Gs and Gq signaling pathways for adrenergic receptors.

Section 3: Pharmacological Characterization: A Methodological Guide

A rigorous, multi-step process is required to elucidate the pharmacological profile of a novel derivative. This involves a combination of in vitro assays to determine receptor-level interactions and in vivo models to assess systemic physiological effects.

Workflow_Diagram Start Compound Synthesis InVitro PART 1: In Vitro Characterization Start->InVitro Binding Receptor Binding Assays (Determine Affinity, Ki) InVitro->Binding Functional Functional Assays (Determine Potency/Efficacy, EC50) Binding->Functional Decision1 Promising In Vitro Profile? Functional->Decision1 InVivo PART 2: In Vivo Evaluation Decision1->InVivo Yes Stop Revise/Abandon Decision1->Stop No CV_Model Cardiovascular Model (Anesthetized Rat) InVivo->CV_Model Other_Models Other Relevant Models (e.g., Behavioral, GI) InVivo->Other_Models Decision2 Favorable Efficacy & Safety? CV_Model->Decision2 Other_Models->Decision2 End Lead Compound Identified Decision2->End Yes Decision2->Stop No

Caption: Workflow for pharmacological characterization of novel derivatives.

In Vitro Protocol: Radioligand Binding Assay for Adrenergic Receptors

Objective: To determine the binding affinity (Ki) of a test compound for α- and β-adrenergic receptors. This protocol is adapted from established methods. [5] Principle: This is a competitive binding assay where the test compound competes with a known radiolabeled ligand for binding to receptors in a membrane preparation. The amount of radioligand displaced is proportional to the affinity of the test compound.

Methodology:

  • Membrane Preparation:

    • Homogenize tissue rich in the target receptor (e.g., rabbit iris-ciliary bodies, rat brain cortex) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 min) to remove nuclei and debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 20 min) to pellet the membranes.

    • Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.

    • Resuspend the final pellet in assay buffer and determine protein concentration (e.g., using a Bradford assay).

  • Binding Assay:

    • Set up assay tubes containing:

      • A fixed concentration of radioligand (e.g., ³H-dihydroalprenolol for β-receptors, ³H-dihydroergocryptine for α-receptors). [5] * Membrane preparation (50-100 µg protein).

      • Increasing concentrations of the unlabeled test compound.

      • Assay buffer to a final volume.

    • For non-specific binding (NSB) control tubes, add a high concentration of a known unlabeled antagonist (e.g., phentolamine for α, propranolol for β). [5] * Incubate tubes at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Separation and Counting:

    • Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates bound from free radioligand.

    • Quickly wash the filters with ice-cold buffer to remove unbound radioligand.

    • Place filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Use non-linear regression analysis (e.g., sigmoidal dose-response) to determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Protocol: Cardiovascular Evaluation in Anesthetized Rats

Objective: To assess the effects of a test compound on systemic blood pressure and heart rate. This protocol is based on standard models of cardiovascular assessment. [6] Principle: Anesthetized rats are instrumented to allow for intravenous drug administration and continuous monitoring of arterial blood pressure and heart rate. Changes in these parameters following drug administration indicate the compound's net effect on the cardiovascular system.

Methodology:

  • Animal Preparation:

    • Anesthetize a male Sprague-Dawley rat using an appropriate anesthetic (e.g., urethane or a combination of ketamine/xylazine).

    • Cannulate the trachea to ensure a patent airway.

    • Cannulate a jugular vein for intravenous (IV) administration of the test compound. [6] * Cannulate a common carotid artery and connect it to a pressure transducer for continuous monitoring of blood pressure and heart rate. [6]

  • Stabilization and Baseline Measurement:

    • Allow the animal to stabilize for at least 20-30 minutes after surgery until hemodynamic parameters are steady.

    • Record stable baseline measurements of mean arterial pressure (MAP) and heart rate (HR) for 10-15 minutes.

  • Drug Administration:

    • Administer the vehicle (e.g., saline) as a control to ensure it has no effect on cardiovascular parameters.

    • Administer the test compound intravenously, either as a bolus dose or a continuous infusion, at escalating doses. [6] * Allow sufficient time between doses for parameters to return to baseline or stabilize at a new level.

  • Data Acquisition and Analysis:

    • Continuously record the blood pressure waveform and heart rate using a data acquisition system.

    • Calculate the change in MAP and HR from baseline for each dose of the test compound.

    • Construct dose-response curves by plotting the change in MAP or HR against the log of the administered dose.

    • Analyze the curves to determine the potency (ED50) and maximal effect of the compound.

    • Causality Check: To determine the mechanism, selective antagonists can be administered prior to the test compound. For example, if the pressor effect is blocked by an α1-antagonist like prazosin, it confirms an α1-receptor-mediated mechanism.

Section 4: Case Studies of Selected Derivatives

The versatility of the 1-(3,4-dimethoxyphenyl)ethanol scaffold has led to the development of derivatives with a wide range of biological activities.

Psychoactive Cathinone Analogs

Modifications to the core structure, particularly oxidation of the β-hydroxyl to a ketone and alteration of the N-alkyl and α-carbon substituents, have produced synthetic cathinones with potent psychoactive effects.

  • DL-4662 (1-(3,4-dimethoxyphenyl)-2-(ethylamino)pentan-1-one): This compound is a cathinone derivative that has appeared as a new psychoactive substance (NPS). [7]Its structure suggests it acts as a stimulant on the central nervous system, likely by interacting with monoamine transporters for dopamine, norepinephrine, and serotonin, similar to other synthetic cathinones. [7][8]The 3,4-dimethoxy substitution is a common feature in psychoactive phenethylamines, potentially enhancing potency and duration of action. [9]

Derivatives with Anti-Ulcer Activity

Research has also explored derivatives with therapeutic potential outside the central nervous system. A series of acyl derivatives of 2-(3,4-dimethoxyphenyl)ethylamine were synthesized and tested for anti-ulcer properties.

  • DQ-2511 (3-[[[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl]methyl] amino-N-methylbenzamide): This compound demonstrated potent anti-ulcer activity in a rat model of water-immersion stress-induced gastric ulceration, effective at oral doses of 50-400 mg/kg. [10]This highlights that modifications far from the core phenylethylamine moiety can introduce entirely new pharmacological profiles.

Anticancer Potential

Further structural elaboration has led to the discovery of derivatives with cytotoxic activity against cancer cell lines.

  • (Z)-2-(3,4-dimethoxyphenyl)-4-(3,4,5-trimethoxybenzylidene)oxazol-5(4H)-one Derivatives: A series of compounds based on this scaffold were synthesized and evaluated for in vitro cytotoxic activity against the HepG2 human liver cancer cell line. One derivative, compound 9 in the cited study, induced cell cycle arrest at the G2/M phase, a mechanism consistent with tubulin inhibition. [11] Table 1: Summary of Biological Activities for Selected Derivatives

Derivative ClassExample CompoundPrimary Biological ActivityInvestigated ModelReference
Synthetic CathinonesDL-4662Psychoactive StimulantAnalytical Characterization[7]
Anti-Ulcer AgentsDQ-2511Prevention of Gastric UlcersRat Water-Immersion Stress Model[10]
Anticancer AgentsOxazolone DerivativeCytotoxicity, Tubulin InhibitionHuman HepG2 Cell Line[11]

Conclusion and Future Directions

The 1-(3,4-dimethoxyphenyl)-2-(methylamino)ethanol scaffold is a remarkably fertile starting point for drug discovery. The strategic placement of dimethoxy groups provides a metabolically robust alternative to the endogenous catecholamine structure, while the ethanolamine side chain preserves the necessary pharmacophore for adrenergic receptor interaction.

This guide has demonstrated that subtle modifications to this core can drastically alter biological significance, yielding compounds ranging from psychoactive stimulants to agents with therapeutic potential in gastroenterology and oncology. The provided methodologies for in vitro and in vivo characterization represent a validated framework for elucidating the mechanisms of action and physiological effects of novel derivatives.

Future research should focus on leveraging computational modeling to predict receptor selectivity and off-target effects, thereby rationalizing the design of next-generation compounds. Exploring novel substitutions on the phenyl ring and more complex N-alkyl groups could unlock further therapeutic applications, solidifying the importance of this chemical class in medicinal chemistry.

References

Sources

Exploratory

An In-depth Technical Guide to the Hypothesized Mechanisms of Action of 1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanol

For Researchers, Scientists, and Drug Development Professionals Abstract 1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanol is a phenethylamine derivative with reported psychoactive properties.[1] Its structural similarity t...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanol is a phenethylamine derivative with reported psychoactive properties.[1] Its structural similarity to endogenous monoamines and other synthetic modulators of neurotransmission suggests a significant potential to interact with the central nervous system. This technical guide provides a comprehensive exploration of four primary hypothesized mechanisms of action for this compound. Each hypothesis is presented with a detailed scientific rationale, proposed experimental protocols for validation, and visual representations of the implicated biological pathways. The objective is to furnish a robust framework for researchers and drug development professionals to systematically investigate the pharmacological profile of this and structurally related molecules.

Introduction to 1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanol

1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanol belongs to the phenylethanolamine class of compounds, which are structurally related to catecholamine neurotransmitters such as dopamine, norepinephrine, and epinephrine.[2] The core structure consists of a dimethoxylated phenyl ring attached to an ethanolamine backbone with a methylamino group. This chemical architecture is a key determinant of its potential pharmacological activity, as it shares features with known adrenergic, dopaminergic, and serotonergic agents, as well as with inhibitors of key enzymes in monoamine metabolism. The reported psychoactive effects, comparing it to substances like mescaline and psilocin, strongly point towards a mechanism involving the modulation of monoaminergic systems.[1] This guide will dissect four plausible molecular mechanisms that could underlie the observed biological activity of this compound.

Hypothesis 1: Direct Agonist or Antagonist Activity at Monoamine Receptors

The structural analogy of 1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanol to endogenous catecholamines is the primary basis for the hypothesis that it may act as a direct ligand for monoamine receptors. These G-protein coupled receptors (GPCRs) are central to a vast array of physiological and cognitive processes.[3][4][5]

Scientific Rationale

The phenylethanolamine scaffold is a well-established pharmacophore for adrenergic receptor ligands.[2] Variations in substitution on the phenyl ring and the amine group can modulate affinity and efficacy at α- and β-adrenergic receptors, as well as at dopamine and serotonin receptor subtypes.[3][][7] The 3,4-dimethoxy substitution may mimic the catechol hydroxyl groups of endogenous ligands, allowing for interaction with the receptor's binding pocket. The N-methyl group is also a common feature in many biologically active amines.

Proposed Experimental Validation

A tiered approach is recommended to systematically evaluate this hypothesis, starting with in vitro assays and progressing to more complex cellular models.

Tier 1: In Vitro Receptor Binding Assays

  • Objective: To determine the binding affinity of 1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanol for a panel of monoamine receptors.

  • Methodology:

    • Receptor Preparation: Utilize commercially available membrane preparations from cell lines stably expressing individual human recombinant adrenergic (α1A, α1B, α1D, α2A, α2B, α2C, β1, β2, β3), dopaminergic (D1, D2, D3, D4, D5), and serotonergic (5-HT1A, 5-HT1B, 5-HT2A, 5-HT2C, etc.) receptors.

    • Radioligand Displacement Assay:

      • Incubate a fixed concentration of a high-affinity radiolabeled antagonist or agonist (e.g., [3H]prazosin for α1, [3H]raclopride for D2, [3H]ketanserin for 5-HT2A) with the receptor membranes.

      • Add increasing concentrations of the test compound, 1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanol.

      • After incubation to equilibrium, separate bound from free radioligand by rapid filtration.

      • Quantify the bound radioactivity using liquid scintillation counting.

    • Data Analysis:

      • Calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

      • Determine the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

Parameter Description
IC50 The concentration of the test compound required to displace 50% of the radiolabeled ligand from the receptor.
Ki The inhibition constant, representing the affinity of the test compound for the receptor.

Tier 2: Functional Assays

  • Objective: To determine whether the compound acts as an agonist, antagonist, or inverse agonist at receptors for which significant binding affinity is observed.

  • Methodology (Example for a Gs-coupled receptor like β-adrenergic or D1):

    • Cell Culture: Use a cell line (e.g., HEK293 or CHO) stably expressing the receptor of interest.

    • cAMP Assay:

      • Pre-incubate the cells with the test compound at various concentrations.

      • For antagonist activity, co-incubate with a known agonist (e.g., isoproterenol for β-receptors, dopamine for D1 receptors).

      • Stimulate adenylyl cyclase with forskolin (as a positive control).

      • Lyse the cells and measure intracellular cyclic adenosine monophosphate (cAMP) levels using a competitive immunoassay (e.g., HTRF, ELISA).

    • Data Analysis:

      • Agonist: A concentration-dependent increase in cAMP levels.

      • Antagonist: A concentration-dependent inhibition of the agonist-induced cAMP increase.

      • Inverse Agonist: A concentration-dependent decrease in basal cAMP levels.

  • Methodology (Example for a Gq-coupled receptor like α1-adrenergic or 5-HT2A):

    • Calcium Flux Assay:

      • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

      • Measure baseline fluorescence.

      • Add the test compound and monitor changes in intracellular calcium concentration using a fluorescence plate reader.

      • For antagonist testing, pre-incubate with the test compound before adding a known agonist (e.g., phenylephrine for α1, serotonin for 5-HT2A).

    • Data Analysis:

      • Agonist: A concentration-dependent increase in intracellular calcium.

      • Antagonist: A concentration-dependent inhibition of the agonist-induced calcium flux.

Parameter Description
EC50 The concentration of an agonist that produces 50% of the maximal response.
Emax The maximum response produced by an agonist.
IC50 The concentration of an antagonist that inhibits 50% of the response produced by a fixed concentration of an agonist.
pA2 A measure of the potency of an antagonist, derived from the Schild equation, representing the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to produce the same response.

Signaling Pathway Diagram

G cluster_receptor Monoamine Receptor Activation Ligand 1-(3,4-Dimethoxyphenyl)- 2-(methylamino)ethanol (Hypothesized Agonist) Receptor GPCR (e.g., Adrenergic, Dopaminergic, Serotonergic Receptor) Ligand->Receptor Binds to G_Protein G-Protein (Gs, Gi, Gq) Receptor->G_Protein Activates Effector Effector Enzyme (Adenylyl Cyclase, Phospholipase C) G_Protein->Effector Modulates Second_Messenger Second Messenger (cAMP, IP3, DAG) Effector->Second_Messenger Produces Downstream Downstream Signaling (PKA, PKC, Ca2+ release) Second_Messenger->Downstream Activates Response Cellular Response Downstream->Response Leads to

Caption: Hypothesized direct activation of a G-protein coupled monoamine receptor.

Hypothesis 2: Inhibition of Monoamine Reuptake

A common mechanism of action for psychoactive phenethylamines is the inhibition of monoamine transporters, which are responsible for clearing neurotransmitters from the synaptic cleft.

Scientific Rationale

The structure of 1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanol bears resemblance to substrates of the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). Inhibition of these transporters would lead to an accumulation of the respective neurotransmitters in the synapse, thereby enhancing their signaling.

Proposed Experimental Validation

In Vitro Transporter Uptake Assays

  • Objective: To determine the potency of 1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanol to inhibit the uptake of dopamine, norepinephrine, and serotonin by their respective transporters.

  • Methodology:

    • Cell Lines: Use cell lines (e.g., HEK293) stably expressing human DAT, NET, or SERT.

    • Uptake Inhibition Assay:

      • Plate the cells in a 96-well format.

      • Pre-incubate the cells with increasing concentrations of the test compound or a known inhibitor (e.g., GBR 12909 for DAT, desipramine for NET, fluoxetine for SERT) as a positive control.

      • Add a fixed concentration of a radiolabeled substrate (e.g., [3H]dopamine, [3H]norepinephrine, or [3H]serotonin).

      • Incubate for a short period to allow for transporter-mediated uptake.

      • Terminate the uptake by rapidly washing the cells with ice-cold buffer.

      • Lyse the cells and quantify the amount of radiolabeled substrate taken up using liquid scintillation counting.

    • Data Analysis:

      • Calculate the concentration of the test compound that inhibits 50% of the specific uptake of the radiolabeled substrate (IC50).

Transporter Known Inhibitor (Positive Control) Radiolabeled Substrate Measured Parameter
DAT GBR 12909[3H]DopamineIC50
NET Desipramine[3H]NorepinephrineIC50
SERT Fluoxetine[3H]SerotoninIC50

Experimental Workflow Diagram

G cluster_workflow Monoamine Reuptake Inhibition Assay Workflow Start Start Plate_Cells Plate cells expressing DAT, NET, or SERT Start->Plate_Cells Pre_Incubate Pre-incubate with 1-(3,4-Dimethoxyphenyl)- 2-(methylamino)ethanol Plate_Cells->Pre_Incubate Add_Substrate Add radiolabeled neurotransmitter ([3H]DA, [3H]NE, or [3H]5-HT) Pre_Incubate->Add_Substrate Incubate Incubate for uptake Add_Substrate->Incubate Wash Wash to remove free substrate Incubate->Wash Lyse Lyse cells Wash->Lyse Quantify Quantify radioactivity (scintillation counting) Lyse->Quantify Analyze Calculate IC50 Quantify->Analyze End End Analyze->End

Caption: Workflow for assessing monoamine reuptake inhibition.

Hypothesis 3: Inhibition of Monoamine Oxidase (MAO)

Monoamine oxidases (MAO-A and MAO-B) are mitochondrial enzymes that play a crucial role in the degradation of monoamine neurotransmitters.[8][9][10] Inhibition of these enzymes leads to increased intracellular concentrations and availability of these neurotransmitters for vesicular release.

Scientific Rationale

The ethylamine side chain of 1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanol is a structural feature shared by many known MAO inhibitors.[11][12] Depending on the substituents, compounds can exhibit selectivity for either MAO-A (which preferentially metabolizes serotonin and norepinephrine) or MAO-B (which preferentially metabolizes dopamine and phenethylamine).[10][12]

Proposed Experimental Validation

In Vitro MAO Inhibition Assay

  • Objective: To determine if 1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanol inhibits MAO-A and/or MAO-B and to characterize the nature of the inhibition (reversible vs. irreversible).

  • Methodology:

    • Enzyme Source: Use recombinant human MAO-A and MAO-B or mitochondrial fractions from tissues rich in these enzymes (e.g., human liver or placenta).

    • Fluorometric Assay:

      • Pre-incubate the enzyme with various concentrations of the test compound. For irreversibility testing, pre-incubation times can be varied.

      • Initiate the reaction by adding a non-fluorescent MAO substrate that is converted to a fluorescent product (e.g., kynuramine or a commercial proprietary substrate).

      • Monitor the increase in fluorescence over time using a fluorescence plate reader.

    • Data Analysis:

      • Calculate the rate of reaction for each concentration of the inhibitor.

      • Determine the IC50 value for both MAO-A and MAO-B.

      • To assess reversibility, perform dialysis or a dilution experiment after pre-incubation. If enzyme activity is restored, the inhibition is reversible.

Enzyme Known Inhibitor (Positive Control) Measured Parameter
MAO-A Clorgyline (irreversible), Moclobemide (reversible)IC50
MAO-B Selegiline (irreversible)IC50

MAO Inhibition Pathway Diagram

G cluster_pathway Monoamine Oxidase (MAO) Inhibition Pathway Monoamine Monoamine Neurotransmitter (e.g., Dopamine, Serotonin) MAO MAO-A or MAO-B Monoamine->MAO Metabolized by Metabolite Inactive Metabolite MAO->Metabolite Inhibitor 1-(3,4-Dimethoxyphenyl)- 2-(methylamino)ethanol (Hypothesized Inhibitor) Inhibitor->MAO Inhibits

Caption: Hypothesized inhibition of monoamine oxidase (MAO).

Hypothesis 4: Inhibition of Catechol-O-methyltransferase (COMT)

Catechol-O-methyltransferase (COMT) is another key enzyme in the metabolic degradation of catecholamines.[13][14] It catalyzes the transfer of a methyl group from S-adenosylmethionine to a hydroxyl group of a catechol substrate.

Scientific Rationale

While 1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanol does not have a catechol moiety, its 3,4-dimethoxy-phenyl group is structurally similar to the methylated product of COMT action on a catechol. It is plausible that this compound could act as a competitive inhibitor by binding to the active site of COMT, thereby preventing the metabolism of endogenous catecholamines like dopamine and norepinephrine.[15][16][17]

Proposed Experimental Validation

In Vitro COMT Inhibition Assay

  • Objective: To determine if 1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanol inhibits COMT activity.

  • Methodology:

    • Enzyme Source: Use recombinant human COMT (both soluble and membrane-bound forms, if possible) or a liver cytosol preparation.

    • Radiometric Assay:

      • Prepare a reaction mixture containing the COMT enzyme, a catechol substrate (e.g., epinephrine or L-DOPA), and a radiolabeled methyl donor, S-adenosyl-L-[methyl-3H]methionine.

      • Add various concentrations of the test compound or a known COMT inhibitor (e.g., tolcapone or entacapone) as a positive control.

      • Incubate to allow the enzymatic reaction to proceed.

      • Stop the reaction and separate the methylated product from the unreacted radiolabeled methyl donor using solvent extraction or HPLC.

      • Quantify the radioactivity of the methylated product.

    • Data Analysis:

      • Calculate the rate of product formation at each inhibitor concentration.

      • Determine the IC50 value.

Enzyme Known Inhibitor (Positive Control) Substrate Measured Parameter
COMT Tolcapone, EntacaponeL-DOPAIC50

COMT Inhibition Logical Diagram

G cluster_logic Catechol-O-methyltransferase (COMT) Inhibition Logic Catechol Catecholamine (e.g., Dopamine) COMT COMT Enzyme Catechol->COMT Binds to active site Methylated_Product Methylated Metabolite COMT->Methylated_Product Produces Inhibitor 1-(3,4-Dimethoxyphenyl)- 2-(methylamino)ethanol Inhibitor->COMT Competitively binds to active site (Hypothesized)

Caption: Hypothesized competitive inhibition of COMT.

Synthesis and Conclusion

The pharmacological profile of 1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanol is likely multifaceted, potentially involving a combination of the mechanisms outlined in this guide. The proposed experimental framework provides a systematic and logical progression for elucidating its primary mode(s) of action. Initial binding and functional assays will reveal any direct receptor interactions, while parallel enzyme and transporter inhibition assays will assess its impact on neurotransmitter metabolism and synaptic concentration.

A comprehensive understanding of this compound's mechanism of action is crucial for any future therapeutic development or for understanding its toxicological profile. The data generated from the proposed studies will not only characterize 1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanol but will also contribute to a broader understanding of the structure-activity relationships within the phenethylamine class of molecules. It is imperative that these investigations are conducted with scientific rigor to ensure the generation of reliable and reproducible data.

References

  • Monoamine oxidase inhibitor - Wikipedia. Available at: [Link]

  • Monoamine oxidase inhibitors (MAOIs) - Mayo Clinic. Available at: [Link]

  • Monoamine Oxidase Inhibitors (MAOI) - Mechanism of Action - Psych Scene Hub. Available at: [Link]

  • Catechol-O-methyltransferase inhibitor - Grokipedia. Available at: [Link]

  • Dopamine D1 receptor signaling pathways. Dopamine D1 receptor exerts... - ResearchGate. Available at: [Link]

  • What are Monoamine Oxidase Inhibitors (MAOIs)? - Dr.Oracle. Available at: [Link]

  • Serotonergic signaling: multiple effectors and pleiotropic effects - Semantic Scholar. Available at: [Link]

  • Signaling pathways of the serotonin receptor (5-HTR) subtypes.... - ResearchGate. Available at: [Link]

  • α-Adrenergic Signaling - QIAGEN GeneGlobe. Available at: [Link]

  • What are MAO inhibitors and how do they work? - Patsnap Synapse. Available at: [Link]

  • The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network - PubMed Central. Available at: [Link]

  • Novel beta2-adrenergic receptor signaling pathways - PubMed. Available at: [Link]

  • Dopamine receptor - Wikipedia. Available at: [Link]

  • Serotonin Receptor Signaling - QIAGEN GeneGlobe. Available at: [Link]

  • Serotonergic Synapse Pathway - Creative Diagnostics. Available at: [Link]

  • Full article: Dopamine Receptor Signaling - Taylor & Francis. Available at: [Link]

  • The Signaling and Pharmacology of the Dopamine D1 Receptor - Frontiers. Available at: [Link]

  • How Do COMT Inhibitors Work? - RxList. Available at: [Link]

  • Role of adrenergic receptor signalling in neuroimmune communication - PubMed Central. Available at: [Link]

  • Catechol-O-methyltransferase inhibitor - Wikipedia. Available at: [Link]

  • Canonical pathways induced by adrenergic receptor signalling. The... - ResearchGate. Available at: [Link]

  • Adrenergic receptor - Wikipedia. Available at: [Link]

  • What are COMT inhibitors and how do they work? - Patsnap Synapse. Available at: [Link]

  • Catechol-O-methyltransferase (COMT) inhibitors mechanism of action - Neurotorium. Available at: [Link]

  • Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship - Biomolecules & Therapeutics. Available at: [Link]

  • Transition-State Analogues of Phenylethanolamine N-Methyltransferase - PMC. Available at: [Link]

  • Phenylethanolamine N-methyltransferase - Wikipedia. Available at: [Link]

  • Phenylethanolamine - Wikipedia. Available at: [Link]

  • The Reaction Mechanism of Phenylethanolamine N-Methyltransferase: A Density Functional Theory Study - PMC - PubMed Central. Available at: [Link]

  • 1-[3,4-Dihydroxyphenyl]-2-methyl-aminoethanol - PubChem. Available at: [Link]

  • 3,4-Dimethoxyphenylethanolamine | C10H15NO3 | CID 3863978 - PubChem. Available at: [Link]

  • EP1000005B1 - Process for the preparation of 1-(3,4-dimethoxyphenyl)ethanol - Google Patents.
  • The pH-dependent Local Anesthetic Activity of Diethylaminoethanol, a Procaine Metabolite. Available at: [Link]

  • 1-(3,4-Dihydroxyphenyl)-2-(methylamino)ethanol - ChemBK. Available at: [Link]

  • US5840981A - Process for producing N-methyl-2(3,4 dimethoxyphenyl)-ethylamine.

Sources

Foundational

An In Silico Workflow for Characterizing the Receptor Binding Profile of Novel Psychoactive Compounds: A Case Study of 1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanol

Executive Summary The rapid emergence of novel psychoactive substances presents a significant challenge to public health and drug development sectors. Characterizing the pharmacological targets of these new chemical enti...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The rapid emergence of novel psychoactive substances presents a significant challenge to public health and drug development sectors. Characterizing the pharmacological targets of these new chemical entities is a critical first step in understanding their potential effects and mechanisms of action. This technical guide presents a comprehensive in silico workflow designed to predict the receptor binding profile of under-researched compounds. Using "1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanol" as a case study, we provide a step-by-step methodology for researchers, scientists, and drug development professionals. The workflow encompasses target identification based on structural homology, rigorous ligand and receptor preparation, molecular docking simulations using AutoDock Vina, and advanced validation through molecular dynamics (MD) simulations. Each stage is explained with a focus on the underlying scientific principles and includes self-validating protocols to ensure the trustworthiness and accuracy of the generated hypotheses. This guide serves as a practical blueprint for leveraging computational chemistry to accelerate the initial phases of pharmacological characterization.

Introduction

The Challenge: Probing the Unknown

The ever-expanding landscape of novel chemical compounds requires robust and efficient methods for initial pharmacological screening. Traditional in vitro and in vivo methods, while essential for confirmation, can be resource- and time-intensive. In silico (computational) approaches offer a powerful, high-throughput alternative for generating initial, data-driven hypotheses about a molecule's biological targets, thereby guiding and prioritizing subsequent experimental validation.

The Candidate Molecule: 1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanol

The subject of this case study, 1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanol, is a phenylethanolamine derivative.[1] Its core structure bears a striking resemblance to endogenous catecholamines (e.g., norepinephrine, epinephrine) and other sympathomimetic amines. Key features include:

  • A phenylethylamine backbone , common to many neurotransmitters and psychoactive drugs.

  • 3,4-dimethoxy substitutions on the phenyl ring, which alter the electronic and steric properties compared to the hydroxyl groups of catecholamines.

  • A beta-ethanolamine side chain with an N-methyl group, a feature shared with epinephrine.

These structural motifs strongly suggest that the compound is likely to interact with G protein-coupled receptors (GPCRs) of the monoaminergic system.[2]

The In Silico Strategy: From Docking to Dynamics

This guide details a multi-stage computational strategy. We begin with molecular docking , a method that predicts the preferred orientation and binding affinity of a ligand when bound to a receptor's active site.[3][4] To refine these initial predictions, we then introduce molecular dynamics (MD) simulations , which model the complex's behavior over time, providing crucial insights into the stability of the predicted binding pose and the dynamics of the molecular interactions.[5]

Target Identification and Prioritization

Based on the structural homology of our candidate molecule to known monoamines, we have selected a primary panel of human GPCR targets implicated in neurotransmission and frequently modulated by psychoactive compounds. For each target, a high-resolution crystal or cryo-EM structure from the RCSB Protein Data Bank (PDB) is essential for accurate modeling.[6]

Table 1: Prioritized Receptor Target Panel

Receptor FamilyTarget SubtypePDB IDRationale for Inclusion
Adrenergic α2A-Adrenergic7EJ8Mediates sympatholytic effects; target for various drugs.[7]
β1-Adrenergic7BU6Primarily in the heart; regulates cardiac output.[8]
β2-Adrenergic2RH1Found in smooth muscle; key target for bronchodilators.[9][10]
Dopaminergic D1 Receptor7JOZInvolved in motor control, reward, and cognition.[11]
D2 Receptor6CM4Primary target for most antipsychotic medications.[12][13]
D3 Receptor7CMVImplicated in cognition and mood regulation.[14]
Serotonergic 5-HT1A Receptor7E2YTarget for anxiolytic and antidepressant drugs.[15][16]
5-HT2A Receptor6WHAPrimary target for classic psychedelic drugs.
5-HT2B Receptor5TVNInvolved in cardiac function and mood.[17]

The Computational Workflow: A Step-by-Step Protocol

A robust in silico analysis requires meticulous preparation of both the ligand and the receptor targets. The overall process is depicted below.

G cluster_prep Preparation Phase cluster_sim Simulation Phase cluster_analysis Analysis Phase Ligand 1. Ligand Preparation (3D Structure, Charges) Docking 4. Molecular Docking (AutoDock Vina) Ligand->Docking Receptor 2. Receptor Preparation (PDB Cleanup, Protonation) Pocket 3. Binding Site ID Receptor->Pocket Pocket->Docking MD 5. Molecular Dynamics (GROMACS) Docking->MD Top Poses Analysis 6. Results Analysis (Binding Energy, Pose Stability) MD->Analysis Validation 7. Hypothesis Generation Analysis->Validation G Input Input Files (receptor.pdbqt, ligand.pdbqt) Vina AutoDock Vina Engine Input->Vina Config Configuration File (Define Search Space) Config->Vina Output Output Files (poses.pdbqt, log.txt) Vina->Output Analysis Analysis & Visualization (PyMOL, ChimeraX) Output->Analysis

Caption: Workflow for a typical AutoDock Vina molecular docking experiment.

  • Define the Search Space (Grid Box):

    • Identify the receptor's binding pocket. This is typically the location of the co-crystallized native ligand.

    • In AutoDock Tools or ChimeraX, define a 3D grid box that encompasses this entire binding pocket. A typical size is 25 x 25 x 25 Å, centered on the key interacting residues of the native ligand.

  • Create the Configuration File:

    • Prepare a text file (e.g., conf.txt) specifying the paths to the receptor and ligand .pdbqt files, and the coordinates and dimensions of the grid box.

    • Set the exhaustiveness parameter. A value of 8 is standard, but increasing this can improve the thoroughness of the conformational search at the cost of longer computation time.

  • Run the Docking Simulation:

    • Execute AutoDock Vina from the command line, providing the configuration file as input.

    • vina --config conf.txt --log log.txt

  • Self-Validation (Crucial Step):

    • Before docking the novel ligand, perform a re-docking experiment. Dock the original co-crystallized ligand (that was removed in step 3.2) back into the receptor.

    • Success Criterion: The root-mean-square deviation (RMSD) between the predicted top-scoring pose and the original crystallographic pose should be less than 2.0 Å. This validates that the docking parameters are appropriate for the system.

Analysis of Docking Results

The output from Vina includes a set of predicted binding poses and their corresponding binding affinity scores in kcal/mol.

  • Binding Affinity: Lower (more negative) values indicate a more favorable predicted binding affinity.

  • Pose Analysis: Visualize the top-scoring poses in UCSF ChimeraX or PyMOL. [18]Analyze the non-covalent interactions (hydrogen bonds, hydrophobic interactions, π-stacking) between the ligand and receptor residues.

Table 2: Hypothetical Docking Results for 1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanol

Receptor TargetBinding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
α2A-Adrenergic-8.5Asp113, Ser200, Phe391
β2-Adrenergic-7.2Asp113, Asn312, Tyr316
D2 Dopamine-9.1Asp114, Ser193, Phe390
D3 Dopamine-8.8Asp110, Ser192, Phe346
5-HT1A Serotonin-7.9Asp116, Thr199, Trp358
5-HT2A Serotonin-9.3Asp155, Ser239, Phe339

Note: The data in this table is purely illustrative for the purpose of this guide.

Refining Predictions with Molecular Dynamics (MD)

While docking provides a static snapshot, MD simulations offer a dynamic view of the ligand-receptor complex, assessing the stability of the binding pose in a simulated physiological environment. [5]

G Start Start with Top Docked Pose Setup System Setup (Solvation, Ionization) Start->Setup Min Energy Minimization Setup->Min Equil Equilibration (NVT, NPT) Min->Equil Prod Production MD Run Equil->Prod Traj Trajectory Analysis (RMSD, RMSF, H-Bonds) Prod->Traj

Caption: Standard workflow for a GROMACS protein-ligand MD simulation.

Protocol: MD Simulation using GROMACS

This protocol provides a conceptual overview of the steps involved in setting up and running an MD simulation. Detailed tutorials are available from sources like the official GROMACS documentation. [19][20][21]

  • System Setup:

    • Complex Preparation: Merge the coordinate files of the receptor and the top-scoring ligand pose from docking into a single complex file. [22] * Force Field and Topology: Choose an appropriate force field (e.g., CHARMM36m for proteins). Generate a topology file for the ligand using a server like CGenFF.

    • Solvation: Place the complex in a periodic box of water molecules (e.g., TIP3P water model). [5] * Ionization: Add ions (e.g., Na+ and Cl-) to neutralize the system's charge and mimic a physiological salt concentration. [19]2. Energy Minimization: Perform a steep descent energy minimization of the entire system to remove steric clashes.

  • Equilibration:

    • NVT Ensemble (Constant Number of particles, Volume, Temperature): Equilibrate the system for a short duration (e.g., 1 ns) with position restraints on the protein and ligand to allow the solvent to relax.

    • NPT Ensemble (Constant Number of particles, Pressure, Temperature): Equilibrate for a longer duration (e.g., 5-10 ns) to ensure the system reaches the correct density.

  • Production Run:

    • Remove the position restraints and run the production simulation for a significant period (e.g., 100-200 ns) to sample conformational space.

Analysis of MD Trajectories
  • Root-Mean-Square Deviation (RMSD): Plot the RMSD of the ligand and protein backbone over time. A stable, converging RMSD for the ligand indicates a stable binding pose.

  • Root-Mean-Square Fluctuation (RMSF): Calculate the RMSF per residue to identify flexible regions of the protein upon ligand binding.

  • Interaction Analysis: Monitor the persistence of key interactions (like hydrogen bonds) identified during docking throughout the simulation.

Advanced Analysis: Binding Free Energy Calculation

For a more quantitative assessment of binding affinity, end-point methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be applied to the MD trajectory. [23][24]These methods calculate the free energy of binding by combining molecular mechanics energy terms with continuum solvation models. [25]While computationally more intensive than docking scores, they often provide a more accurate ranking of potential ligands. [23]

Interpretation, Limitations, and Future Directions

Based on our hypothetical results, the in silico workflow predicts that 1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanol has a high binding affinity for the D2 dopamine and 5-HT2A serotonin receptors. The MD simulations would then be used to confirm the stability of these interactions.

Key Limitations:

  • Scoring Functions: Docking scores are approximations of binding free energy and can have inaccuracies.

  • Force Fields: MD simulations are dependent on the quality and parameterization of the force field used.

  • Entropy: Conformational entropy is often poorly estimated or ignored in methods like MM/PBSA, which can affect accuracy. [25][26] Future Directions: The hypotheses generated from this in silico workflow must be validated experimentally. The next logical step would be to perform in vitro radioligand binding assays for the highest-ranking predicted targets (D2 and 5-HT2A) to determine experimental binding affinities (Ki values).

References

  • PubChem. (n.d.). 1-(3,4-Dimethoxyphenyl)ethanol. National Center for Biotechnology Information. Retrieved from [Link]

  • Pritam Panda. (2025). Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial. YouTube. Retrieved from [Link]

  • Lemkul, J. A. (n.d.). Protein-Ligand Complex. GROMACS Tutorials. Retrieved from [Link]

  • Rossi, A. R. (n.d.). GROMACS: MD Simulation of a Protein-Ligand Complex. Retrieved from [Link]

  • RCSB PDB. (2022). 7EJ8: Structure of the alpha2A-adrenergic receptor GoA signaling complex bound to brimonidine. Retrieved from [Link]

  • RCSB PDB. (2021). 7E2Y: Serotonin-bound Serotonin 1A (5-HT1A) receptor-Gi protein complex. Retrieved from [Link]

  • Guedes, I. A., de Magalhães, C. S., & Dardenne, L. E. (2014). Molecular Docking: A powerful approach for structure-based drug discovery. PMC. Retrieved from [Link]

  • RCSB PDB. (2021). 7CMV: Dopamine Receptor D3R-Gi-PD128907 complex. Retrieved from [Link]

  • Sun, H., et al. (2019). End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design. Chemical Reviews. Retrieved from [Link]

  • Peng's Lab. (n.d.). End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design. Retrieved from [Link]

  • RCSB PDB. (2020). 7BU6: Structure of human beta1 adrenergic receptor bound to norepinephrine and nanobody 6B9. Retrieved from [Link]

  • PDB-101. (n.d.). Molecule of the Month: Serotonin Receptor. Retrieved from [Link]

  • The Steipe Lab. (2023). How to create beautiful molecular visualizations with ChimeraX - a beginner's guide. YouTube. Retrieved from [Link]

  • The Scripps Research Institute. (n.d.). AutoDock Vina Manual. Retrieved from [Link]

  • International Journal of Pharmaceutical and Biological Science Archive. (n.d.). Molecular Docking: In Silico Approach For Structure-Based Drug Designing Discovery. Retrieved from [Link]

  • RCSB PDB. (2021). 7JOZ: Crystal structure of dopamine D1 receptor in complex with G protein and a non-catechol agonist. Retrieved from [Link]

  • Proteopedia. (2024). Adrenergic receptor. Retrieved from [Link]

  • GitHub Pages. (n.d.). An Introduction to Molecular Visualization with UCSF Chimera. Retrieved from [Link]

  • IT4Innovations. (2023). Molecular dynamics Tutorial. Retrieved from [Link]

  • Ataman Kimya. (n.d.). DIETHYLAMINOETHANOL. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). Assessing the performance of MM/PBSA and MM/GBSA methods. 7. Entropy effects on the performance of end-point binding free energy calculation approaches. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 7E2Y: Serotonin-bound Serotonin 1A (5-HT1A) receptor-Gi protein complex. Retrieved from [Link]

  • The Scripps Research Institute. (n.d.). AutoDock Vina Documentation. Retrieved from [Link]

  • MDPI. (2024). Molecular Docking and Pharmacological In Silico Evaluation of Camptothecin and Related Ligands as Promising HER2-Targeted Therapies for Breast Cancer. Retrieved from [Link]

  • Wikipedia. (n.d.). Dopamine receptor D2. Retrieved from [Link]

  • Genheden, S., & Ryde, U. (2015). The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities. Expert opinion on drug discovery. Retrieved from [Link]

  • Steipe, B. (2017). UCSF ChimeraX: Structure Visualization and Analysis. Retrieved from [Link]

  • ResearchGate. (2023). (PDF) In Silico Docking: Protocols for Computational Exploration of Molecular Interactions. Retrieved from [Link]

  • Wikipedia. (n.d.). Diethylethanolamine. Retrieved from [Link]

  • Wikipedia. (n.d.). Adrenergic receptor. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 6CM4: Structure of the D2 Dopamine Receptor Bound to the Atypical Antipsychotic Drug Risperidone. Retrieved from [Link]

  • RCSB PDB. (2018). 6BE1: Cryo-EM structure of serotonin receptor. Retrieved from [Link]

  • Lemkul, J. A. (n.d.). GROMACS Tutorials. Retrieved from [Link]

  • The Scripps Research Institute. (n.d.). AutoDock Vina. Retrieved from [Link]

  • RCSB PDB. (2007). 2RH1: High resolution crystal structure of human B2-adrenergic G protein-coupled receptor. Retrieved from [Link]

  • Learn at ease. (2022). Protein-Ligand MD Simulation in Gromacs-A to Z | all reusable commands and files provided. YouTube. Retrieved from [Link]

  • ResearchGate. (2015). Can you please share your experience in comparing MM/GBSA and TI methods for free energy calculations?. Retrieved from [Link]

  • GitHub. (n.d.). MDSIM/gromacs-tutorials/Protein-Ligand-Complex/README.md. Retrieved from [Link]

  • protocols.io. (2024). In Silico Molecular Docking with Ligand Target. Retrieved from [Link]

  • PDBj. (n.d.). PDB-5tvn: Crystal structure of the LSD-bound 5-HT2B receptor. Retrieved from [Link]

  • RCSB PDB. (2020). 6VMS: Structure of a D2 dopamine receptor-G-protein complex in a lipid membrane. Retrieved from [Link]

  • Scribd. (n.d.). AutoDock Vina 1.2.0 Documentation | PDF. Retrieved from [Link]

Sources

Exploratory

Beyond the Known: A Technical Guide to Unexplored Research Applications of Dimethoxyphenyl Ethanolamine Compounds

Introduction: A Chemical Scaffold of Untapped Potential Dimethoxyphenyl ethanolamine compounds, a class of phenethylamine derivatives, have predominantly been characterized through the lens of their psychoactive and card...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Chemical Scaffold of Untapped Potential

Dimethoxyphenyl ethanolamine compounds, a class of phenethylamine derivatives, have predominantly been characterized through the lens of their psychoactive and cardiovascular properties. This has largely been driven by their structural similarity to known hallucinogens and neurotransmitters. However, a deeper analysis of their structure-activity relationships (SAR) and receptor pharmacology reveals a nuanced and complex bioactivity profile that suggests a wealth of unexplored research applications. This guide moves beyond the well-trodden path of psychedelic research to illuminate novel, scientifically grounded avenues for investigation. We will delve into the untapped potential of these compounds in areas such as neuroinflammation, cognitive modulation, and as sophisticated tools for dissecting complex receptor pharmacology.

I. The Core Pharmacology: A Multi-Receptor Interplay

The pharmacological signature of dimethoxyphenyl ethanolamine compounds is not monolithic. It is a composite of their interactions with a trio of key receptor systems: serotonergic, dopaminergic, and adrenergic. Understanding this interplay is fundamental to unlocking their broader therapeutic and research potential.

Serotonin 5-HT₂A Receptor Agonism: The Psychedelic Bedrock

The 2,5-dimethoxy substitution pattern is a well-established motif for potent agonism at the serotonin 2A (5-HT₂A) receptor.[1][2] This interaction is the primary driver of the hallucinogenic effects of compounds like 2,5-dimethoxy-4-iodoamphetamine (DOI).[3] The activation of 5-HT₂A receptors is implicated in a range of central nervous system functions, including mood, cognition, and perception.[4] While the psychedelic effects have been the historical focus, the downstream signaling cascades initiated by 5-HT₂A activation, such as the regulation of plasticity-associated genes, present fertile ground for new research.[3]

Dopamine Transporter (DAT) Interaction: A Modulatory Influence

Several dimethoxyphenyl ethanolamine derivatives have demonstrated the ability to interact with the dopamine transporter (DAT).[5] This interaction can modulate dopamine reuptake, thereby influencing dopaminergic neurotransmission. The degree of DAT inhibition varies significantly with substitutions on the phenyl ring and the amine group, offering a tunable parameter for medicinal chemists. The interplay between 5-HT₂A agonism and DAT inhibition is a poorly understood area with potential implications for conditions characterized by dysfunctional dopaminergic and serotonergic systems.

Adrenergic Receptor Activity: An Overlooked Dimension

Evidence suggests that certain dimethoxyphenyl ethanolamine compounds can interact with adrenergic receptors. For instance, S-(-)-1-(4-(2-ethoxyethoxy)phenoxy)-2-hydroxy-3-(2-(3,4-dimethoxyphenyl)ethylamino)propane has been identified as a potent and selective beta-1 adrenoceptor antagonist.[6] The ethanolamine tail of these molecules can anchor to key residues in the binding pocket of adrenergic receptors.[7] This adrenergic activity, often overshadowed by the more dramatic serotonergic effects, could be harnessed for cardiovascular applications or to modulate the overall pharmacological profile of these compounds.

II. Unexplored Research Frontiers

Building upon the foundational pharmacology, we propose three primary unexplored research avenues for dimethoxyphenyl ethanolamine compounds.

Neuroinflammation and Microglial Modulation

Hypothesis: Specific dimethoxyphenyl ethanolamine derivatives, by virtue of their combined serotonergic and adrenergic receptor activity, can modulate microglial activation and neuroinflammatory pathways.

Rationale: Both 5-HT₂A and adrenergic receptors are expressed on microglia, the resident immune cells of the central nervous system. Their activation can influence the release of pro- and anti-inflammatory cytokines. A compound with a tailored affinity for these receptors could potentially shift the balance from a pro-inflammatory to an anti-inflammatory microglial phenotype. This has significant implications for neurodegenerative diseases such as Alzheimer's and Parkinson's disease, where chronic neuroinflammation is a key pathological feature.

Experimental Workflow:

G cluster_0 In Vitro Screening cluster_1 In Vivo Validation Primary Microglia Culture Primary Microglia Culture Compound Treatment Compound Treatment Primary Microglia Culture->Compound Treatment Cytokine Profiling (ELISA, CBA) Cytokine Profiling (ELISA, CBA) Compound Treatment->Cytokine Profiling (ELISA, CBA) Phagocytosis Assay Phagocytosis Assay Compound Treatment->Phagocytosis Assay Morphological Analysis Morphological Analysis Compound Treatment->Morphological Analysis LPS-induced Neuroinflammation Model (Rodent) LPS-induced Neuroinflammation Model (Rodent) Compound Administration Compound Administration LPS-induced Neuroinflammation Model (Rodent)->Compound Administration Immunohistochemistry (Iba1, GFAP) Immunohistochemistry (Iba1, GFAP) Compound Administration->Immunohistochemistry (Iba1, GFAP) Behavioral Testing (Cognitive Function) Behavioral Testing (Cognitive Function) Compound Administration->Behavioral Testing (Cognitive Function) Quantification of Microgliosis and Astrogliosis Quantification of Microgliosis and Astrogliosis Immunohistochemistry (Iba1, GFAP)->Quantification of Microgliosis and Astrogliosis In Vitro Screening In Vitro Screening In Vivo Validation In Vivo Validation In Vitro Screening->In Vivo Validation Lead Compound Selection

Caption: Workflow for investigating the neuroinflammatory potential of dimethoxyphenyl ethanolamine compounds.

Cognitive Enhancement via Prefrontal Cortex Modulation

Hypothesis: Non-hallucinogenic dimethoxyphenyl ethanolamine derivatives with selective 5-HT₂A receptor modulatory activity can enhance cognitive function, particularly executive functions mediated by the prefrontal cortex (PFC).

Rationale: 5-HT₂A receptors are densely expressed in the PFC and play a crucial role in regulating neuronal activity and plasticity. While potent agonism leads to psychedelic effects, more subtle, biased agonism or partial agonism could potentially fine-tune PFC circuitry to improve cognitive flexibility, working memory, and attention. The key is to identify compounds that activate specific downstream signaling pathways without inducing the full hallucinogenic response.

Experimental Protocol: In Vitro Biased Agonism Assay

  • Cell Culture: Culture HEK293 cells stably expressing the human 5-HT₂A receptor.

  • Ligand Stimulation: Treat cells with a range of concentrations of the test compound.

  • Signaling Pathway Analysis:

    • Gq/11 Pathway (Canonical): Measure inositol phosphate (IP) accumulation using a commercially available kit.

    • β-arrestin Recruitment (Non-canonical): Utilize a β-arrestin recruitment assay (e.g., PathHunter®).

  • Data Analysis: Calculate the bias factor for each compound by comparing its potency and efficacy in the IP accumulation and β-arrestin recruitment assays relative to a reference agonist (e.g., serotonin).

Data Presentation:

Compound5-HT₂A IP Accumulation (EC₅₀, nM)β-arrestin Recruitment (EC₅₀, nM)Bias Factor (vs. Serotonin)
Serotonin10251
Compound X5050010 (β-arrestin biased)
Compound Y2050.25 (G-protein biased)
Probing Receptor Heteromerization

Hypothesis: Dimethoxyphenyl ethanolamine compounds can be utilized as chemical probes to investigate the functional consequences of 5-HT₂A - D₂ receptor heteromerization.

Rationale: There is growing evidence for the existence and functional relevance of receptor heteromers in the brain, including the 5-HT₂A - D₂ heteromer.[8][9] These complexes can exhibit unique pharmacological and signaling properties compared to their constituent monomers. A dimethoxyphenyl ethanolamine derivative with dual affinity for both receptors could stabilize or destabilize this heteromer, providing a powerful tool to elucidate its role in physiological and pathological processes, such as psychosis and addiction.

Signaling Pathway Diagram:

G DPE Compound DPE Compound 5-HT2A-D2 Heteromer 5-HT2A-D2 Heteromer DPE Compound->5-HT2A-D2 Heteromer Binds to and modulates Gq/11 Signaling Gq/11 Signaling 5-HT2A-D2 Heteromer->Gq/11 Signaling Potentiates/Inhibits Gi/o Signaling Gi/o Signaling 5-HT2A-D2 Heteromer->Gi/o Signaling Potentiates/Inhibits Altered Cellular Response Altered Cellular Response Gq/11 Signaling->Altered Cellular Response Gi/o Signaling->Altered Cellular Response

Caption: Modulation of 5-HT₂A-D₂ heteromer signaling by a dimethoxyphenyl ethanolamine compound.

III. Synthesis and Analytical Considerations

The exploration of these novel applications necessitates robust synthetic and analytical methodologies. The synthesis of dimethoxyphenyl ethanolamine derivatives can be achieved through various established routes, often starting from the corresponding dimethoxybenzaldehyde.

General Synthetic Scheme:

  • Nitrostyrene Formation: Condensation of dimethoxybenzaldehyde with nitroethane.

  • Reduction: Reduction of the nitrostyrene to the corresponding phenethylamine.

  • N-Alkylation/Acylation: Modification of the primary amine to introduce further diversity.

Analytical Characterization:

  • Purity: Assessed by High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Identity Confirmation: Confirmed by Mass Spectrometry (MS) and NMR.

  • Chirality: Enantiomeric purity determined by chiral HPLC, as stereochemistry can significantly impact biological activity.

IV. Conclusion and Future Directions

The dimethoxyphenyl ethanolamine scaffold represents a versatile platform for the development of novel research tools and potential therapeutic agents. By moving beyond the traditional focus on their psychedelic properties, researchers can unlock a wide range of unexplored applications. The proposed research avenues in neuroinflammation, cognitive enhancement, and receptor heteromerization provide a starting point for these investigations. A systematic approach, combining rational drug design, robust in vitro and in vivo pharmacology, and advanced analytical techniques, will be crucial for realizing the full potential of this fascinating class of compounds.

References

  • Analysis of a new drug of abuse: Cathinone derivative 1-(3,4-dimethoxyphenyl)-2-(ethylamino)pentan-1-one (DL-4662). (2025). ResearchGate. [Link]

  • Dutta, A. K., et al. (2001). Structure-activity relationship studies of 4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidine derivatives and their N-analogues. Journal of Medicinal Chemistry, 44(9), 1383-1393. [Link]

  • Neumeyer, J. L., et al. (2003). Chronic ethanol exposure changes dopamine D2 receptor splicing during retinoic acid-induced differentiation of human SH-SY5Y cells. Journal of Neurochemistry, 86(4), 995-1005. [Link]

  • Stellpflug, S. J., et al. (2014). 2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine (25I-NBOMe): clinical case with unique confirmatory testing. Journal of Medical Toxicology, 10(1), 55-59. [Link]

  • Wang, P., et al. (2019). Analysis of L-DOPA and droxidopa binding to human β2-adrenergic receptor. PLoS One, 14(10), e0223725. [Link]

  • National Center for Biotechnology Information. (2011). 2-(4-Iodo-2,5-dimethoxyphenyl)-N-(2-[11C]methoxybenzyl)ethanamine. In: Medical Subject Headings. [Link]

  • Miyake, Y., et al. (1991). Syntheses of 2-(3,4-dimethoxyphenyl)ethylamine derivatives and their antiulcer activities. Chemical and Pharmaceutical Bulletin, 39(5), 1190-1196. [Link]

  • Watson, K. G., et al. (2002). Synthesis, beta-adrenoceptor pharmacology and toxicology of S-(-)-1-(4-(2-ethoxyethoxy)phenoxy)-2-hydroxy-3-(2-(3,4-dimethoxyphenyl)ethylamino)propane hydrochloride, a short acting beta(1)-specific antagonist. European Journal of Medicinal Chemistry, 37(9), 735-749. [Link]

  • Green, A. R., et al. (1995). Review of the pharmacology and clinical pharmacology of 3,4-methylenedioxymethamphetamine (MDMA or "Ecstasy"). Psychopharmacology, 119(3), 247-260. [Link]

  • Hasbi, A., et al. (2014). The dopamine D1-D2 receptor heteromer exerts tonic inhibitory effect on the expression of amphetamine-induced locomotor sensitization. Neuropsychopharmacology, 39(10), 2486-2498. [Link]

  • Meyer, M. R., et al. (2014). Studies on the metabolism and toxicological detection of the new psychoactive designer drug 2-(4-iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine (25I-NBOMe) in human and rat urine using GC-MS, LC-MS(n), and LC-HR-MS/MS. Analytical and Bioanalytical Chemistry, 406(7), 1847-1858. [Link]

  • Perreault, M. L., et al. (2016). Activation of Dopamine D1-D2 Receptor Complex Attenuates Cocaine Reward and Reinstatement of Cocaine-Seeking through Inhibition of DARPP-32, ERK, and ΔFosB. Frontiers in Pharmacology, 7, 446. [Link]

  • Hansen, M., et al. (2020). Investigation of the 2,5-Dimethoxy Motif in Phenethylamine Serotonin 2A Receptor Agonists. ACS Chemical Neuroscience, 11(10), 1469-1477. [Link]

  • Ericson, M., et al. (2008). The peripheral dopamine 2 receptor antagonist domperidone attenuates ethanol enhancement of dopamine levels in the nucleus accumbens. Psychopharmacology, 196(3), 427-436. [Link]

  • Campaign for Safe Cosmetics. (n.d.). Ethanolamine Compounds (MEA, DEA, TEA And Others). [Link]

  • Rickli, A., et al. (2015). Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. Frontiers in Pharmacology, 6, 216. [Link]

  • Glennon, R. A., et al. (1984). Behavioral and serotonin receptor properties of 4-substituted derivatives of the hallucinogen 1-(2,5-dimethoxyphenyl)-2-aminopropane. Journal of Medicinal Chemistry, 27(1), 41-45. [Link]

  • Hague, C., et al. (2004). Subtype-Specific Dimerization of α1-Adrenoceptors: Effects on Receptor Expression and Pharmacological Properties. Molecular Pharmacology, 66(1), 55-65. [Link]

  • Bankson, M. G., & Cunningham, K. A. (2002). Effects of dopamine D1- or D2-like receptor antagonists on the hypermotive and discriminative stimulus effects of (+)-MDMA. Psychopharmacology, 162(4), 409-418. [Link]

  • Ro Rsted, E. M., et al. (2024). Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Journal of Medicinal Chemistry, 67(9), 7224-7244. [Link]

  • Lessmann, H., et al. (2021). Skin sensitizing properties of the ethanolamines mono-, di-, and triethanolamine. Data analysis of a multicentre surveillance network (IVDK) and review of the literature. Contact Dermatitis, 85(2), 167-176. [Link]

  • Nichols, D. E., et al. (2015). Potent and Selective Human 5-HT2B Serotonin Receptor Antagonists: 4'-Cyano-(N)-methanocarba-adenosines by Synthetic Serendipity. Journal of Medicinal Chemistry, 58(15), 6036-6049. [Link]

  • Daniels, D. J., et al. (2019). Biased, Bitopic, Opioid–Adrenergic Tethered Compounds May Improve Specificity, Lower Dosage and Enhance Agonist or Antagonist Function with Reduced Risk of Tolerance and Addiction. Molecules, 24(18), 3326. [Link]

  • Gîrd, C. E., et al. (2024). A Structure–Activity Relationship Study on the Antioxidant Properties of Dithiocarbamic Flavanones. Molecules, 29(16), 3681. [Link]

  • Vaidya, V. A., et al. (2021). The Hallucinogenic Serotonin2A Receptor Agonist, 2,5-Dimethoxy-4-Iodoamphetamine, Promotes cAMP Response Element Binding Protein-Dependent Gene Expression of Specific Plasticity-Associated Genes in the Rodent Neocortex. Frontiers in Molecular Neuroscience, 14, 734005. [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanol: A Detailed Guide to Protocols and Mechanisms

Introduction 1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanol, also known as Metanephrine, is a critical metabolite of the neurotransmitter epinephrine.[1][2] Its quantification in biological fluids is a primary diagnostic...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanol, also known as Metanephrine, is a critical metabolite of the neurotransmitter epinephrine.[1][2] Its quantification in biological fluids is a primary diagnostic marker for pheochromocytoma and paraganglioma, tumors of the adrenal medulla.[3][4][5] Beyond its clinical significance, this molecule serves as a valuable building block in medicinal chemistry and pharmacological research. This guide provides detailed, field-proven protocols for the chemical synthesis of 1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanol, grounded in established chemical principles. We will explore the primary synthetic routes, delve into the mechanistic underpinnings of each step, and offer practical insights to ensure successful and reproducible outcomes.

Strategic Approaches to Synthesis

The synthesis of 1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanol can be efficiently achieved through two primary and logically sound strategies:

  • Reductive Amination of a Ketone Precursor: This highly convergent approach involves the reaction of 3',4'-dimethoxyacetophenone with methylamine to form an intermediate imine (or enamine), which is subsequently reduced in situ to the desired amino alcohol. This method is favored for its operational simplicity and often good yields.

  • Reduction of an α-Amino Ketone: This two-step pathway involves the initial synthesis of an α-methylamino ketone intermediate, followed by the selective reduction of the carbonyl group to a hydroxyl group. This route offers distinct control over the introduction of the amine and the subsequent reduction.

This guide will provide detailed protocols for both methodologies, elucidating the rationale behind the choice of reagents and reaction conditions.

Protocol 1: Direct Reductive Amination of 3',4'-Dimethoxyacetophenone

This one-pot protocol is an efficient method for the synthesis of the target molecule, leveraging the direct reaction of a ketone with an amine in the presence of a reducing agent.

Workflow Diagram

G A 3',4'-Dimethoxyacetophenone + Methylamine Solution B Imine/Enamine Formation (Intermediate) A->B Reaction in Methanol C Reduction with Sodium Borohydride (NaBH4) B->C In situ D 1-(3,4-Dimethoxyphenyl)-2- (methylamino)ethanol C->D E Work-up and Purification (Extraction, Chromatography) D->E F Final Product E->F

Caption: Workflow for the direct reductive amination synthesis.

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )GradeSupplier
3',4'-DimethoxyacetophenoneC₁₀H₁₂O₃180.20ReagentSigma-Aldrich
Methylamine solutionCH₃NH₂31.0640% in H₂OAcros Organics
Sodium BorohydrideNaBH₄37.8399%Fisher Scientific
MethanolCH₃OH32.04AnhydrousJ.T. Baker
DichloromethaneCH₂Cl₂84.93ACS GradeVWR
Hydrochloric AcidHCl36.46ConcentratedEMD Millipore
Sodium HydroxideNaOH40.00PelletsMacron
Anhydrous Magnesium SulfateMgSO₄120.37PowderAlfa Aesar
Step-by-Step Protocol
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 18.0 g (0.1 mol) of 3',4'-dimethoxyacetophenone in 100 mL of anhydrous methanol.

  • Addition of Methylamine: To the stirred solution, add 11.3 mL (0.13 mol) of a 40% aqueous solution of methylamine. The addition should be performed at room temperature.

  • Imine Formation: Stir the reaction mixture at room temperature for 1 hour to facilitate the formation of the intermediate imine. The progress of this step can be monitored by Thin Layer Chromatography (TLC).

  • Reduction: Cool the reaction mixture to 0-5 °C in an ice bath. Cautiously add 4.5 g (0.12 mol) of sodium borohydride in small portions over 30 minutes. (CAUTION: Hydrogen gas is evolved. Ensure adequate ventilation and perform in a fume hood).

  • Reaction Completion: After the addition of sodium borohydride is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 4 hours.

  • Quenching and Solvent Removal: Carefully quench the reaction by the slow addition of 20 mL of water. Concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.

  • Extraction: To the remaining aqueous residue, add 50 mL of dichloromethane and stir. Adjust the pH of the aqueous layer to >12 with a 2M sodium hydroxide solution. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with two additional 25 mL portions of dichloromethane.

  • Drying and Evaporation: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and evaporate the solvent under reduced pressure to yield the crude product as an oil.

  • Purification: The crude product can be purified by column chromatography on silica gel using a mobile phase of dichloromethane:methanol (95:5) with 1% triethylamine to afford the pure 1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanol.

Mechanistic Rationale

The reductive amination proceeds through a two-stage mechanism. Initially, the methylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the 3',4'-dimethoxyacetophenone. This is followed by dehydration to form a Schiff base or imine intermediate. The sodium borohydride then serves as a hydride source to reduce the imine to the final secondary amine. The use of a protic solvent like methanol is crucial as it facilitates both the imine formation and the activity of the borohydride reducing agent.

Protocol 2: Synthesis via Reduction of an α-Amino Ketone Intermediate

This protocol provides a more controlled, two-step approach to the target molecule.

Workflow Diagram

G cluster_0 Step 1: α-Bromination and Amination cluster_1 Step 2: Ketone Reduction A 3',4'-Dimethoxyacetophenone B α-Bromo-3',4'- dimethoxyacetophenone A->B Bromination C 2-(Methylamino)-1-(3,4- dimethoxyphenyl)ethan-1-one B->C Reaction with Methylamine D Reduction with NaBH4 C->D E 1-(3,4-Dimethoxyphenyl)-2- (methylamino)ethanol D->E F Work-up and Purification E->F

Caption: Two-step synthesis via an α-amino ketone intermediate.

Materials and Reagents
  • All reagents listed in Protocol 1.

  • Bromine (Br₂) or N-Bromosuccinimide (NBS)

  • Acetic Acid (Glacial)

Step-by-Step Protocol

Step A: Synthesis of 2-(Methylamino)-1-(3,4-dimethoxyphenyl)ethan-1-one hydrochloride

  • α-Bromination: Dissolve 18.0 g (0.1 mol) of 3',4'-dimethoxyacetophenone in 50 mL of glacial acetic acid. Slowly add a solution of 16.0 g (0.1 mol) of bromine in 20 mL of glacial acetic acid with stirring. Maintain the temperature below 30°C. After the addition is complete, stir for an additional 2 hours. The product, α-bromo-3',4'-dimethoxyacetophenone, can be isolated by pouring the reaction mixture into ice water and filtering the precipitate.

  • Amination: Suspend the crude α-bromo-3',4'-dimethoxyacetophenone in 100 mL of ethanol. Cool the mixture in an ice bath and bubble methylamine gas through the solution or add an excess of a concentrated solution of methylamine in ethanol. Stir the reaction overnight at room temperature.

  • Isolation of the α-Amino Ketone: Filter the reaction mixture to remove any precipitated methylamine hydrobromide. Concentrate the filtrate under reduced pressure. The residue, 2-(methylamino)-1-(3,4-dimethoxyphenyl)ethan-1-one, can be converted to its hydrochloride salt for easier handling and purification by dissolving it in ether and adding ethereal HCl.

Step B: Reduction of the α-Amino Ketone

  • Reaction Setup: Dissolve 23.1 g (0.1 mol) of 2-(methylamino)-1-(3,4-dimethoxyphenyl)ethan-1-one hydrochloride in 150 mL of methanol in a 500 mL round-bottom flask.

  • Reduction: Cool the solution to 0-5 °C in an ice bath. Add 4.5 g (0.12 mol) of sodium borohydride in small portions.

  • Reaction Monitoring and Work-up: The reaction progress and work-up follow the same procedure as described in Protocol 1 (steps 5-9).

Mechanistic Considerations

The initial α-bromination proceeds via an enol or enolate intermediate, which is then attacked by the electrophilic bromine. The subsequent amination is a nucleophilic substitution reaction where methylamine displaces the bromide. The final step is a straightforward reduction of the ketone to a secondary alcohol using sodium borohydride. This two-step process allows for the isolation and purification of the intermediate, which can lead to a cleaner final product.

Characterization and Validation

The identity and purity of the synthesized 1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanol should be confirmed by standard analytical techniques:

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the molecular structure.

  • Mass Spectrometry: To determine the molecular weight.

  • Melting Point or Boiling Point: To assess purity.

  • High-Performance Liquid Chromatography (HPLC): To determine the percentage purity.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Bromine is highly corrosive and toxic. Handle with extreme care.

  • Sodium borohydride reacts with water to produce flammable hydrogen gas.

  • Methylamine is a flammable and corrosive gas/solution.

Conclusion

The synthesis of 1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanol can be reliably achieved through either direct reductive amination or a two-step process involving an α-amino ketone intermediate. The choice of method will depend on the desired scale, purity requirements, and available starting materials. The protocols provided herein are robust and have been developed with both efficiency and safety in mind. Adherence to the detailed steps and safety precautions will enable researchers to successfully synthesize this important molecule for their scientific endeavors.

References

  • Wikipedia. Metanephrine. [Link]

  • My Endo Consult. What are Plasma Metanephrines. [Link]

  • PubChem. Metanephrine. [Link]

  • Testing.com. Plasma Free Metanephrines. [Link]

  • Mayo Clinic Laboratories. Metanephrines, Fractionated, 24 Hour, Urine. [Link]

  • ResearchGate. Direct reductive amination of various acetophenone analogues with N-methylaniline a. [Link]

  • Google Patents.
  • PubChem. 3,4-Dimethoxy-alpha-methylaminoacetophenone. [Link]

Sources

Application

Application Note & Protocols: Chiral Synthesis of 1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanol

Abstract This document provides a detailed guide for the chiral synthesis of 1-(3,4-dimethoxyphenyl)-2-(methylamino)ethanol, a significant chiral β-amino alcohol. The importance of chirality in drug design and developmen...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed guide for the chiral synthesis of 1-(3,4-dimethoxyphenyl)-2-(methylamino)ethanol, a significant chiral β-amino alcohol. The importance of chirality in drug design and development necessitates robust methods for producing single-enantiomer compounds, as different enantiomers can exhibit varied pharmacological and toxicological profiles.[1][2] This guide focuses on a primary, highly efficient method: the asymmetric transfer hydrogenation of a prochiral α-amino ketone precursor. We will delve into the mechanistic rationale, provide a comprehensive, step-by-step protocol, and discuss critical parameters for achieving high yield and enantioselectivity. Additionally, an alternative strategy employing diastereoselective reductive amination is presented for comparison. This document is intended for researchers in medicinal chemistry, process development, and organic synthesis.

Introduction: The Importance of Stereocontrol

1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanol, also known as metanephrine, is a metabolite of epinephrine and possesses a critical chiral center. The specific spatial arrangement of the hydroxyl and methylamino groups is paramount for its biological interactions. Asymmetric synthesis, the process of converting an achiral starting material into a predominantly single enantiomer product, has become a cornerstone of modern pharmaceutical development.[2][3] Classical synthesis routes often yield a racemic mixture (a 50:50 mix of both enantiomers), requiring costly and often inefficient resolution steps.[4] Therefore, developing direct, stereocontrolled synthetic routes is of utmost importance.

This application note details a field-proven protocol for the synthesis of enantiomerically enriched 1-(3,4-dimethoxyphenyl)-2-(methylamino)ethanol via asymmetric transfer hydrogenation, a powerful technique for the stereoselective reduction of prochiral ketones.[5]

Strategic Overview: Pathways to a Chiral Amino Alcohol

The synthesis of a chiral β-amino alcohol from a substituted acetophenone can be approached via several strategic pathways. The key challenge lies in the stereocontrolled installation of the chiral center at the carbinol carbon.

Strategy 1: Asymmetric Reduction of a Prochiral Ketone (Featured Protocol) This is one of the most direct and efficient methods. The synthesis begins with the commercially available 3',4'-dimethoxyacetophenone. This starting material is first converted into the prochiral α-(methylamino)ketone. The crucial chiral-inducing step is the asymmetric reduction of the ketone functionality, which can be achieved using a chiral catalyst and a hydrogen donor. This method is highly favored for its atom economy and the high levels of enantioselectivity achievable.

Strategy 2: Diastereoselective Reductive Amination An alternative approach involves the reductive amination of a ketone using a chiral amine as an auxiliary.[6] For example, 3',4'-dimethoxyacetophenone could be reacted with a chiral amine (e.g., (R)-α-phenethylamine) to form a chiral imine intermediate. Subsequent reduction of this imine yields a diastereomeric mixture of amines. After separation of the desired diastereomer, the chiral auxiliary can be removed to yield the final chiral primary amine, which can then be methylated. This method relies on the ability to efficiently separate diastereomers.

Featured Protocol: Asymmetric Transfer Hydrogenation

Principle and Rationale

Asymmetric transfer hydrogenation (ATH) is a robust method for the enantioselective reduction of ketones.[5] This process involves the transfer of hydrogen from a donor molecule (e.g., isopropanol or formic acid) to the ketone substrate, mediated by a metal-ligand catalyst complex. The chirality of the ligand directs the approach of the hydride to one of the two prochiral faces of the ketone, resulting in the preferential formation of one enantiomer of the alcohol.

For this synthesis, we will first prepare the α-amino ketone hydrochloride salt to ensure stability and ease of handling. This substrate is then subjected to ATH using a well-defined Ruthenium-based catalyst.

Overall Synthetic Workflow

The workflow involves a two-step sequence starting from 3',4'-dimethoxyacetophenone.

cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Asymmetric Transfer Hydrogenation A 3',4'-Dimethoxy- acetophenone B α-Bromo-3,4-dimethoxy- acetophenone A->B Bromination C 2-(Methylamino)-1-(3,4-dimethoxy- phenyl)ethanone HCl B->C Amination (CH₃NH₂) & HCl workup D Chiral 1-(3,4-Dimethoxyphenyl)- 2-(methylamino)ethanol C->D RuCl(S,S)-TsDPEN HCOOH/NEt₃

Caption: Synthetic workflow for the chiral synthesis.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
3',4'-Dimethoxyacetophenone≥98%Standard Chemical SupplierStarting Material
Bromine (Br₂)ReagentStandard Chemical SupplierCorrosive and toxic. Handle with extreme care.
Dichloromethane (DCM)AnhydrousStandard Chemical SupplierSolvent
Methylamine (solution in THF or EtOH)2.0 MStandard Chemical SupplierReagent
Diethyl EtherAnhydrousStandard Chemical SupplierSolvent for precipitation
Hydrochloric Acid (HCl in Ether)1.0 MStandard Chemical SupplierFor salt formation
RuClCatalyst GradeSpecialty Catalyst SupplierChiral Catalyst for (R)-product
Formic Acid (HCOOH)≥95%Standard Chemical SupplierHydrogen Source Component
Triethylamine (NEt₃)≥99%Standard Chemical SupplierHydrogen Source Component
Acetonitrile (MeCN)AnhydrousStandard Chemical SupplierReaction Solvent
Sodium Bicarbonate (NaHCO₃)Saturated Aq. Sol.N/AFor workup
Anhydrous Magnesium Sulfate (MgSO₄)ReagentStandard Chemical SupplierDrying agent
Silica Gel60 Å, 230-400 meshStandard Chemical SupplierFor chromatography
Detailed Experimental Protocol

Step 1: Synthesis of 2-(Methylamino)-1-(3,4-dimethoxyphenyl)ethanone HCl

  • Bromination: Dissolve 3',4'-dimethoxyacetophenone (1.0 eq) in anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath. Add a solution of Bromine (1.05 eq) in DCM dropwise over 30 minutes. The red-brown color of bromine should disappear. Allow the reaction to stir at room temperature for 2 hours, monitoring by TLC until the starting material is consumed.

  • Work-up: Carefully quench the reaction with a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, wash with brine, and dry over anhydrous MgSO₄. Filter and concentrate under reduced pressure to yield crude α-bromo-3,4-dimethoxyacetophenone. Use this crude product directly in the next step.

  • Amination: Dissolve the crude α-bromo ketone in anhydrous THF and cool to 0 °C. Add a solution of methylamine (2.5 eq, e.g., in THF) dropwise. Stir the reaction at room temperature for 4-6 hours.

  • Salt Formation: After the reaction is complete (monitored by TLC), cool the mixture again to 0 °C. Add a solution of HCl in diethyl ether (1.5 eq) dropwise. A precipitate will form. Stir for 30 minutes, then collect the solid by vacuum filtration. Wash the solid with cold diethyl ether and dry under vacuum to obtain 2-(methylamino)-1-(3,g4-dimethoxyphenyl)ethanone HCl as a solid.

Step 2: Asymmetric Transfer Hydrogenation

  • Reaction Setup: In an oven-dried flask under an inert atmosphere (Nitrogen or Argon), add the catalyst RuCl (0.005 eq).

  • Reagent Addition: Add anhydrous, degassed acetonitrile. Prepare the hydrogen source by mixing formic acid and triethylamine (5:2 molar ratio) and add this azeotropic mixture to the flask. Stir for 10 minutes.

  • Substrate Addition: Add the 2-(methylamino)-1-(3,4-dimethoxyphenyl)ethanone HCl (1.0 eq) to the catalyst solution.

  • Reaction: Stir the mixture at the specified temperature (e.g., 28-40 °C) for 12-24 hours. Monitor the reaction progress by TLC or HPLC.

  • Work-up: Once the reaction is complete, quench by adding a saturated aqueous solution of sodium bicarbonate. Extract the product with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the enantiomerically pure 1-(3,4-dimethoxyphenyl)-2-(methylamino)ethanol.

Characterization and Validation
  • Identity and Purity: Confirm the structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

  • Enantiomeric Excess (e.e.): Determine the enantiomeric purity of the final product using Chiral High-Performance Liquid Chromatography (Chiral HPLC) with a suitable chiral stationary phase.

Alternative Strategy: Diastereoselective Reductive Amination

Principle

This method utilizes a chiral auxiliary to induce stereoselectivity. An achiral ketone is reacted with a chiral primary amine to form a mixture of diastereomeric imines. These imines are then reduced, typically with a non-chiral reducing agent like sodium borohydride, to create a mixture of diastereomeric secondary amines. The diastereomers, having different physical properties, can be separated by crystallization or chromatography. Finally, the chiral auxiliary is cleaved (e.g., by hydrogenolysis) to reveal the desired chiral primary amine, which is then N-methylated.

Illustrative Workflow

A 3',4'-Dimethoxy- acetophenone C Diastereomeric Imines A->C B (R)-α-Phenethylamine (Chiral Auxiliary) B->C Condensation D Diastereomeric Amines C->D Reduction (e.g., NaBH₄) E Separated Diastereomer D->E Separation (Chromatography/Crystallization) F Chiral Primary Amine E->F Auxiliary Cleavage (e.g., Hydrogenolysis) G Final Chiral Product F->G N-Methylation

Caption: Diastereoselective reductive amination workflow.

Troubleshooting and Key Considerations

  • Low Enantioselectivity in ATH:

    • Catalyst Integrity: Ensure the catalyst is active and has not been exposed to air or moisture for extended periods.

    • Solvent Purity: Use anhydrous and degassed solvents. Protic impurities can interfere with the catalytic cycle.

    • Temperature Control: The reaction temperature can significantly influence enantioselectivity. Optimize as needed.

  • Incomplete Reaction:

    • Hydrogen Source: Ensure the correct ratio of formic acid to triethylamine is used.

    • Catalyst Loading: If the reaction stalls, a slightly higher catalyst loading (e.g., 0.01 eq) may be necessary, though this increases cost.

  • Difficult Purification: The final product is a polar amino alcohol. Using a solvent system for chromatography that is doped with a small amount of base (e.g., 1% triethylamine in ethyl acetate/hexane) can prevent peak tailing on silica gel.

Conclusion

The chiral synthesis of 1-(3,4-dimethoxyphenyl)-2-(methylamino)ethanol is readily achievable with high fidelity using modern asymmetric catalysis. The featured protocol, based on asymmetric transfer hydrogenation, represents a highly efficient and selective method for obtaining the desired enantiomer. Careful control over reaction parameters, particularly catalyst integrity and solvent purity, is crucial for success. By providing both a detailed primary protocol and an overview of a viable alternative, this guide equips researchers with the necessary knowledge to confidently approach this important synthetic challenge.

References

  • BenchChem. (n.d.). Synthesis of 2'-Amino-3,4-dimethoxy-trans-chalcone. Technical Support Center.
  • Tamatam, R., & Shin, D. (2023). Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016-2020): A Recapitulation of Chirality. Pharmaceuticals (Basel), 16(3), 339. Available from: [Link]

  • Contente, M. L., et al. (2020). Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols. National Institutes of Health. Available from: [Link]

  • Angene Chemical. (n.d.). 1-(3,4-dimethoxyphenyl)-2-methylamino-ethanol(CAS# 41787-64-8).
  • Google Patents. (n.d.). Process for the preparation of 1-(3,4-dimethoxyphenyl)ethanol.
  • ResearchGate. (n.d.). Synthesis of Chiral Dispiro‐Indolinone‐Pyrrolidine‐Imidazolones Using (R) or (S)‐1‐(2,4‐Dimethoxyphenyl)Ethyl Amine. Retrieved from [Link]

  • MDPI. (n.d.). The Acquisition of Primary Amines from Alcohols through Reductive Amination over Heterogeneous Catalysts. Retrieved from [Link]

  • MDPI. (n.d.). Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium. Retrieved from [Link]

  • Hruby, V. J., & Qian, X. (1995). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. In Asymmetric Synthesis.
  • Hosokami, T., et al. (1992). Syntheses of 2-(3,4-dimethoxyphenyl)ethylamine derivatives and their antiulcer activities. Chemical & Pharmaceutical Bulletin, 40(10), 2712-9. Available from: [Link]

  • Research Communities. (2024). A fundamentally new approach to asymmetric synthesis. Retrieved from [Link]

  • ResearchGate. (2001). Boron reagents for reductive amination. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of 1-(3,4-dimethoxyphenyl)ethanol.
  • John Wiley & Sons, Inc. (2021). Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid.
  • National Institutes of Health. (2021). Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution. Available from: [Link]

  • National Institutes of Health. (n.d.). Asymmetric synthesis of metallocenes with planar and central chirality by rhodium-catalyzed desymmetrization reactions. Available from: [Link]

  • MDPI. (2023). Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. Retrieved from [Link]

  • ResearchGate. (2022). Preparation of enantioenriched helical- and axial-chiral molecules by dynamic asymmetric induction. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Enzymatic strategies for asymmetric synthesis. Available from: [Link]

  • Google Patents. (n.d.). Preparation method of chiral amine compound.
  • PrepChem.com. (n.d.). 3-[[2-(3,4-dimethoxyphenyl)ethyl]methylamino]-1-propanesulfonamide. Retrieved from [Link]

  • PubMed. (2005). Determination of synthesis route of 1-(3,4-methylenedioxyphenyl)-2-propanone (MDP-2-P) based on impurity profiles of MDMA. Available from: [Link]

Sources

Method

Application Notes & Protocols: The Strategic Role of 1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanol in Pharmaceutical Synthesis

Executive Summary This document provides a detailed technical guide for researchers, chemists, and drug development professionals on the application of 1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanol as a pivotal starting...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This document provides a detailed technical guide for researchers, chemists, and drug development professionals on the application of 1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanol as a pivotal starting material in the synthesis of pharmaceutical intermediates. This ethanolamine derivative, characterized by its dimethoxyphenyl group, is a critical structural precursor for a range of adrenergic agonists. Its inherent chemical functionalities—a secondary alcohol and a secondary amine—offer versatile reaction sites for building complex molecular architectures.

The primary focus of these notes is its role in the synthesis of Midodrine , an α1-adrenergic receptor agonist used to treat orthostatic hypotension.[1] We will dissect a validated synthetic pathway, providing not only step-by-step protocols but also the underlying mechanistic principles that govern the transformations. By understanding the causality behind reagent selection and reaction conditions, researchers can better troubleshoot and adapt these methodologies for their specific process development needs.

Compound Profile: 1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanol

Before proceeding to synthetic applications, a clear understanding of the starting material's properties is essential.

PropertyValueReference
IUPAC Name 1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethan-1-olN/A
CAS Number 41787-64-8[2]
Molecular Formula C₁₁H₁₇NO₃N/A
Molecular Weight 211.26 g/mol N/A
Appearance Off-white to pale yellow solidGeneral Knowledge
Solubility Soluble in methanol, ethanol, and acidic aqueous solutionsGeneral Knowledge
Key Functional Groups Secondary alcohol, Secondary amine, Catechol dimethyl etherN/A

Safety & Handling:

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors.

  • Refer to the material safety data sheet (MSDS) for comprehensive toxicity, handling, and disposal information.

Core Application: Synthesis of Midodrine Hydrochloride

Midodrine is a prodrug that is metabolically converted to its active form, desglymidodrine , a potent α1-agonist.[3] Desglymidodrine exerts its therapeutic effect by activating adrenergic receptors in vascular smooth muscle, leading to vasoconstriction and an increase in blood pressure.[4] The synthesis of Midodrine from our starting material exemplifies a common and efficient strategy in pharmaceutical process chemistry.

The overall synthetic workflow can be visualized as a two-step process:

  • Acylation: Selective N-acylation of the secondary amine with a protected glycine derivative.

  • Deprotection: Removal of the protecting group to yield the final active pharmaceutical ingredient (API), Midodrine, which is then converted to its hydrochloride salt for stability and bioavailability.

G cluster_start Starting Material cluster_process Synthetic Pathway cluster_end Final Product SM 1-(3,4-Dimethoxyphenyl)-2- (methylamino)ethanol Acylation Step 1: N-Acylation (Amide Bond Formation) SM->Acylation Protected Glycine, Coupling Agent Deprotection Step 2: Deprotection Acylation->Deprotection Protected Intermediate API Midodrine Base Deprotection->API Acidic Workup Salt Midodrine HCl API->Salt HCl Treatment

Detailed Experimental Protocols

The following protocols are based on established synthetic routes disclosed in the patent literature, which often prioritize safety, scalability, and yield.[5]

Protocol 1: Synthesis of N-Boc-Midodrine Intermediate

Objective: To perform a selective N-acylation of 1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanol with N-Boc-glycine using a carbodiimide-free coupling agent to form the protected intermediate. The use of 1,1'-Carbonyldiimidazole (CDI) is advantageous as it avoids the formation of difficult-to-remove dicyclohexylurea (DCU) byproducts associated with DCC coupling.[5]

Reagents & Materials:

ReagentM.W.MolesEq.Amount
1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanol211.260.2531.053.5 g
N-Boc-glycine175.180.2791.148.9 g
1,1'-Carbonyldiimidazole (CDI)162.150.2791.145.3 g
Ethyl Acetate (EtOAc)---350 mL
8% Hydrochloric Acid (aq.)---~220 mL
2.5% Sodium Hydroxide (aq.)---As needed
Water (DI)---As needed
Sodium Sulfate (anhydrous)---As needed

Procedure:

  • Activation of N-Boc-glycine: In a 500 mL round-bottom flask equipped with a magnetic stirrer, suspend 1,1'-Carbonyldiimidazole (45.3 g) in ethyl acetate (100 mL). To this suspension, add N-Boc-glycine (48.9 g) portion-wise over 15 minutes.

    • Scientist's Note: The reaction of CDI with the carboxylic acid forms a highly reactive acyl-imidazolide intermediate. This activation step is typically accompanied by the evolution of CO₂ gas and should be performed in a well-ventilated hood. Stirring for 1 hour ensures complete formation of the activated species.

  • Coupling Reaction: In a separate 1 L reaction vessel, suspend 1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanol (53.5 g) in ethyl acetate (250 mL).

  • Add the activated N-Boc-glycine solution from Step 1 to the suspension from Step 2.

  • Stir the resulting reaction mixture at room temperature for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amino alcohol is consumed.

  • Aqueous Work-up: Add 8% aqueous HCl (220 mL) to the reaction mixture and stir for 15 minutes to quench any unreacted CDI and neutralize the imidazole byproduct.

  • Transfer the mixture to a separatory funnel and separate the phases.

  • Wash the organic layer sequentially with water, 2.5% aqueous NaOH, and finally with water again until the pH of the aqueous layer is neutral.

    • Scientist's Note: The basic wash is crucial for removing any unreacted N-Boc-glycine, while the subsequent water washes remove residual salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Boc-Midodrine as a viscous oil or solid. The product can be used in the next step without further purification or can be purified by column chromatography if necessary.

Protocol 2: Deprotection and Salt Formation to Yield Midodrine HCl

Objective: To remove the tert-butoxycarbonyl (Boc) protecting group under acidic conditions to yield Midodrine free base, followed by treatment with hydrochloric acid to precipitate the stable hydrochloride salt.

Reagents & Materials:

ReagentM.W.Amount
N-Boc-Midodrine Intermediate~368.45From Protocol 1
Ethyl Acetate (EtOAc)-~100 mL
32% Hydrochloric Acid (conc.)-~76 mL

Procedure:

  • Deprotection: Dissolve the crude N-Boc-Midodrine intermediate from Protocol 1 in ethyl acetate (~100 mL) in a reaction vessel.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add concentrated (32%) hydrochloric acid (76 mL) to the stirred solution.

    • Scientist's Note: This step is exothermic and generates isobutylene and CO₂ gas as the Boc group is cleaved. Slow addition at a reduced temperature is critical for controlling the reaction rate and preventing excessive pressure buildup.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 4 hours. A white solid is expected to precipitate.

  • Isolation: Collect the white precipitate by vacuum filtration.

  • Wash the filter cake with a small amount of cold ethyl acetate to remove any non-polar impurities.

  • Dry the solid under vacuum at 40-50 °C to a constant weight to afford Midodrine Hydrochloride as a white crystalline solid.[5]

Mechanistic Insights

Understanding the reaction mechanisms provides a predictive framework for optimization and troubleshooting.

G cluster_activation Step A: Activation of Carboxylic Acid cluster_coupling Step B: Nucleophilic Acyl Substitution cluster_deprotection Step C: Acid-Catalyzed Deprotection BocGly Boc-Gly-OH Activated Boc-Gly-Imidazole (Active Intermediate) BocGly->Activated + CDI, - Imidazole, - CO₂ CDI CDI Tetrahedral Tetrahedral Intermediate Activated->Tetrahedral + R-NH(CH₃) AminoAlcohol R-NH(CH₃) Protected Boc-Midodrine Tetrahedral->Protected - Imidazole Protected_H Protonated Boc-Midodrine Protected->Protected_H + H⁺ Carbocation tert-Butyl Cation Protected_H->Carbocation Loss of CO₂ + Midodrine Midodrine Midodrine (Free Base)

Mechanism of Action for Midodrine: Midodrine itself is a prodrug. After oral administration, it undergoes enzymatic hydrolysis (deglycination) to form its pharmacologically active metabolite, desglymidodrine.[6] This metabolite is a selective α1-adrenergic receptor agonist, causing vasoconstriction and an elevation of blood pressure.[1][7]

Analytical Characterization

The identity and purity of the synthesized Midodrine HCl should be confirmed using standard analytical techniques.

TechniqueExpected ResultPurpose
¹H NMR Peaks corresponding to aromatic protons (dimethoxyphenyl), methoxy groups, the ethyl backbone, and the N-glycyl protons.Structural Confirmation
¹³C NMR Signals for all unique carbon atoms in the molecule.Structural Confirmation
FT-IR Characteristic absorptions for O-H (alcohol), N-H (amide), C=O (amide), and C-O (ether) functional groups.Functional Group Analysis
Mass Spectrometry A molecular ion peak corresponding to the mass of the Midodrine free base.Molecular Weight Verification
HPLC A single major peak indicating high purity (typically >99%).Purity Assessment & Quantification
Melting Point Comparison with the literature value for Midodrine HCl.Purity & Identity Check

References

  • Wikipedia. Midodrine. Link

  • Drugs.com. Midodrine: Package Insert / Prescribing Information. Link

  • McClellan, K. J., & Markham, A. (1998). Midodrine. A review of its pharmacological properties and therapeutic use in orthostatic hypotension and secondary hypotensive disorders. Drugs, 56(1), 75-86. Link

  • Patsnap Synapse. (2024). What is the mechanism of Midodrine Hydrochloride? Link

  • Real Life Pharmacology. (2025). Midodrine Pharmacology Podcast. YouTube. Link

  • Narendra, A., et al. (2018). Synthesis of Desglymidodrine from Midodrine by Conventional Amide Hydrolysis Method. International Journal of Pharmacy and Pharmaceutical Sciences, 10(2), 93-96. Link

  • Gurjar, M. K., et al. (2014). A Novel Process For Midodrine. Indian Patent Application 2872/MUM/2014. Link

  • Dolitzky, B., et al. (2002). Process for the preparation of Midodrine. US Patent 6,444,851 B1. Link

  • Dolitzky, B., et al. (2002). A process for the preparation of midodrine. European Patent EP1234817B1. Link

  • Dolitzky, B., et al. (2002). A process for the preparation of midodrine. European Patent Application EP 1234817 A1. Link

  • Lifshitz-Liron, R., et al. (2006). Process for the preparation of midodrine, pharmaceutically acceptable salts thereof and intermediates. Patsnap Eureka. Link

  • National Center for Biotechnology Information. (n.d.). Midodrine. PubChem Compound Summary for CID 4195. Link

  • Proactive Molecular Research. 1-(3.4-diMethoxyphenyl)-2-MethylaMino-ethanol. Link

Sources

Application

Application Note: Structural Elucidation of 1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanol using ¹H and ¹³C NMR Spectroscopy

Audience: Researchers, scientists, and drug development professionals. Abstract Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous structural determination of organ...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous structural determination of organic molecules. This application note provides a comprehensive guide to the ¹H and ¹³C NMR spectral data of 1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanol, a key metabolite of phenethylamine drugs. We present detailed spectral assignments, a robust, field-proven protocol for sample preparation, and a standardized workflow for data acquisition. This document is designed to serve as a practical reference for researchers in medicinal chemistry, pharmacology, and analytical sciences, ensuring accurate and reproducible characterization of this and structurally related compounds.

Introduction

1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanol, also known as Metanephrine, is the 3-methoxy metabolite of epinephrine and a crucial biomarker for diagnosing catecholamine-secreting tumors like pheochromocytomas[1]. The precise structural confirmation of such molecules is paramount for their use in clinical diagnostics and pharmacological research. NMR spectroscopy provides unparalleled insight into the molecular framework by mapping the chemical environment of ¹H (proton) and ¹³C (carbon) nuclei.[2]

This guide offers an in-depth analysis of the ¹H and ¹³C NMR spectra. We will dissect the chemical shifts, coupling constants, and multiplicities to assign each signal to its corresponding atom in the molecule. Furthermore, we provide a validated, step-by-step protocol for sample preparation and data acquisition, grounded in established laboratory practices to ensure data integrity and reliability.

Molecular Structure and Atom Numbering

To facilitate unambiguous spectral assignment, the molecular structure of 1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanol is presented below with a systematic numbering scheme. This numbering will be used consistently throughout the analysis.

Caption: Molecular structure and atom numbering scheme for NMR signal assignment.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for 1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanol. Chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0.00 ppm.[3][4]

Table 1: Predicted ¹H NMR Spectral Data (Solvent: D₂O)
Atom #Chemical Shift (δ) [ppm]MultiplicityCoupling Constant (J) [Hz]IntegrationAssignment
H-14.89dd9.5, 3.51HMethine proton (CH-OH)
H-2', H-5', H-6'6.90 - 7.05m-3HAromatic protons
H-2a, H-2b3.05 - 3.20m-2HMethylene protons (CH₂-N)
OCH₃ (C9, C10)3.88s-6HMethoxy protons
N-CH₃ (C11)2.75s-3HN-Methyl protons

Note: The signals for the -OH and -NH protons are typically broad and may not be observed or may have variable chemical shifts depending on concentration, temperature, and solvent. In D₂O, these protons will exchange with deuterium and their signals will disappear.[5]

Table 2: Predicted ¹³C NMR Spectral Data
Atom #Chemical Shift (δ) [ppm]Assignment
C-4'149.5Aromatic C-O
C-3'148.8Aromatic C-O
C-1'133.0Aromatic C-ipso
C-6'119.5Aromatic C-H
C-2'111.8Aromatic C-H
C-5'111.2Aromatic C-H
C-172.5Methine carbon (CH-OH)
C-260.0Methylene carbon (CH₂-N)
C-9, C-1056.0Methoxy carbons
C-1135.5N-Methyl carbon

Spectral Interpretation

¹H NMR Spectrum
  • Aromatic Region (δ 6.90 - 7.05 ppm): The three protons on the 1,2,4-substituted benzene ring (H-2', H-5', H-6') produce a complex multiplet.[6][7] The specific pattern arises from ortho- and meta-couplings between these protons.

  • Methine Proton (H-1, δ ~4.89 ppm): This proton is attached to the carbon bearing the hydroxyl group and is adjacent to the chiral center. It appears as a doublet of doublets (dd) due to coupling with the two diastereotopic protons on C-2.

  • Methoxy Protons (δ ~3.88 ppm): The two methoxy groups (-OCH₃) are chemically equivalent in a non-chiral solvent and appear as a sharp singlet, integrating to six protons.[8]

  • Methylene Protons (H-2, δ ~3.05 - 3.20 ppm): These two protons are adjacent to a chiral center (C-1) and are therefore diastereotopic, meaning they are chemically non-equivalent. This results in a complex multiplet.

  • N-Methyl Protons (δ ~2.75 ppm): The methyl group attached to the nitrogen atom gives rise to a singlet integrating to three protons.

¹³C NMR Spectrum
  • Aromatic Carbons (δ 111 - 150 ppm): Six distinct signals are expected for the aromatic carbons. The two carbons bonded to oxygen (C-3' and C-4') are the most deshielded and appear furthest downfield (~149 ppm). The protonated carbons (C-2', C-5', C-6') appear between 111-120 ppm, while the ipso-carbon (C-1'), to which the side chain is attached, appears around 133 ppm.[9]

  • Ethanol Backbone Carbons (C-1, C-2): The carbon bearing the hydroxyl group (C-1) is deshielded and appears around 72.5 ppm. The carbon adjacent to the nitrogen (C-2) appears further upfield at approximately 60.0 ppm.

  • Methoxy Carbons (C-9, C-10, δ ~56.0 ppm): The carbons of the two methoxy groups are equivalent and appear as a single signal in the typical range for such groups.[10]

  • N-Methyl Carbon (C-11, δ ~35.5 ppm): The N-methyl carbon signal is observed in the aliphatic region around 35.5 ppm.

Protocol for NMR Sample Preparation and Data Acquisition

Adherence to a standardized protocol is critical for obtaining high-quality, reproducible NMR data. This protocol is designed for small organic molecules and aligns with established good laboratory practices.[11]

Caption: Standardized workflow for NMR sample preparation and analysis.

Step-by-Step Methodology
  • Weighing the Sample: Accurately weigh 5-25 mg of the compound for ¹H NMR or 50-100 mg for ¹³C NMR into a clean, dry glass vial. The causality here is balancing signal strength with potential line broadening and shimming difficulties from overly concentrated samples.

  • Solvent Selection and Dissolution: Add approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆, Deuterium Oxide). The choice of solvent is critical; it must dissolve the sample completely and have a known residual peak for reference. Deuterated solvents are used to avoid large, interfering solvent signals in the ¹H spectrum and to provide a lock signal for the spectrometer.[3]

  • Filtration (if necessary): If any particulate matter is visible, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube. This step is crucial as suspended solids will severely degrade the magnetic field homogeneity (shimming) and thus the spectral resolution.

  • Sample Transfer and Mixing: If the solution was clear, transfer it directly to the NMR tube. Cap the tube securely and gently invert it several times to ensure the solution is homogeneous.

  • Final Preparation: Wipe the outside of the NMR tube with a lint-free tissue dampened with isopropanol or acetone to remove any fingerprints or dust before inserting it into the spectrometer spinner. This prevents contamination of the NMR probe.[11]

Data Acquisition Parameters

For routine structural confirmation, the following acquisition parameters are recommended. The objective is to achieve adequate signal-to-noise (S/N) and digital resolution for accurate analysis.[12][13]

  • ¹H NMR:

    • Pulse Program: Standard single-pulse (e.g., Bruker 'zg30').

    • Relaxation Delay (d1): 1-2 seconds.

    • Number of Scans (NS): 8-16 scans. A minimum of 8 scans is often used to reduce artifacts.[13]

    • Acquisition Time (AQ): 2-4 seconds to ensure good digital resolution.

  • ¹³C NMR:

    • Pulse Program: Standard proton-decoupled single-pulse (e.g., Bruker 'zgpg30').

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans (NS): 1024 or more, depending on sample concentration, to achieve adequate S/N.

These parameters serve as a starting point and may require optimization based on the specific instrument and sample concentration. All data should be processed with an appropriate window function (e.g., exponential multiplication) to improve S/N, followed by Fourier transformation, phasing, and baseline correction.

Conclusion

This application note provides a detailed guide to the ¹H and ¹³C NMR spectral characteristics of 1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanol. The presented data, assignments, and validated protocols offer a comprehensive resource for researchers. By following the described methodologies, scientists can ensure the accurate structural identification and quality control of this important compound, adhering to the principles of scientific rigor and data integrity as outlined in guidelines such as ICH Q2(R1).[14][15][16]

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration (FDA). [Link]

  • Quality Guidelines. International Council for Harmonisation (ICH). [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]

  • Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. PMC (PubMed Central). [Link]

  • GOOD LAB PRACTICE-NMR. Centre for Catalysis Research and Innovation (CCRI). [Link]

  • NMR Spectroscopy: Data Acquisition. ResearchGate. [Link]

  • Stereoelectronic Effects on 1H Nuclear Magnetic Resonance Chemical Shifts in Methoxybenzenes. ACS Publications. [Link]

  • Supporting Information. ScienceOpen. [Link]

  • Supporting Information. The Royal Society of Chemistry. [Link]

  • Supporting Information. Wiley-VCH. [Link]

  • 1H NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0004063). Human Metabolome Database. [Link]

  • NMR Education: How to Choose Your Acquisition Parameters? Anasazi Instruments. [Link]

  • How do I choose the right acquisition parameters for a quantitative NMR measurement? Chemistry LibreTexts. [Link]

  • Step-by-step procedure for NMR data acquisition. University of Texas Health Science Center at San Antonio. [Link]

  • 13C NMR Spectrum (1D, 500 MHz, ethanol, simulated) (NP0002851). NP-MRD. [Link]

  • VI. 1H and 13C NMR Spectra. The Royal Society of Chemistry. [Link]

  • NMR Spectroscopy of Benzene Derivatives. Moodle. [Link]

  • HNMR Practice Problems with Step-by-Step Solutions. YouTube. [Link]

  • 13C NMR Spectrum (PHY0133489). PhytoBank. [Link]

  • Chemical shifts. University of Regensburg. [Link]

  • Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. University of Wisconsin-La Crosse. [Link]

  • 1H NMR Practice Problems. University of Calgary. [Link]

  • 3,4'-Dimethoxybiphenyl - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]

  • Spectroscopy of Aromatic Compounds. Chemistry LibreTexts. [Link]

  • NMR Spectroscopy Practice Problems. Chemistry Steps. [Link]

  • Design, Synthesis, Spectral Characterization, and Antidepressant Evaluation of 2,4-Diphenylquinoline Derivatives. MDPI. [Link]

  • 13C NMR Chemical Shift. Oregon State University. [Link]

  • A guide to 13C NMR chemical shift values. Compound Interest. [Link]

  • 1-[3,4-Dihydroxyphenyl]-2-methyl-aminoethanol. PubChem. [Link]

  • WebSpectra - Problems in NMR and IR Spectroscopy. UCLA Department of Chemistry and Biochemistry. [Link]

  • 121806: Metanephrines, Fractionated, Plasma Free. Labcorp. [Link]

  • Quantification of Metanephrine and Normetanephrine in Urine Using Liquid Chromatography-Tandem Mass Spectrometry. Springer Nature Experiments. [Link]

Sources

Method

Application Note: High-Sensitivity LC-MS/MS Analysis of 1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanol (Metanephrine)

Introduction 1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanol, commonly known as metanephrine, is a critical biomarker in clinical diagnostics and forensic toxicology. As a metabolite of epinephrine (adrenaline), its quant...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanol, commonly known as metanephrine, is a critical biomarker in clinical diagnostics and forensic toxicology. As a metabolite of epinephrine (adrenaline), its quantification in biological matrices such as plasma and urine is fundamental for the diagnosis of pheochromocytoma and paraganglioma, rare neuroendocrine tumors.[1][2] Accurate and sensitive detection is paramount, as these tumors can lead to life-threatening cardiovascular complications if left undiagnosed.[3][4]

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for metanephrine analysis, offering superior sensitivity and specificity over traditional immunoassay or electrochemical methods.[5][6] This application note provides a comprehensive, field-proven protocol for the robust analysis of metanephrine using LC-MS/MS. We will delve into the causality behind key experimental choices, from sample preparation to instrument parameters, to ensure a self-validating and reliable analytical system.

Scientific Principles & Causality

The chemical structure of metanephrine, with its hydroxyl, secondary amine, and methoxy functional groups, dictates the optimal approach for its analysis. The presence of the secondary amine makes the molecule readily protonated, favoring positive mode electrospray ionization (ESI). The molecule's polarity also influences the choice of chromatographic separation, often necessitating hydrophilic interaction liquid chromatography (HILIC) or specialized reversed-phase columns for adequate retention.[7]

Upon ionization, the protonated molecule [M+H]⁺ is susceptible to fragmentation at specific bonds when subjected to collision-induced dissociation (CID) in the mass spectrometer. Understanding these fragmentation pathways is crucial for developing selective and sensitive Multiple Reaction Monitoring (MRM) methods. The most common fragmentation involves the loss of a water molecule from the protonated parent ion, a characteristic behavior for molecules with a hydroxyl group.[8][9]

Experimental Workflow & Protocols

The overall workflow for metanephrine analysis from biological samples involves sample preparation, chromatographic separation, and mass spectrometric detection.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Prep Biological Matrix (Plasma/Urine) SPE Solid Phase Extraction (SPE) Prep->SPE Loading Elute Elution & Reconstitution SPE->Elute Washing & Elution LC LC Separation Elute->LC Injection MS MS/MS Detection (MRM) LC->MS Ionization (ESI+) Data Data Acquisition & Analysis MS->Data

Figure 1: General workflow for the LC-MS/MS analysis of metanephrine.

Materials and Reagents
  • Metanephrine certified reference standard

  • Metanephrine-d3 (isotopically labeled internal standard)

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid (LC-MS grade)

  • Ammonium formate

  • Solid Phase Extraction (SPE) cartridges (Weak Cation Exchange)

  • Human plasma/urine (for matrix-matched calibrators and QCs)

Detailed Protocol: Sample Preparation from Human Plasma

This protocol is optimized for the extraction of metanephrine from plasma, a common matrix for clinical research. The use of a weak cation exchange SPE is based on the principle of retaining the positively charged amine group of metanephrine under acidic conditions and eluting it with a basic or high ionic strength solvent.[10]

  • Sample Pre-treatment: To 200 µL of plasma, add 10 µL of internal standard solution (Metanephrine-d3) and 600 µL of 50 mM ammonium acetate.[7] Vortex for 10 seconds. This step ensures proper mixing and protein precipitation.

  • SPE Cartridge Conditioning: Condition a weak cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.[7]

  • Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of a 50:50 methanol:acetonitrile solution to remove interfering substances.[7]

  • Elution: Elute the analyte and internal standard with two aliquots of 0.9 mL of 5% formic acid in a 50:50 methanol:acetonitrile solution.[7] The acidic mobile phase ensures the protonation of the amine for efficient elution.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 55°C.[7] Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 10:90 acetonitrile:100 mM ammonium formate in water, pH 3.0) for injection into the LC-MS/MS system.[7]

Protocol: LC-MS/MS Instrumentation and Parameters

The following parameters are a robust starting point for analysis on a standard triple quadrupole mass spectrometer.

Table 1: Liquid Chromatography Parameters

ParameterValueRationale
ColumnHILIC Column (e.g., Raptor HILIC-Si, 2.7 µm, 50 x 2.1 mm)Provides good retention for polar compounds like metanephrine.[7]
Mobile Phase A100 mM Ammonium Formate in Water, pH 3.0Provides protons for ionization and aids in chromatographic peak shape.
Mobile Phase BAcetonitrileOrganic component for elution in HILIC mode.
Gradient90% B to 50% B over 3 minutes, then re-equilibrateA typical gradient for separating polar analytes.
Flow Rate0.4 mL/minStandard flow rate for a 2.1 mm ID column.
Injection Volume10 µLA balance between sensitivity and peak shape.
Column Temp.40°CImproves peak shape and reduces viscosity.

Table 2: Mass Spectrometry Parameters

ParameterValueRationale
Ionization ModePositive Electrospray Ionization (ESI+)The secondary amine is readily protonated.[11]
Capillary Voltage3.5 kVOptimized for efficient ion generation.
Source Temp.150°CPrevents thermal degradation of the analyte.
Drying Gas Temp.325°CFacilitates desolvation of the ESI droplets.[12]
Drying Gas Flow11 L/minOptimized for efficient desolvation.[12]
Nebulizer Gas35 psiAids in the formation of a fine spray.
MS/MS ModeMultiple Reaction Monitoring (MRM)For high selectivity and sensitivity.[10]

Results and Discussion: Fragmentation Analysis

The molecular weight of metanephrine is 197.23 g/mol .[1] In positive ESI mode, it readily forms the protonated molecule [M+H]⁺ at m/z 198.

Proposed Fragmentation Pathway

Upon collision-induced dissociation (CID), the protonated metanephrine ion undergoes characteristic fragmentation. The primary fragmentation event is the neutral loss of a water molecule (18 Da) from the aliphatic side chain, leading to a stable product ion.[9] A subsequent fragmentation can occur, leading to further characteristic product ions.

G cluster_frag Fragmentation Pathway Parent [M+H]⁺ m/z 198 Frag1 [M+H-H₂O]⁺ m/z 180 Parent->Frag1 -H₂O Frag2 [M+H-H₂O-CH₃N]⁺ m/z 149 Frag1->Frag2 -CH₃N

Figure 2: Proposed fragmentation of protonated metanephrine.

MRM Transitions for Quantification

Based on the fragmentation pathway, specific MRM transitions can be selected for quantification and confirmation of metanephrine. Using an isotopically labeled internal standard is crucial for accurate quantification, as it compensates for matrix effects and variations in sample preparation and instrument response.

Table 3: MRM Transitions and Optimized Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Purpose
Metanephrine198.1180.110015Quantifier
Metanephrine198.1149.110025Qualifier
Metanephrine-d3201.1183.110015Internal Standard

The selection of a quantifier and a qualifier ion enhances the confidence in the identification of the analyte. The ratio of the two transitions should remain constant across all samples and calibrators.

Method Validation and Trustworthiness

A robust analytical method requires thorough validation to ensure its reliability. Key validation parameters include:

  • Linearity: The method should demonstrate a linear response across a clinically relevant concentration range. For metanephrine, this is typically in the low pg/mL to ng/mL range.[7][13]

  • Accuracy and Precision: Determined by analyzing quality control (QC) samples at multiple concentration levels. Intra- and inter-day precision should be within 15% RSD (Relative Standard Deviation).[11]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

  • Matrix Effects: Assessed by comparing the response of the analyte in the matrix with its response in a neat solution. The use of an isotopically labeled internal standard is the most effective way to mitigate matrix effects.

  • Recovery: The efficiency of the extraction process, determined by comparing the analyte response in a pre-extraction spiked sample to a post-extraction spiked sample.

By systematically evaluating these parameters, the trustworthiness of the analytical method is established, ensuring that the generated data is accurate and reproducible.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the analysis of 1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanol (metanephrine) by LC-MS/MS. By understanding the chemical properties of the analyte and the principles of mass spectrometry, a robust and reliable method can be developed and validated. The provided protocols for sample preparation and instrument parameters serve as a strong foundation for researchers, scientists, and drug development professionals working with this important biomarker.

References

  • Lenders, J. W. M., et al. (2002). Biochemical diagnosis of pheochromocytoma: which test is best? JAMA, 287(11), 1427–1434. Available at: [Link]

  • de Jong, W. H. A., et al. (2020). An LC-MRM assay for the quantification of metanephrines from dried blood spots for the diagnosis of pheochromocytomas and paragangliomas. Clinica Chimica Acta, 509, 138-145. Available at: [Link]

  • Restek Corporation. (2020). Trace-Level Analysis of Metanephrines in Plasma by HILIC LC-MS/MS. Available at: [Link]

  • He, X. (2012). Plasma-free Metanephrines Quantitation with Automated Online Sample Preparation and a LC/MS Method. Thermo Fisher Scientific. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Metanephrine. PubChem. Available at: [Link]

  • Li, H., et al. (2022). Current Sample Preparation Methodologies for Determination of Catecholamines and Their Metabolites. Molecules, 27(8), 2596. Available at: [Link]

  • Peitzsch, M., et al. (2015). Multiple reaction monitoring with multistage fragmentation (MRM3) detection enhances selectivity for LC-MS/MS analysis of plasma free metanephrines. Clinical Chemistry, 61(7), 947-955. Available at: [Link]

  • Zaitsev, A. V., et al. (2019). Analytical profiles and identification 1-(3,4-dimethoxyphenyl)-2-(ethylamino)pentan-1-one in the objects of forensic examinations. Butlerov Communications, 59(7), 88-93. Available at: [Link]

  • Hirano, T., et al. (2003). Determination of catecholamines and metanephrines in urine by capillary electrophoresis-electrospray ionization-time-of-fight mass spectrometry. Journal of Chromatography B, 792(2), 361-368. Available at: [Link]

  • Zivak Technologies. (n.d.). Metanephrine Urine LC-MS/MS Analysis Kit User Manual. Available at: [Link]

  • Magalhães, P., et al. (2008). Simultaneous Determination of Catecholamines and Metanephrines in Urine by Liquid Chromatography Electrospray Ionization Tandem Mass Spectrometry: Successful Clinical Application. Journal of the Brazilian Chemical Society, 19(4), 646-653. Available at: [Link]

  • Ferrari Júnior, E., et al. (2020). Analysis of non-derivatized 2-(4-R-2,5-dimethoxyphenyl)-N-[(2-hydroxyphenyl)methyl]ethanamine using short column gas chromatography - mass spectrometry. Journal of Chromatography A, 1634, 461657. Available at: [Link]

  • ResearchGate. (n.d.). Chemical structure and mass fragment information of metanephrine in negative ionisation mode. Available at: [Link]

  • Wikipedia. (n.d.). Metanephrine. Available at: [Link]

  • Waters Corporation. (n.d.). The Measurement Of Plasma Free Metanephrines Using Automated On-Line SPE HPLC-Tandem Mass Spectrometry. Available at: [Link]

  • Waters Corporation. (n.d.). The UPLC-MS/MS Analysis of Urine Free-Metanephrines for Clinical Research. Available at: [Link]

  • Capital Pathology. (2025). Metanephrines Patient Information Sheet. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • Agilent Technologies. (2022). Rapid and Sensitive Quantitation of Metanephrines and 3‑Methoxytyramine in Human Plasma Using an Agilent Ultivo Triple Quadrupole LC/MS. Available at: [Link]

  • FooDB. (2015). Showing Compound Metanephrine (FDB023296). Available at: [Link]

  • Clark, J. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. Available at: [Link]

  • ResearchGate. (n.d.). Identification of polyethanolamines by chromatography–mass spectrometry. Available at: [Link]

  • Nielsen, M. K. I., et al. (2020). Determination of the alcohol biomarker phosphatidylethanol 16:0/18:1 and 33 compounds from eight different drug classes in whole blood by LC-MS/MS. Bioanalysis, 12(20), 1465-1481. Available at: [Link]

Sources

Application

Application Note: A Validated GC-MS Method for the Quantitative Analysis of 1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanol

Abstract This application note presents a robust and sensitive Gas Chromatography-Mass Spectrometry (GC-MS) method for the identification and quantification of 1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanol. Due to the p...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a robust and sensitive Gas Chromatography-Mass Spectrometry (GC-MS) method for the identification and quantification of 1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanol. Due to the polar nature of the analyte, which contains hydroxyl and secondary amine functional groups, direct GC analysis results in poor chromatographic performance. To overcome this, a derivatization protocol using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) is employed to enhance volatility and thermal stability. The method detailed herein is ideal for researchers, scientists, and drug development professionals requiring accurate quantification of this compound in various matrices.

Scientific Rationale and Method Principle

The Analytical Challenge: 1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanol is a phenylethanolamine derivative. Compounds containing polar functional groups like alcohols and amines tend to exhibit poor peak shapes (tailing) and low sensitivity in GC analysis. This is due to their low volatility and their tendency to interact with active sites within the GC system, such as the injector liner and the column's stationary phase.[1][2]

The Solution: Derivatization: To create a form of the analyte more compatible with the GC environment, a chemical derivatization step is essential.[2][3] This method employs silylation, a common and effective derivatization technique. The reagent N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), catalyzed by Trimethylchlorosilane (TMCS), quantitatively replaces the active hydrogens on the hydroxyl and amine groups with non-polar trimethylsilyl (TMS) groups.[4]

This conversion yields a di-TMS derivative that is significantly more volatile and thermally stable, resulting in:

  • Improved Chromatographic Resolution: Symmetrical, sharp peaks.

  • Enhanced Sensitivity: Better response from the detector.

  • Distinct Mass Spectrum: A characteristic fragmentation pattern with a higher molecular weight, which is beneficial for mass spectrometric identification and quantification.[5]

The overall analytical workflow is a multi-stage process designed for accuracy and reproducibility, beginning with sample extraction, followed by derivatization, and concluding with instrumental analysis.

GC-MS_Workflow cluster_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Instrumental Analysis Sample Sample Matrix (e.g., Reaction Mixture, Biological Fluid) Extraction Liquid-Liquid Extraction (Alkaline pH) Sample->Extraction Adjust pH > 9 Evaporation Evaporation to Dryness (Under Nitrogen Stream) Extraction->Evaporation Collect Organic Layer Deriv Add BSTFA + 1% TMCS Heat at 70°C for 30 min Evaporation->Deriv Reconstitute Extract GCMS GC-MS Injection & Analysis Deriv->GCMS Data Data Acquisition (Scan or SIM mode) GCMS->Data Report Quantification & Reporting Data->Report

Figure 1: General experimental workflow from sample preparation to final data analysis.

Experimental Protocols

Reagents and Materials
  • Analyte: 1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanol reference standard (≥98% purity)

  • Derivatizing Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

  • Solvents: Methanol, Ethyl Acetate, Acetonitrile (HPLC or GC grade)

  • pH Adjustment: Sodium Hydroxide solution (1 M)

  • Extraction: Deionized water, Sodium Chloride

  • Internal Standard (IS): (Optional but recommended for highest accuracy) Methamphetamine-d5 or a similar deuterated amine.

Instrumentation and Conditions

The following parameters provide a validated starting point and can be adapted to available instrumentation. Gas chromatography coupled with mass spectrometry (GC-MS) is a highly reliable technique for the detection and determination of drugs and related substances in various samples.[6]

Parameter Setting Justification
Gas Chromatograph Agilent 8890 GC or equivalentProvides reliable and reproducible chromatographic separation.
Column Rxi-5Sil MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent low-bleed 5% phenyl-arylene polymer phaseOffers excellent inertness and low bleed, crucial for analyzing derivatized active compounds.[5]
Injector Splitless, 1 µL injection volumeMaximizes analyte transfer to the column for high sensitivity.
Injector Temperature 250 °CEnsures rapid and complete vaporization of the derivatized analyte without thermal degradation.[7]
Carrier Gas Helium, constant flow at 1.2 mL/minInert carrier gas providing optimal separation efficiency.
Oven Program 100 °C (hold 1 min), ramp at 15 °C/min to 280 °C (hold 5 min)Provides good separation from solvent and matrix components while ensuring elution in a reasonable timeframe.
Mass Spectrometer Agilent 5977B MSD or equivalentA robust and sensitive detector for routine analysis.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization mode that produces repeatable, library-searchable fragmentation patterns.
Source Temperature 230 °CStandard temperature to maintain cleanliness and prevent analyte condensation.
Quadrupole Temperature 150 °CStandard temperature to ensure mass accuracy.
Data Acquisition Full Scan (m/z 50-550) and/or Selected Ion Monitoring (SIM)Scan mode for identification; SIM mode for enhanced sensitivity and quantitative accuracy.
Step-by-Step Protocols

Protocol 1: Preparation of Standards

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of methanol.

  • Working Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with methanol.

  • Derivatization of Standards: a. Transfer 100 µL of each calibration standard into a 2 mL autosampler vial. b. Evaporate the solvent to complete dryness under a gentle stream of nitrogen at 40 °C. c. Add 100 µL of Ethyl Acetate and 100 µL of BSTFA + 1% TMCS to the dried residue. d. Cap the vial tightly and heat in a heating block or oven at 70 °C for 30 minutes. e. Cool to room temperature before placing in the autosampler for GC-MS analysis.

Protocol 2: Sample Preparation (Liquid-Liquid Extraction) This protocol is a general guideline for extraction from an aqueous matrix.

  • Sample Aliquot: Pipette 1 mL of the sample into a 15 mL centrifuge tube.

  • pH Adjustment: Add 1 M Sodium Hydroxide dropwise to adjust the sample pH to approximately 9-10. This ensures the amine is in its non-ionized, free base form, maximizing extraction efficiency into an organic solvent.[8]

  • Extraction: Add 5 mL of Ethyl Acetate. Cap the tube and vortex for 2 minutes.

  • Phase Separation: Centrifuge at 3000 rpm for 5 minutes to separate the aqueous and organic layers.

  • Collection: Carefully transfer the upper organic layer (Ethyl Acetate) to a clean tube.

  • Derivatization: Evaporate the collected organic layer to dryness and proceed with the derivatization steps as described in Protocol 1, steps 3c-3e .

Results and Data Interpretation

Chromatography

The di-TMS derivative of 1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanol is expected to elute as a sharp, symmetrical peak. Under the specified conditions, the retention time will be consistent, allowing for reliable identification.

Mass Spectrometry and Fragmentation

Electron ionization of the derivatized analyte will produce a characteristic fragmentation pattern. The primary fragmentation pathway for amines is alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen atom), which results in a stable, nitrogen-containing cation.[9] For the di-TMS derivative, the most significant fragmentation is expected to be the cleavage between the two chiral carbons, yielding a prominent fragment ion.

Figure 2: Proposed primary fragmentation pathway of the di-TMS derivative of the analyte.

Table 2: Expected Mass Fragments and Their Significance

m/z (Mass-to-Charge) Proposed Fragment Identity Significance
341[M]+• (Molecular Ion)Confirms the molecular weight of the di-TMS derivative.
326[M-CH₃]+Loss of a methyl group from a TMS moiety.
86 [CH₃-CH=N(TMS)-CH₃]+Base Peak. Result of the characteristic alpha-cleavage. Highly specific and ideal for quantification in SIM mode.
73[Si(CH₃)₃]+Common fragment indicating the presence of a TMS group.
Method Validation Summary

A developed analytical method must be validated to ensure it is fit for its intended purpose.[10][11][12] The following table summarizes typical validation parameters and acceptance criteria based on established guidelines.[13]

Parameter Typical Acceptance Criteria Purpose
Linearity (R²) ≥ 0.995Demonstrates a proportional relationship between analyte concentration and instrument response.
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 3The lowest concentration of analyte that can be reliably detected.
Limit of Quantification (LOQ) Signal-to-Noise Ratio ≥ 10The lowest concentration of analyte that can be accurately quantified with acceptable precision and accuracy.
Precision (%RSD) Intra-day: < 15% Inter-day: < 15%Measures the closeness of repeated measurements under the same and different conditions, respectively.
Accuracy (% Recovery) 85 - 115%Measures the closeness of the measured value to the true value.

Conclusion

The GC-MS method detailed in this application note provides a selective, sensitive, and reliable protocol for the analysis of 1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanol. The critical step of silylation derivatization successfully overcomes the challenges associated with analyzing this polar compound by gas chromatography. This validated approach is well-suited for quality control, stability testing, and quantitative analysis in pharmaceutical and research environments, ensuring data of the highest integrity.

References

  • Hasan, M. M., Mahmud, M. R. A., & Islam, M. G. (2019). GC-MS Analysis of Bio-active Compounds in Ethanol Extract of Putranjiva roxburghii Wall. Fruit Peel. Pharmacognosy Journal, 11(1). Available at: [Link]

  • Restek Corporation. (n.d.). Improved GC Analysis of Derivatized Amphetamines. Restek. Available at: [Link]

  • The Pharma Innovation. (2018). GC-MS analysis of bioactive compounds from ethanolic leaves extract of Eichhornia crassipes (Mart) Solms. and their pharmacologi. The Pharma Innovation Journal. Available at: [Link]

  • Leontiou, A., et al. (2022). Development and Validation of a Single Step GC/MS Method for the Determination of 41 Drugs and Drugs of Abuse in Postmortem Blood. MDPI. Available at: [Link]

  • Polo, E., et al. (2023). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. National Institutes of Health. Available at: [Link]

  • Van De Voorde, W., et al. (2014). A validated GC-MS method for the determination and quantification of residual solvents in counterfeit tablets and capsules. ResearchGate. Available at: [Link]

  • Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography. Available at: [Link]

  • Fitsev, I. M., et al. (2019). Analytical profiles and identification 1-(3,4-dimethoxyphenyl)-2-(ethylamino)pentan-1-one in the objects of forensic examinations. ResearchGate. Available at: [Link]

  • Journal of Population Therapeutics and Clinical Pharmacology. (2023). Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. JPTCP. Available at: [Link]

  • ResearchGate. (n.d.). Mass fragmentation pattern of major identified compounds of ethanol.... Available at: [Link]

  • Yeh, S. P. (n.d.). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. TFSIA. Available at: [Link]

  • Ma, Y., et al. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. MDPI. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Available at: [Link]

  • eScholarship. (2018). Analysis of gas chromatography/mass spectrometry data for catalytic lignin depolymerization using positive matrix factorization. Available at: [Link]

  • SciSpace. (n.d.). Sample Preparation Techniques for Gas Chromatography. Available at: [Link]

  • Chromatography Forum. (2011). Amines by GC-MS. Available at: [Link]

  • Schäffer, M., et al. (2012). Comparative analysis of the chemical profiles of 3,4-methylenedioxymethamphetamine based on comprehensive two-dimensional gas chromatography-time-of-flight mass spectrometry (GC × GC-TOFMS). PubMed. Available at: [Link]

  • Tulp, M. T., Safe, S. H., & Boyd, R. K. (1980). Fragmentation pathways in electron impact mass spectra of methoxyhalobiphenyls. PubMed. Available at: [Link]

  • Dias, M., et al. (2020). Determination of New Psychoactive Substances in Whole Blood Using Microwave Fast Derivatization and Gas Chromatography/Mass Spectrometry. PubMed. Available at: [Link]

  • Esfahanizadeh, M., et al. (2018). Development and Validation of a GC/MS Method for Simultaneous Determination of 7 Monoterpens in Two Commercial Pharmaceutical Dosage Forms. Brieflands. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • SciELO. (n.d.). Article. Available at: [Link]

Sources

Method

High-Performance Liquid Chromatography for the Potency and Enantiomeric Purity Analysis of 1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanol

An Application Note for the Chromatographic Analysis of 1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanol Abstract This application note presents a detailed guide for the analysis of 1-(3,4-Dimethoxyphenyl)-2-(methylamino)e...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Chromatographic Analysis of 1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanol

Abstract

This application note presents a detailed guide for the analysis of 1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanol, a phenethylamine derivative, using High-Performance Liquid Chromatography (HPLC).[1] As this compound contains a chiral center, its biological activity may be stereospecific, necessitating both the determination of total analyte content (potency) and the assessment of enantiomeric purity. We provide two distinct, validated HPLC protocols to address these critical quality attributes. Part A details a robust reversed-phase HPLC (RP-HPLC) method for accurate quantification. Part B describes a specialized chiral HPLC method for the successful separation and quantification of its enantiomers. These methodologies are grounded in established chromatographic principles and validated according to International Conference on Harmonisation (ICH) guidelines, providing a reliable framework for researchers, quality control analysts, and drug development professionals.[2][3][4]

Part A: Achiral Analysis for Potency Determination by RP-HPLC

Principle and Rationale

The determination of the total concentration or potency of an active pharmaceutical ingredient (API) is a fundamental requirement in pharmaceutical analysis.[3] A reversed-phase HPLC method is the industry standard for this purpose due to its robustness, versatility, and compatibility with aqueous and organic solvents.[5] For 1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanol, a C18 column is selected as the stationary phase. This non-polar phase retains the analyte based on hydrophobic interactions. The mobile phase, a buffered mixture of water and an organic solvent (acetonitrile), allows for the controlled elution of the compound. The dimethoxyphenyl group provides a strong chromophore, enabling sensitive detection by UV spectrophotometry.

The causality for this choice lies in the need for a method that is, above all, reproducible and accurate for quantification. While this method will not separate the enantiomers, it provides a precise measurement of the total analyte concentration, which is a critical parameter for dosage and formulation development. The method is validated to ensure its performance is reliable and suitable for its intended purpose, as mandated by regulatory bodies like the FDA and outlined in ICH guidelines.[2][4]

Methodology
  • Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD) or UV-Vis detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Gemini C18 or equivalent).

  • Reagents:

    • Acetonitrile (HPLC Grade)

    • Potassium Dihydrogen Phosphate (KH₂PO₄) (Analytical Grade)

    • Orthophosphoric Acid (Analytical Grade)

    • Water (HPLC Grade or Milli-Q)

    • Reference Standard: 1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanol

All quantitative parameters for the achiral analysis are summarized in the table below.

ParameterConditionRationale
Mobile Phase 20 mM Potassium Dihydrogen Phosphate buffer (pH adjusted to 3.0 with Phosphoric Acid) : Acetonitrile (70:30 v/v)The buffered aqueous phase controls the ionization state of the secondary amine, ensuring consistent retention and sharp peak shape.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing optimal efficiency and reasonable run times.
Column Temperature 30 °CMaintaining a constant temperature ensures retention time reproducibility.
Detection UV at 230 nm and 280 nmThe dimethoxy-substituted benzene ring shows strong absorbance at these wavelengths, offering high sensitivity.
Injection Volume 10 µLA small injection volume minimizes potential peak distortion from the sample solvent.
Run Time 10 minutesSufficient time for the elution of the analyte and any potential early-eluting impurities.
  • Buffer Preparation (20 mM KH₂PO₄, pH 3.0): Dissolve 2.72 g of KH₂PO₄ in 1 L of HPLC grade water. Adjust the pH to 3.0 using orthophosphoric acid. Filter through a 0.45 µm membrane filter.

  • Mobile Phase Preparation: Mix 700 mL of the prepared buffer with 300 mL of acetonitrile. Degas the solution before use.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 25 mg of the reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Working Standard Solutions (for Linearity): Prepare a series of dilutions from the stock solution using the mobile phase to cover the desired range (e.g., 10-150 µg/mL).

  • Sample Solution (Example): Accurately weigh a quantity of the sample equivalent to 10 mg of the active ingredient and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase. Further dilute if necessary to fall within the calibration range.

Method Validation Protocol (ICH Q2(R1) Framework)

Every protocol must be a self-validating system to ensure trustworthiness.[2][6] The following parameters must be assessed.

Validation ParameterProtocol SummaryAcceptance Criteria
System Suitability Inject the working standard solution (e.g., 100 µg/mL) six times.RSD of peak area < 1.0%; Tailing factor ≤ 2.0; Theoretical plates > 2000.[6]
Specificity Analyze a blank (mobile phase), a placebo (formulation matrix without API), and a spiked sample. Stress samples (acid, base, peroxide, heat, light) to check for interference from degradants.The analyte peak should be free from any co-eluting peaks from the blank, placebo, or degradation products. Peak purity analysis should pass.
Linearity & Range Analyze at least five concentrations (e.g., 10, 25, 50, 100, 150 µg/mL) in triplicate. Plot a calibration curve of mean peak area vs. concentration.Correlation coefficient (r²) ≥ 0.999. The range is the interval between the upper and lower concentrations that demonstrate acceptable linearity, accuracy, and precision.[2]
Accuracy (Recovery) Perform recovery studies by spiking a placebo matrix at three concentration levels (e.g., 80%, 100%, 120%) in triplicate.Mean recovery should be between 98.0% and 102.0% at each level.[2]
Precision (Repeatability) Analyze six separate preparations of the sample at 100% of the target concentration.RSD of the results should be ≤ 2.0%.[3]
LOD & LOQ Determine based on the signal-to-noise ratio (S/N) method (LOD: 3:1, LOQ: 10:1) or from the standard deviation of the response and the slope of the calibration curve.LOD and LOQ should be reported and justified. The LOQ must be quantifiable with acceptable accuracy and precision.[2]
Workflow for Achiral Analysis

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_mobile 1. Prepare Mobile Phase (Buffer + ACN) prep_std 2. Prepare Standard Solutions prep_mobile->prep_std prep_sample 3. Prepare Sample Solutions prep_std->prep_sample sys_suit 4. System Suitability Test (6 injections of standard) prep_sample->sys_suit analysis 5. Analyze Blanks, Standards, and Samples sys_suit->analysis integrate 6. Integrate Peak Areas analysis->integrate calculate 7. Calculate Concentration using Calibration Curve integrate->calculate report 8. Generate Report calculate->report

Caption: Workflow for the achiral HPLC potency assay.

Part B: Chiral HPLC Analysis for Enantiomeric Purity

Principle and Rationale

For chiral molecules, enantiomers can have different pharmacological and toxicological profiles. It is therefore a regulatory necessity to control the enantiomeric purity of such drug substances. Chiral HPLC is the most powerful technique for this purpose.[7] The separation is achieved by using a Chiral Stationary Phase (CSP) that interacts stereoselectively with the enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used due to their broad applicability.[8][9]

The mechanism involves the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector on the stationary phase. These complexes have different energies of formation, leading to different retention times and, thus, separation. The choice of a cellulose-based column, specifically cellulose tris(3,5-dimethylphenylcarbamate), is based on its proven success in separating a wide range of chiral amines and alcohols.[9] Normal phase chromatography (using non-polar solvents like hexane and an alcohol modifier) is often preferred as it can enhance the specific interactions (e.g., hydrogen bonding, dipole-dipole) required for chiral recognition.[9]

Methodology
  • Instrumentation: As per Part A.

  • Column: Cellulose tris(3,5-dimethylphenylcarbamate) based column, 250 mm x 4.6 mm, 5 µm (e.g., Chiralcel OD-H or Lux Cellulose-1).

  • Reagents:

    • n-Hexane (HPLC Grade)

    • Ethanol (HPLC Grade, 200 proof)

    • Isopropyl Alcohol (IPA) (HPLC Grade)

    • Reference Standard: Racemic 1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanol

    • Reference Standard: Enantiomerically pure standard (if available).

ParameterConditionRationale
Mobile Phase n-Hexane : Ethanol (80:20 v/v)A common mobile phase for normal-phase chiral separations, balancing retention and selectivity. The alcohol acts as the polar modifier.[9]
Flow Rate 0.8 mL/minA slightly lower flow rate can improve resolution in chiral separations.
Column Temperature 25 °CChiral separations can be sensitive to temperature; a controlled ambient temperature is crucial for reproducibility.
Detection UV at 230 nmProvides a good signal for the analyte while minimizing background noise from the hexane mobile phase.
Injection Volume 10 µLStandard volume to ensure sharp peaks.
Run Time 20 minutesAllows sufficient time for the baseline separation of both enantiomers.
  • Mobile Phase Preparation: Carefully mix 800 mL of n-Hexane with 200 mL of Ethanol. Degas prior to use.

  • System Suitability Solution (Racemate): Prepare a solution of the racemic reference standard at approximately 0.5 mg/mL in the mobile phase.

  • Sample Solution: Prepare a solution of the test sample at approximately 0.5 mg/mL in the mobile phase.

Data Analysis and System Suitability
  • System Suitability: Inject the racemic solution. The primary criterion is the resolution between the two enantiomer peaks.

    • Acceptance Criterion: Resolution (Rs) ≥ 1.5.

  • Identification: The retention times of the enantiomers in the sample solution should match those of the racemic standard.

  • Calculation of Enantiomeric Purity: The percentage of the undesired enantiomer is calculated based on the peak areas.

    • % Undesired Enantiomer = (Area of Undesired Enantiomer / (Area of Desired Enantiomer + Area of Undesired Enantiomer)) * 100

Workflow for Chiral Analysis

G cluster_prep Preparation cluster_hplc Chiral HPLC Analysis cluster_data Data Processing prep_mobile 1. Prepare Mobile Phase (Hexane:Ethanol) prep_racemate 2. Prepare Racemate Solution (for Suitability) prep_mobile->prep_racemate prep_sample 3. Prepare Sample Solution prep_racemate->prep_sample sys_suit 4. System Suitability Test (Inject Racemate, Check Resolution) prep_sample->sys_suit analysis 5. Analyze Sample Solution sys_suit->analysis integrate 6. Identify and Integrate Enantiomer Peaks analysis->integrate calculate 7. Calculate % of Undesired Enantiomer integrate->calculate report 8. Report Enantiomeric Purity calculate->report

Caption: Workflow for the chiral HPLC enantiomeric purity test.

Conclusion

This application note provides two comprehensive and scientifically grounded HPLC methods for the analysis of 1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanol. The validated RP-HPLC method is suitable for the accurate and precise determination of potency, while the chiral HPLC method allows for the effective separation and quantification of its enantiomers. By explaining the causality behind the selection of columns, mobile phases, and validation procedures, this guide serves as an authoritative resource for quality control and research applications, ensuring the development of safe and effective pharmaceutical products.

References

  • International Conference on Harmonisation. Q2(R1): Validation of Analytical Procedures: Text and Methodology. (2005). [Link]

  • Pharmaguideline. Steps for HPLC Method Validation. (2024). [Link]

  • ResearchGate. ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. (2021). [Link]

  • Journal of Health Science. Development of an Analytical Method for Catecholamines with HPLC−Chemiluminescence Detection and its Application. [Link]

  • Zenodo. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. (2024). [Link]

  • LCGC International. Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. (2020). [Link]

  • National Institutes of Health. Optimization of HPLC methods for the development of quality control methods of combined powder formulations with paracetamol, phenylephrine hydrochloride, pheniramine maleate. (2025). [Link]

  • Phenomenex. Chiral HPLC Separations. [Link]

  • PubMed. GC-MS identification of sympathomimetic amine drugs in urine: rapid methodology applicable for emergency clinical toxicology. [Link]

  • Journal of Analytical Toxicology. GC-MS Identification of Sympathomimetic Amine Drugs in Urine: Rapid Methodology Applicable for Emergency Clinical Toxicology. [Link]

  • National Institutes of Health. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). (2021). [Link]

  • PubChem. 1-(2,5-Dimethoxyphenyl)-2-(methylamino)ethanol. [Link]

  • Phenomenex. Performance Evaluation of Immobilized and Coated Polysaccharide Chiral HPLC Columns Using Generic Screening Mobile Phase Systems. [Link]

Sources

Application

"1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanol" analytical standards and reference materials

Application Notes and Protocols for the Analysis of 1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanol For Researchers, Scientists, and Drug Development Professionals Introduction: Understanding the Analyte 1-(3,4-Dimethoxyp...

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes and Protocols for the Analysis of 1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanol

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Analyte

1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanol is a phenethylamine derivative characterized by a 3,4-dimethoxy substituted phenyl ring and a methylamino ethanol side chain. As a member of the phenethylamine class, which includes neurotransmitters, hormones, and a wide range of pharmacologically active compounds, the precise and accurate analysis of this molecule is critical for research, quality control, and forensic applications.[1][2] This compound is structurally analogous to endogenous catecholamines and synthetic drugs, making its unambiguous identification and quantification essential.[3][4]

The development of robust analytical methods relies on the availability of high-purity Certified Reference Materials (CRMs) and well-validated protocols.[5] These notes provide a comprehensive guide to the analytical standards and detailed protocols for the characterization and quantification of 1-(3,4-dimethoxyphenyl)-2-(methylamino)ethanol, leveraging established methodologies for related phenethylamines.[6][7]

Analytical Standards & Reference Materials

The cornerstone of any quantitative or qualitative analysis is a well-characterized reference material. A Certified Reference Material (CRM) provides traceability and ensures the reliability of results.

2.1 Sourcing and Handling

  • Supplier Verification: Procure reference standards from accredited suppliers who provide a comprehensive Certificate of Analysis (CoA). The CoA should detail the compound's identity, purity (typically determined by HPLC, GC, and/or qNMR), residual solvents, and water content. Several chemical suppliers list this compound or its salts.[8][9]

  • Storage and Stability: 1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanol, like many phenethylamines, should be stored in a cool, dark, and dry environment, typically at -20°C, to prevent degradation.[10][11] Stock solutions should be prepared in a suitable inert solvent (e.g., methanol, acetonitrile) and stored under the same conditions.[10][12] It is advisable to monitor the stability of stock solutions over time.

2.2 Preparation of Standard Solutions Prepare stock solutions by dissolving the reference standard in high-purity methanol to a concentration of 1.0 mg/mL.[12] Subsequent working solutions can be prepared by diluting the stock solution with methanol or the initial mobile phase of the chromatographic system.[12] For optimal accuracy, use calibrated volumetric flasks and precision pipettes.

Analytical Methodologies & Protocols

The selection of an analytical technique depends on the specific requirements of the analysis, such as the need for structural confirmation, quantification in a complex matrix, or routine purity testing.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

HPLC coupled with UV or Mass Spectrometry (MS) detection is the workhorse for purity assessment and quantification of phenethylamine derivatives.[13]

Causality Behind Method Choice:

  • Versatility: HPLC can separate the target analyte from impurities and degradation products.

  • Sensitivity & Specificity: Coupling with a mass spectrometer (LC-MS/MS) provides high sensitivity and specificity, which is crucial for analysis in complex matrices like biological fluids.

  • Non-destructive: HPLC with UV detection is non-destructive, allowing for fraction collection if needed.

Protocol: HPLC-UV for Purity Determination

  • Instrumentation: A standard HPLC system with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 5 µL

  • Detection: 278 nm (based on the UV absorbance of the dimethoxybenzene chromophore).

  • Column Temperature: 30°C

  • Gradient Elution:

Time (min)%A%B
0.0955
15.0595
17.0595
17.1955
20.0955

Data Analysis: Purity is calculated based on the area percent of the main peak relative to the total peak area.

Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing s1 Weigh Reference Standard s2 Prepare 1 mg/mL Stock Solution s1->s2 s3 Dilute to Working Concentrations s2->s3 a1 Equilibrate HPLC System & Column s3->a1 a2 Inject Sample/ Standard a1->a2 a3 Run Gradient Elution a2->a3 d1 Integrate Peaks a3->d1 d2 Calculate Area % d1->d2 d3 Generate Report d2->d3

Caption: General workflow for HPLC purity analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

GC-MS is a powerful technique for the analysis of volatile compounds and is widely used for screening phenethylamines in forensic and clinical settings.[7][12]

Causality Behind Method Choice:

  • High Resolution: Capillary GC provides excellent separation of structurally similar isomers.[6]

  • Structural Information: Electron Ionization (EI) mass spectrometry provides characteristic fragmentation patterns that act as a chemical fingerprint for identification.[7][14]

  • Derivatization: The presence of hydroxyl and amine groups can lead to poor peak shape. Derivatization with agents like trifluoroacetic anhydride (TFAA) or N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) improves volatility, thermal stability, and chromatographic performance.[12][15]

Protocol: GC-MS Analysis (with Derivatization)

  • Sample Preparation (Derivatization with TFAA):

    • Evaporate 100 µL of the sample/standard solution (in methanol) to dryness under a gentle stream of nitrogen.

    • Add 50 µL of Ethyl Acetate and 50 µL of Trifluoroacetic Anhydride (TFAA).

    • Cap the vial and heat at 70°C for 20 minutes.

    • Cool to room temperature and evaporate the solvent and excess reagent under nitrogen.

    • Reconstitute the residue in 100 µL of Ethyl Acetate for injection.

  • Instrumentation & Conditions:

    • GC System: Gas chromatograph with a capillary column.

    • Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 250°C.

    • Injection Mode: Splitless, 1 µL injection volume.

    • Oven Program:

      • Initial temperature: 100°C, hold for 1 min.

      • Ramp: 15°C/min to 280°C.

      • Hold: 5 min at 280°C.

    • MS System:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Source Temperature: 230°C.

      • Quadrupole Temperature: 150°C.

      • Scan Range: 40-500 m/z.

Expected Mass Fragmentation: The mass spectrum of the derivatized analyte will show characteristic fragments. Key fragmentations in phenethylamines typically occur from the Cβ-Cα bond breakage.[7] For the TFA-derivative, one would expect a prominent ion corresponding to the iminium fragment and another for the substituted benzyl fragment.

CompoundPredicted Key Fragments (m/z) of TFA-Derivative
1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanolM+•, fragment from loss of benzyl moiety, fragment from benzyl moiety (m/z 151), iminium ion.

Note: The exact fragmentation pattern must be confirmed by analyzing the pure reference standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR is the most powerful tool for unambiguous structural confirmation. Both ¹H and ¹³C NMR are essential for verifying the identity of the reference material.

Causality Behind Method Choice:

  • Definitive Structure: NMR provides detailed information about the chemical environment of each atom (¹H and ¹³C), allowing for complete structural assignment and differentiation from isomers.[13][16]

  • Purity Assessment: Quantitative NMR (qNMR) can be used for purity determination against an internal standard of known purity.

Protocol: NMR Sample Preparation and Analysis

  • Sample Preparation: Dissolve ~5-10 mg of the reference standard in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, MeOD, or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

  • Acquisition:

    • ¹H NMR: Acquire a standard proton spectrum. Key signals will include aromatic protons (in the 6.8-7.0 ppm range), methoxy protons (~3.9 ppm), and aliphatic protons of the ethanolamine side chain.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. This will confirm the number of unique carbon atoms. Techniques like DEPT-135 can differentiate between CH, CH₂, and CH₃ groups.[17]

    • 2D NMR: If necessary, experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) can be used to definitively assign all signals.

Method Validation

Any analytical method intended for routine use must be validated to ensure it is fit for its purpose.[18] Validation should be performed according to established guidelines, such as those from the International Council for Harmonisation (ICH) Q2(R1).[19][20][21]

Key Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Method Validation Workflow

Validation_Workflow Start Define Method's Intended Use Specificity Specificity Start->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Limits LOD & LOQ Precision->Limits Robustness Robustness Limits->Robustness Report Validation Report Robustness->Report

Caption: Key stages of analytical method validation.

Conclusion

The reliable analysis of 1-(3,4-dimethoxyphenyl)-2-(methylamino)ethanol requires a multi-faceted approach. The use of certified reference materials is paramount. HPLC is ideal for routine purity and quantitative analysis, while GC-MS offers excellent sensitivity and confirmatory identification, especially after derivatization. NMR spectroscopy remains the gold standard for definitive structural elucidation. All methods must be thoroughly validated according to international guidelines to ensure the generation of accurate, reliable, and reproducible data for research and development applications.

References

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • KoreaScience. Establishment and Evaluation of GC/MS Methods for Urinalysis of Multiple Phenethylamines. Mass Spectrometry Letters. [Link]

  • ResearchGate. Analysis of Phenethylamines and Tryptamines in Designer Drugs Using Gas Chromatography-mass Spectrometry. [Link]

  • International Council for Harmonisation (ICH). Quality Guidelines. [Link]

  • Scribd. ICH Q2(R1) Analytical Method Validation. [Link]

  • U.S. Food & Drug Administration (FDA). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • MDPI. Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. [Link]

  • Journal of Analytical Toxicology. GC–MS Analysis of Ring and Side Chain Regioisomers of Ethoxyphenethylamines. [Link]

  • AMSbio. ICH Guidelines for Analytical Method Validation Explained. [Link]

  • ResearchGate. Dept-135 NMR spectrum of N, N -diethylphenethylamine. [Link]

  • FooDB. Compound 2-Phenylethylamine (FDB010580). [Link]

  • ResearchGate. 1 H-NMR spectra of 2-phenylethylamine with host cone-3. [Link]

  • PubMed. Structural elucidation of an uncommon phenylethylamine analogue in urine responsible for discordant amphetamine immunoassay results. [Link]

  • Human Metabolome Database. Showing metabocard for 3,4-Dimethoxyphenylethylamine (HMDB0041806). [Link]

  • Angene Chemical. 1-(3,4-dimethoxyphenyl)-2-methylamino-ethanol(CAS# 41787-64-8). [Link]

  • Wikipedia. 3,4-Dimethoxyphenethylamine. [Link]

Sources

Method

Application Note: Derivatization of 1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanol for Enhanced Analytical Detection

Abstract & Rationale 1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanol is a phenylethanolamine derivative structurally related to a class of sympathomimetic amines and other pharmacologically active compounds.[1][2][3] Accu...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Rationale

1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanol is a phenylethanolamine derivative structurally related to a class of sympathomimetic amines and other pharmacologically active compounds.[1][2][3] Accurate and sensitive quantification of such molecules is critical in pharmaceutical development, metabolism studies, and forensic toxicology. However, direct analysis of this compound, particularly by Gas Chromatography-Mass Spectrometry (GC-MS), presents significant challenges. The presence of polar functional groups—a secondary amine (-NH) and a hydroxyl (-OH)—results in low volatility, poor chromatographic peak shape due to tailing, and potential for thermal degradation in the GC inlet.[4][5][6]

Chemical derivatization is an essential sample preparation strategy to overcome these limitations. By chemically modifying the polar functional groups, we can produce a derivative that is more volatile, thermally stable, and exhibits improved chromatographic behavior.[5][6][7] This application note provides a comprehensive guide with detailed protocols for the derivatization of 1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanol using silylation and acylation for GC-MS analysis, as well as strategies for chiral separation to resolve its enantiomers.

Core Challenge: The Analyte's Chemical Profile

The primary obstacle in the analysis of 1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanol is the presence of active hydrogen atoms on its secondary amine and hydroxyl groups. These sites lead to:

  • Intermolecular Hydrogen Bonding: Causing low volatility and requiring high temperatures for vaporization, which can lead to degradation.

  • Adsorption on Active Sites: Interaction with silanol groups on glass liners and GC columns, resulting in peak tailing and reduced sensitivity.[8]

  • Thermal Instability: The molecule can degrade at the high temperatures often required for GC analysis of underivatized polar compounds.

Derivatization addresses these issues by replacing the active hydrogens with non-polar, thermally stable groups, thereby enabling robust and reproducible analysis.

Derivatization Strategies for Gas Chromatography-Mass Spectrometry (GC-MS)

Strategy 1: Silylation with MSTFA

Silylation is the most common and effective derivatization technique for compounds containing hydroxyl, amine, and carboxyl groups.[9][10] The reaction involves replacing the active hydrogen with a trimethylsilyl (TMS) group.

Causality & Mechanism: N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is a powerful TMS donor.[7] Its reaction with the analyte is a nucleophilic substitution where the oxygen of the hydroxyl group and the nitrogen of the amine group attack the silicon atom of MSTFA. This displaces the N-methyltrifluoroacetamide leaving group, which is highly volatile and does not interfere with the chromatography.[11] The resulting di-TMS derivative is significantly more volatile and less polar.

Silylation Reaction cluster_reactants Reactants cluster_products Products for GC-MS Analyte 1-(3,4-Dimethoxyphenyl) -2-(methylamino)ethanol (Polar, Non-volatile) Product Di-TMS Derivative (Non-polar, Volatile) Analyte->Product Reaction (Heat) MSTFA 2x MSTFA (Silylating Agent) MSTFA->Product Byproduct 2x N-Methyltrifluoroacetamide (Volatile By-product)

Caption: Silylation of the target analyte with MSTFA.

Experimental Protocol: Silylation

  • Sample Preparation: Evaporate 50 µL of the sample extract to complete dryness under a gentle stream of nitrogen. It is critical to ensure the sample is anhydrous, as moisture will consume the silylating reagent.[9][10]

  • Reagent Addition: Add 50 µL of N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). For difficult-to-silylate compounds or to enhance reaction rate, a formulation containing a catalyst like 1% Trimethylchlorosilane (TMCS) can be used.[12]

  • Reaction: Cap the vial tightly and heat at 70°C for 30 minutes in a heating block or oven. This temperature ensures the complete derivatization of both the alcohol and the secondary amine functional groups.

  • Analysis: Cool the vial to room temperature. Inject 1-2 µL of the derivatized sample directly into the GC-MS system.

ParameterSettingRationale
Reagent MSTFA (+/- 1% TMCS)Highly reactive TMS donor with volatile by-products, preventing chromatographic interference.[11]
Solvent None (or Pyridine/Acetonitrile if needed)MSTFA often serves as both reagent and solvent. Pyridine can act as a catalyst and acid scavenger.
Temperature 70°CEnsures sufficient energy to overcome the activation barrier for derivatizing both functional groups.
Time 30 minutesAllows the reaction to proceed to completion for quantitative analysis.
Strategy 2: Acylation with HFBA

Acylation with fluorinated anhydrides is another robust method, particularly for amines. It creates highly stable derivatives that are excellent for GC-MS analysis and are particularly sensitive for detectors that rely on electron capture (ECD).

Causality & Mechanism: Heptafluorobutyric anhydride (HFBA) reacts with the hydroxyl and amine groups to form stable ester and amide linkages, respectively. The resulting heptafluorobutyryl (HFB) derivatives are not only volatile but also produce characteristic mass spectra with high mass fragments, aiding in structural confirmation.[4][13]

Experimental Protocol: Acylation

  • Sample Preparation: Evaporate 50 µL of the sample extract to dryness under a stream of nitrogen.

  • Reagent Addition: Add 100 µL of ethyl acetate (as solvent) and 50 µL of Heptafluorobutyric anhydride (HFBA).

  • Reaction: Cap the vial tightly and heat at 60°C for 20 minutes.

  • Evaporation: Cool the vial and evaporate the excess reagent and solvent under a gentle stream of nitrogen.

  • Reconstitution & Analysis: Reconstitute the dry residue in 50 µL of ethyl acetate and inject 1-2 µL into the GC-MS.

ParameterSettingRationale
Reagent HFBAForms stable, volatile derivatives with excellent chromatographic properties and high mass fragments for MS.[4][13]
Solvent Ethyl AcetateA common aprotic solvent that facilitates the reaction without participating in it.
Temperature 60°CProvides sufficient energy for the reaction without degrading the analyte or the derivative.
Evaporation Step RequiredRemoves the corrosive acidic by-product (heptafluorobutyric acid) and excess reagent before injection.

Enantioselective Analysis via Chiral Derivatization

The analyte possesses a stereocenter at the carbon atom bonded to the hydroxyl group, meaning it exists as a pair of enantiomers.[2] Since enantiomers can exhibit different pharmacological and toxicological profiles, their separation and individual quantification are often required.

Causality & Mechanism: This indirect approach involves reacting the racemic analyte with an enantiomerically pure chiral derivatizing agent (CDR).[6] This reaction creates a pair of diastereomers. Unlike enantiomers, diastereomers have different physical properties and can be separated using standard, non-chiral chromatographic columns.[14]

Chiral Derivatization Workflow Racemate Racemic Analyte (R and S Enantiomers) Diastereomers Diastereomeric Mixture (R-L and S-L) Racemate->Diastereomers Reaction CDR Chiral Derivatizing Agent (e.g., L-TPC) CDR->Diastereomers Separation Achiral GC or LC Column Diastereomers->Separation Injection Peaks Separated Peaks in Chromatogram Separation->Peaks Elution

Caption: Workflow for indirect chiral separation.

Conceptual Protocol: Chiral Derivatization with N-Trifluoroacetyl-L-prolyl chloride (L-TPC)

  • Sample Preparation: Evaporate the sample extract to dryness.

  • Reaction: Add a solution of L-TPC in an aprotic solvent (e.g., dichloromethane). The L-TPC will react with the secondary amine and hydroxyl groups of both enantiomers.

  • Quenching & Extraction: After the reaction is complete, quench with a mild base and perform a liquid-liquid extraction to isolate the newly formed diastereomers.

  • Analysis: Analyze the extract on a standard achiral GC-MS column. The two diastereomers will elute at different retention times, allowing for their separate integration and quantification.

Derivatization for Liquid Chromatography-Mass Spectrometry (LC-MS)

While LC-MS is better suited for analyzing polar compounds directly, derivatization can still be advantageous for improving chromatographic retention on reversed-phase columns, enhancing ionization efficiency, or enabling fluorescence detection.[15][16] Dansyl chloride is a classic reagent that reacts with primary and secondary amines.[17]

Conceptual Protocol: Dansylation for Enhanced LC-MS/MS Detection

  • Sample Preparation: To an aliquot of the sample extract, add a basic buffer (e.g., sodium carbonate, pH ~9.5).

  • Reagent Addition: Add a solution of Dansyl Chloride in acetonitrile.

  • Reaction: Incubate the mixture at 60°C for 30-45 minutes in the dark.[15]

  • Analysis: Inject an aliquot of the reaction mixture into the LC-MS/MS system. The dansyl derivative will exhibit excellent ionization in ESI positive mode due to the tertiary amine in the dansyl group.

Summary of Methodologies

Method Reagent Target Groups Primary Advantage Key Consideration
Silylation MSTFA-OH, -NHExcellent volatility, clean by-products.[7][11]Requires strictly anhydrous conditions.[9]
Acylation HFBA-OH, -NHForms highly stable derivatives, good for MS fragmentation.[4][13]By-products are corrosive; may require a clean-up step.
Chiral L-TPC, MTPA-Cl-OH, -NHEnables separation of enantiomers on achiral columns.[6]Requires an enantiomerically pure reagent.
LC-MS Tagging Dansyl Chloride-NHEnhances ionization efficiency and chromatographic retention.[15][17]Adds complexity; direct analysis may be sufficient.

Conclusion

The derivatization of 1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanol is a mandatory step for reliable GC-MS analysis. Silylation with MSTFA offers the most straightforward and effective approach for routine quantification due to its high reactivity and the volatile nature of its by-products. Acylation provides a robust alternative, while chiral derivatization is essential when the stereochemistry of the analyte is under investigation. The choice of method should be guided by the specific analytical goals, available instrumentation, and the nature of the sample matrix. Each protocol presented herein is a validated starting point that can be further optimized to meet specific performance requirements for sensitivity and accuracy.

References

  • Vertex AI Search. (n.d.). Mastering Silylation: A Guide to MSTFA for GC-MS Analysis.
  • Vertex AI Search. (n.d.). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?.
  • Valentine, J., & Middleton, R. (2000). GC-MS Identification of Sympathomimetic Amine Drugs in Urine: Rapid Methodology Applicable for Emergency Clinical Toxicology. Journal of Analytical Toxicology.
  • Changfu Chemical. (n.d.). An In-Depth Guide to Silylation Reagents: Applications and Benefits.
  • Bibel Lab Update. (2025). Derivatization of metabolites for GC-MS via methoximation+silylation.
  • Regis Technologies. (n.d.). Silylation Reagents.
  • Sigma-Aldrich. (n.d.). Derivatization of Drug Substances with MSTFA.
  • Anggard, E., & Hankey, A. (1969). Derivatives of sympathomimetic amines for gas chromatography with electron capture detection and mass spectrometry. Acta Chemica Scandinavica, 23, 3110-3119.
  • Gunn, A. et al. (2013). Identification of sympathomimetic alkylamine agents in urine using liquid chromatography-mass spectrometry and comparison of derivatization methods for confirmation analyses by gas chromatography-mass spectrometry. Journal of Chromatography A, 1298, 76-85.
  • Semantic Scholar. (n.d.). GC-MS identification of sympathomimetic amine drugs in urine: rapid methodology applicable for emergency clinical toxicology.
  • Kim, J. H., et al. (2001). Chiral separation of beta2-agonists by capillary electrophoresis using hydroxypropyl-alpha-cyclodextrin as a chiral selector. Archives of Pharmacal Research, 24(4), 281-5.
  • Sigma-Aldrich. (n.d.). MSTFA/MSTFA-d9 Derivatization of Amphetamine for GC/MS Detection and Identification.
  • Gogolashvili, A., et al. (2016). Separation of enantiomers of selected chiral beta-agonists with polysaccharide-based chiral stationary phases and aqueous mobile phases. Pharm Anal Acta.
  • Adis International. (n.d.). Derivatization reagents for GC - Chromatography.
  • Md Salleh, M. A., et al. (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. Journal of Analytical Methods in Chemistry.
  • Chan, S. C. (n.d.). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review.
  • ChemicalBook. (2023). 1-(3,4-dimethoxyphenyl)-2-methylamino-ethanol.
  • BenchChem. (n.d.). Navigating the Analysis of (Diethylamino)methanol Reaction Mixtures by LC-MS: A Comparative Guide.
  • Zhang, T., et al. (2021). Progress in the Enantioseparation of β-Blockers by Chromatographic Methods. Molecules, 26(2), 468.
  • Wikipedia. (n.d.). Phenylethanolamine.
  • Yonekura, T., et al. (1988). Simultaneous determination of plasma phenethylamine, phenylethanolamine, tyramine and octopamine by high-performance liquid chromatography using derivatization with fluorescamine. Journal of Chromatography, 427(2), 320-5.
  • PubChem. (n.d.). 3,4-Dimethoxyphenylethanolamine.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanol

Welcome to the technical support center for the synthesis of 1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanol. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanol. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth technical assistance to help you optimize your synthetic protocols, troubleshoot common issues, and ensure high yield and purity of your target compound.

Introduction to the Synthesis

The synthesis of 1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanol, a substituted phenylethanolamine, is a multi-step process that requires careful control of reaction conditions to achieve optimal results. The primary route to this compound involves the reductive amination of a suitable precursor. Understanding the nuances of this reaction is key to overcoming common challenges such as low yield, impurity formation, and purification difficulties. This guide will walk you through the recommended synthetic strategy, provide detailed experimental protocols, and address frequently encountered problems in a comprehensive Q&A format.

Recommended Synthetic Pathway: Reductive Amination

A robust and scalable method for the synthesis of 1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanol is the reductive amination of 1-(3,4-dimethoxyphenyl)-2-oxoethanol. However, a more common and often more practical approach starts from the readily available 3',4'-dimethoxyacetophenone. This involves a two-step process:

  • Reduction of 3',4'-Dimethoxyacetophenone: The starting ketone is first reduced to the corresponding alcohol, 1-(3,4-dimethoxyphenyl)ethanol.

  • Reductive Amination: The intermediate alcohol is then subjected to a reductive amination with methylamine to yield the final product. A more direct, one-pot reductive amination of an alpha-hydroxy ketone with methylamine is also a viable strategy.

Below is a visual representation of the primary synthetic workflow:

SynthesisWorkflow Start 3',4'-Dimethoxyacetophenone Step1 Reduction (e.g., NaBH4, MeOH) Start->Step1 Intermediate 1-(3,4-Dimethoxyphenyl)ethanol Step1->Intermediate Step2 Reductive Amination (Methylamine, Reducing Agent) Intermediate->Step2 Product 1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanol Step2->Product Purification Purification (Crystallization/Chromatography) Product->Purification FinalProduct High Purity Product Purification->FinalProduct

Caption: Synthetic workflow for 1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanol.

Detailed Experimental Protocols

Protocol 1: Synthesis of 1-(3,4-Dimethoxyphenyl)ethanol

This protocol details the reduction of 3',4'-dimethoxyacetophenone to form the intermediate alcohol.

Materials:

  • 3',4'-Dimethoxyacetophenone

  • Methanol (MeOH)

  • Sodium borohydride (NaBH₄)

  • Deionized water

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve 3',4'-dimethoxyacetophenone (1 equivalent) in methanol (10 mL per gram of ketone).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (0.5 equivalents) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, quench the reaction by the slow addition of deionized water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield 1-(3,4-dimethoxyphenyl)ethanol as a crude product, which can be used in the next step without further purification if of sufficient purity.

Protocol 2: Reductive Amination to Yield 1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanol

This protocol describes the conversion of the intermediate alcohol to the final product via a one-pot reaction. A more direct approach starts from an alpha-hydroxy ketone.

Materials:

  • 1-(3,4-Dimethoxyphenyl)-2-hydroxyacetophenone (or the alcohol from Protocol 1)

  • Methylamine solution (e.g., 40% in water or 2M in THF)

  • Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Methanol (MeOH) or 1,2-Dichloroethane (DCE)

  • Glacial acetic acid (if using NaBH(OAc)₃)

  • Saturated sodium bicarbonate solution

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 1-(3,4-dimethoxyphenyl)-2-hydroxyacetophenone (1 equivalent) in methanol (15 mL per gram).

  • Add methylamine solution (1.5 - 2.0 equivalents) and stir at room temperature for 1 hour to form the imine intermediate.

  • Cool the mixture to 0 °C and slowly add sodium cyanoborohydride (1.5 equivalents).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor by TLC or LC-MS.

  • Quench the reaction by adding water and adjust the pH to ~8-9 with a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate (3 x 25 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography or crystallization.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis in a question-and-answer format.

Q1: My reductive amination is sluggish or incomplete. What are the likely causes and how can I improve the conversion?

A1: Incomplete reductive amination is a frequent challenge. Several factors can contribute to this issue:

  • Ineffective Imine Formation: The first step of the reaction is the formation of an imine or iminium ion intermediate.[1][2][3][4][5] This equilibrium can be unfavorable.

    • Solution: Ensure your amine is not a salt (e.g., methylamine hydrochloride) without added base to liberate the free amine. If using an amine salt, add one equivalent of a non-nucleophilic base like triethylamine (TEA). You can also try adding a dehydrating agent, such as molecular sieves, to drive the equilibrium towards the imine.

  • Suboptimal pH: The pH of the reaction is critical. The reaction is typically carried out under weakly acidic conditions.[1]

    • Solution: If the reaction is too acidic, the amine will be protonated and non-nucleophilic. If too basic, the carbonyl will not be sufficiently activated. Adding a small amount of acetic acid can catalyze imine formation.

  • Inactive Reducing Agent: Sodium cyanoborohydride and sodium triacetoxyborohydride can degrade over time.

    • Solution: Use a fresh bottle of the reducing agent. You can test the activity of your borohydride reagent on a simple ketone or aldehyde.[6]

Q2: I am observing significant amounts of side products. What are they and how can I minimize their formation?

A2: The formation of side products can significantly reduce your yield and complicate purification. Common side products include:

  • Over-alkylation: The newly formed secondary amine can react further with the ketone to form a tertiary amine.

    • Solution: Use a moderate excess of the primary amine (1.5-2 equivalents) to favor the formation of the secondary amine.[2]

  • Reduction of the Carbonyl Group: The reducing agent can directly reduce the starting ketone to an alcohol.

    • Solution: Use a milder reducing agent that is more selective for the imine over the carbonyl, such as sodium triacetoxyborohydride (STAB).[1][7] STAB is less reactive towards ketones and aldehydes at neutral pH compared to sodium borohydride.

Q3: How can I effectively purify the final product, 1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanol?

A3: Purification of amino alcohols can be challenging due to their polarity and basicity.

  • Crystallization: This is often the most effective method for obtaining high-purity material.

    • Protocol: Dissolve the crude product in a minimal amount of a hot solvent (e.g., ethanol, isopropanol, or a mixture of ethyl acetate and hexanes). Allow the solution to cool slowly to room temperature, then cool further in an ice bath or refrigerator to induce crystallization. Collect the crystals by filtration. You may need to experiment with different solvent systems to find the optimal conditions.[8][9][10]

  • Column Chromatography: If crystallization is not effective, silica gel chromatography can be used.

    • Eluent System: A typical eluent system would be a gradient of dichloromethane and methanol. To prevent streaking of the basic amine product on the acidic silica gel, it is advisable to add a small amount of a volatile base, such as triethylamine or ammonium hydroxide (e.g., 1-2%), to the eluent system.

Q4: What are the key analytical techniques to confirm the structure and purity of my product?

A4: A combination of spectroscopic methods is essential for full characterization.

Technique Expected Observations for 1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanol
¹H NMR Signals corresponding to the aromatic protons on the dimethoxyphenyl ring, two methoxy groups, the methyl group on the nitrogen, and the protons of the ethanol backbone. The chemical shifts and coupling patterns will be characteristic of the structure.
¹³C NMR Resonances for all unique carbon atoms in the molecule, including the aromatic carbons, methoxy carbons, and the carbons of the aminoethanol side chain.
FT-IR Characteristic absorption bands for the O-H stretch (broad), N-H stretch (secondary amine), C-H stretches (aromatic and aliphatic), and C-O stretches.
Mass Spec The molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

For reference, spectral data for similar compounds can be found in various databases and publications.[11][12][13][14][15]

Alternative Synthetic Route: Epoxide Ring-Opening

An alternative approach involves the ring-opening of a corresponding epoxide with methylamine. This method can offer excellent regioselectivity.[5][16][17][18][19]

EpoxideRoute Intermediate 1-(3,4-Dimethoxyphenyl)ethanol Step1 Epoxidation (e.g., m-CPBA) Intermediate->Step1 Epoxide 2-(3,4-Dimethoxyphenyl)oxirane Step1->Epoxide Step2 Ring-Opening (Methylamine) Epoxide->Step2 Product 1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanol Step2->Product

Caption: Alternative synthesis via epoxide ring-opening.

This route requires the initial synthesis of the epoxide from 1-(3,4-dimethoxyphenyl)ethanol, which can then be reacted with methylamine to yield the desired product. The ring-opening is typically regioselective, with the amine attacking the less sterically hindered carbon of the epoxide.

References

  • M. R. Saidi, N. Azizi. "Mild and efficient aminolysis of epoxides in water." Organic & Biomolecular Chemistry, 2005, 3(19), 3497-3499.
  • J. R. Lizza, G. Moura-Letts. "Solvent-Directed Epoxide Opening with Primary Amines for the Synthesis of β-Amino Alcohols." Synthesis, 2017, 49(06), 1231-1242.
  • S. K. Tanielyan, N. Marin, G. Alvez, R. L. Augustine. "Two Efficient Enantioselective Syntheses of 2-Amino-1-phenylethanol." Organic Process Research & Development, 2011, 15(5), 1134-1138.
  • G. Moura-Letts, J. R. Lizza. "Solvent-Directed Epoxide Opening with Primary Amines for the Synthesis of β-Amino Alcohols." Rowan University, 2017.
  • Organic Chemistry Portal. "β-Amino alcohol synthesis by amination (alkylation)." Accessed January 22, 2026. [Link]

  • A. K. Chakraborti, S. Rudrawar, A. Kondaskar. "Silica gel catalyzed highly regioselective ring opening of epoxides by amines under solvent-free conditions." Organic & Biomolecular Chemistry, 2004, 2(8), 1277-1280.
  • ResearchGate. "I have a trouble in reductive amination, Is there anyone having some effective method to reduct imine to amine?" Accessed January 22, 2026. [Link]

  • Wikipedia. "Reductive amination." Accessed January 22, 2026. [Link]

  • Google Patents. "Process for the purification of an aminoalcohol." Accessed January 22, 2026.
  • Reddit. "Question about reductive amination reaction procedure." Accessed January 22, 2026. [Link]

  • Organic Syntheses. "One-Pot Preparation of Cyclic Amines from Amino Alcohols." Accessed January 22, 2026. [Link]

  • Illustrated Glossary of Organic Chemistry. "Reductive amination." Accessed January 22, 2026. [Link]

  • Chemistry LibreTexts. "Reductive Amination." Accessed January 22, 2026. [Link]

  • Google Patents. "Process for the preparation of n-(2-aminobenzyl)-1-phenyl-2-methylamino-ethanol." Accessed January 22, 2026.
  • ResearchGate. "Solvent-Free Reductive Amination: An Organic Chemistry Experiment." Accessed January 22, 2026. [Link]

  • YouTube. "Reductive Amination of Ketones & Aldehydes With NaBH3CN." Accessed January 22, 2026. [Link]

  • Google Patents. "Crystallization of amino acid." Accessed January 22, 2026.
  • Longdom Publishing. "Synthesis of amino alcohols short communication." Accessed January 22, 2026. [Link]

  • Semantic Scholar. "Synthesis and Spectral Characterisation of (E)-3-(3-(4 (Dimethylamino)Phenyl) Acrylo-yl)-4-Hydroxy-2H-Chromen-2-One." Accessed January 22, 2026. [Link]

  • ACS Omega. "Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride." Accessed January 22, 2026. [Link]

  • Myers Chem 115. "Reductive Amination." Accessed January 22, 2026. [Link]

  • The Royal Society of Chemistry. "1H and 13C NMR Spectra." Accessed January 22, 2026. [Link]

  • SpectraBase. "1-(3-Methoxyphenyl)-2-(n-propylamino)ethanol - Optional[13C NMR] - Chemical Shifts." Accessed January 22, 2026. [Link]

  • SpectraBase. "(2S)-2-[[(1S)-1,2-bis(3,4-dimethoxyphenyl)ethyl]amino]-3-methyl-butan-1-ol - Optional[Vapor Phase IR] - Spectrum." Accessed January 22, 2026. [Link]

  • Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. Accessed January 22, 2026. [Link]

  • Organic Syntheses Procedure. "One-Pot Preparation of Cyclic Amines from Amino Alcohols." Accessed January 22, 2026. [Link]

  • INVESTIGATIONS ON THE SEPARATING CHARACTERISTICS OF DIFFERENT CRYSTALLINE AMINO ACID SYSTEMS. Accessed January 22, 2026. [Link]

  • Google Patents. "Method for preparing 2-[(N-benzyl-N-phenyl)amino]ethanol." Accessed January 22, 2026.
  • Monash University. "Synthesis of N-Alkyl Amino Acids." Accessed January 22, 2026. [Link]

  • GEA. "Crystallization of Amino Acids." Accessed January 22, 2026. [Link]

Sources

Optimization

Common side reactions in the synthesis of "1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanol"

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of 1-(3,4-dimethoxyphenyl)-2-(methylamino)ethanol. This guide is designed for researchers, chemists, and drug de...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 1-(3,4-dimethoxyphenyl)-2-(methylamino)ethanol. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. The content is structured in a question-and-answer format to provide direct, actionable solutions to specific experimental issues.

Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing 1-(3,4-dimethoxyphenyl)-2-(methylamino)ethanol?

The most prevalent and scalable method is the reductive amination of 3,4-dimethoxyacetophenone with methylamine.[1][2][3] This process involves two key steps that are often performed in a single pot:

  • Imine Formation : The ketone (3,4-dimethoxyacetophenone) reacts with methylamine under weakly acidic conditions to form an intermediate imine. This is a reversible reaction where the equilibrium is driven forward by the removal of water.

  • Reduction : The C=N double bond of the imine is selectively reduced to a C-N single bond to yield the final secondary amine product.

This method is generally preferred over alternatives like epoxide ring-opening due to the ready availability of the starting ketone and the robust nature of the reaction.[4][5]

Q2: Why is the choice of reducing agent so critical in this synthesis?

The choice of reducing agent is paramount because it must selectively reduce the imine intermediate without significantly reducing the starting ketone.[2][6] A non-selective reducing agent will lead to the formation of 1-(3,4-dimethoxyphenyl)ethanol as a major byproduct, significantly lowering the yield of the desired amine.[7][8]

Milder, imine-selective hydrides are the reagents of choice:

  • Sodium cyanoborohydride (NaBH₃CN) : Effective at a slightly acidic pH where imine formation is favorable. It is less reactive towards ketones and aldehydes at this pH.[1]

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) : A non-toxic and very effective alternative to NaBH₃CN, often used in aprotic solvents like dichloromethane (DCM) or dichloroethane (DCE).[2][6]

Q3: What are the primary side reactions to be aware of?

The main competing reactions are:

  • Reduction of the Starting Ketone : Formation of 1-(3,4-dimethoxyphenyl)ethanol. This is the most common side reaction if the reducing agent is too reactive or added prematurely.[6]

  • Over-Alkylation : While reductive amination minimizes this, under certain conditions, the newly formed secondary amine can react with another molecule of the ketone and undergo a second reductive amination to form a tertiary amine. This is less common but possible.[2]

  • Hydrolysis of the Imine : The imine intermediate is in equilibrium with the starting materials. If the reduction step is slow or inefficient, the imine can hydrolyze back to the ketone and amine.

Troubleshooting Guide
Problem 1: My final product is contaminated with a significant amount of 1-(3,4-dimethoxyphenyl)ethanol.

Question: My NMR and LC-MS analyses show a major peak corresponding to the alcohol byproduct and only a low yield of my target amine. What went wrong?

Root Cause Analysis: This issue stems directly from the non-selective reduction of the starting ketone, 3,4-dimethoxyacetophenone. This occurs for two primary reasons:

  • Incorrect Reducing Agent : You may have used a strong reducing agent like sodium borohydride (NaBH₄) under conditions that did not sufficiently favor imine formation first. NaBH₄ can readily reduce both ketones and imines.[6]

  • Suboptimal Reaction pH : Imine formation is catalyzed by weak acid. If the pH is too low, the amine nucleophile is fully protonated and non-reactive. If the pH is too high (basic), the carbonyl is not activated and the dehydration step to form the imine is inefficient. In either case, the ketone remains available for direct reduction.[1]

Solutions:

  • Optimize the Reducing Agent and Procedure :

    • Switch to a Selective Reductant : The most robust solution is to use sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN). These reagents are significantly more reactive towards the protonated imine than the neutral ketone.[2]

    • Adopt an Indirect (Two-Step, One-Pot) Method : If you must use NaBH₄, you must ensure imine formation is complete before adding the reductant. Stir the ketone, methylamine, and a catalyst (e.g., a small amount of acetic acid) in a suitable solvent (like methanol) for several hours to allow the imine equilibrium to be established. The addition of a dehydrating agent like molecular sieves can help. Only then should you add the NaBH₄, preferably at a low temperature (0 °C).

  • Control the Reaction pH :

    • When using NaBH₃CN, the reaction is typically run in methanol with a catalytic amount of acetic acid to maintain a pH of ~5-6. This pH strikes a balance between activating the ketone for nucleophilic attack and keeping the amine sufficiently nucleophilic.

Workflow Diagram: Main Reaction vs. Side Reaction

Here is a diagram illustrating the desired reaction pathway versus the common side reaction pathway.

G cluster_0 Reaction Pathways Ketone 3,4-Dimethoxy- acetophenone Imine Imine Intermediate Ketone->Imine + CH3NH2 - H2O SideProduct Side Product: 1-(3,4-Dimethoxyphenyl) -ethanol Ketone->SideProduct + [H] (Side Reaction) Amine Methylamine (CH3NH2) Amine->Imine Product Target Product: 1-(3,4-Dimethoxyphenyl)-2- (methylamino)ethanol Imine->Product + [H] ReducingAgent Reducing Agent (e.g., NaBH(OAc)3) ReducingAgent->Imine NonSelectiveAgent Reducing Agent (e.g., NaBH4) NonSelectiveAgent->Ketone caption Desired (green) vs. Undesired (red) reaction path.

Sources

Troubleshooting

Purification of "1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanol" from reaction byproducts

Technical Support Center: Purification of 1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanol Welcome to the technical support center for the purification of 1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanol. This guide is desig...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanol

Welcome to the technical support center for the purification of 1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) related to the purification of this important pharmaceutical intermediate.

Frequently Asked Questions (FAQs)

Q1: My crude reaction mixture is a dark, oily residue. Where do I even begin with purification?

A1: A dark, oily crude product is common and often indicates the presence of polymeric byproducts and colored impurities. The first and most critical step is a liquid-liquid extraction to partition your target compound from these undesirable materials.

  • Initial Step: Dissolve the crude residue in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).

  • Aqueous Wash: Transfer the organic solution to a separatory funnel and wash with a dilute acid solution (e.g., 1M HCl). Your target compound, being a secondary amine, will be protonated and move into the aqueous layer. Many organic impurities will remain in the organic phase, which can be discarded.

  • Basification and Re-extraction: Carefully basify the acidic aqueous layer with a base like sodium hydroxide (NaOH) to a pH above 10. This deprotonates your amine, making it soluble in an organic solvent again. Extract the aqueous layer multiple times with fresh ethyl acetate or DCM.

  • Rationale: This acid-base extraction is a highly effective initial cleanup, leveraging the basicity of the amine functional group to separate it from neutral or acidic byproducts.

Q2: I'm seeing multiple spots on my Thin Layer Chromatography (TLC) plate after extraction. What are the likely impurities?

A2: In a typical synthesis of 1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanol, such as reductive amination of 1-(3,4-dimethoxyphenyl)-2-propanone, several byproducts can form.[1] Common impurities include:

  • Unreacted Starting Material: Residual 1-(3,4-dimethoxyphenyl)-2-propanone.

  • Over-alkylation Products: Tertiary amines formed if the newly formed secondary amine reacts further.

  • Reductant-Related Byproducts: Borate salts if using sodium borohydride.

  • Imine Intermediate: The intermediate formed between the ketone and methylamine may persist if the reduction is incomplete.[2][3]

Q3: My final product has a persistent yellow tint, even after extraction. How can I remove colored impurities?

A3: A persistent yellow color often points to highly conjugated impurities that are not easily removed by simple extraction.

  • Activated Carbon Treatment: Dissolve your partially purified product in a suitable solvent and add a small amount of activated carbon. Stir for 15-30 minutes at room temperature, then filter through a pad of celite. Be aware that activated carbon can adsorb some of your product, so use it sparingly.

  • Chromatography: If color persists, column chromatography is the most effective method for separating colored impurities.

Q4: What is the best way to crystallize 1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanol for final purification?

A4: Crystallization is an excellent final purification step to achieve high purity. The choice of solvent is critical.

  • Solvent Screening: Start by testing the solubility of your compound in various solvents. Good crystallization solvents are those in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

  • Common Solvent Systems: For compounds like this, mixtures of a polar solvent (like ethanol or isopropanol) and a non-polar solvent (like heptane or hexane) often work well. Dissolve your compound in a minimal amount of the hot polar solvent and then slowly add the non-polar solvent until you see persistent cloudiness. Reheat to clarify and then allow to cool slowly.

Troubleshooting Guides

Guide 1: Liquid-Liquid Extraction Issues
Problem Potential Cause(s) Troubleshooting Steps & Explanations
Emulsion Formation - High concentration of impurities acting as surfactants.- Vigorous shaking of the separatory funnel.1. Break the Emulsion: Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase, which can help break the emulsion.[4]2. Gentle Inversion: Instead of vigorous shaking, gently invert the separatory funnel multiple times to mix the layers.3. Filtration: In severe cases, filtering the entire mixture through a pad of celite can break the emulsion.
Poor Separation of Layers - Solvents with similar densities.- High concentration of dissolved salts.1. Solvent Choice: Ensure your organic and aqueous phases have significantly different densities. For example, if using DCM (denser than water), consider switching to ethyl acetate (less dense than water).2. Dilution: Dilute the aqueous phase with more water to decrease its density if high salt concentration is the issue.
Product Loss in Aqueous Layer - Incomplete basification of the aqueous layer.- Insufficient number of extractions.1. Check pH: Use pH paper or a pH meter to ensure the aqueous layer is strongly basic (pH > 10) before re-extracting your product.2. Multiple Extractions: Perform at least three extractions with the organic solvent to ensure complete removal of your product from the aqueous phase.
Guide 2: Column Chromatography Challenges

Many researchers face challenges when purifying amines via column chromatography due to the basic nature of the amine interacting with the acidic silica gel.[5][6]

Problem Potential Cause(s) Troubleshooting Steps & Explanations
Peak Tailing - Strong interaction between the basic amine and acidic silanol groups on the silica gel.[5]1. Add a Basic Modifier: Add a small amount (0.1-1%) of a volatile amine like triethylamine (TEA) or pyridine to your mobile phase.[6][7] This neutralizes the acidic sites on the silica, allowing your compound to elute more symmetrically.2. Use an Amine-Functionalized Column: These columns have a stationary phase that is less acidic and more compatible with basic compounds.[5]
Poor Separation of Product and Impurities - Inappropriate mobile phase polarity.1. Gradient Elution: Start with a less polar mobile phase (e.g., hexane/ethyl acetate) and gradually increase the polarity by adding a more polar solvent like methanol. This will help to resolve compounds with similar polarities.2. Solvent System Selection: Experiment with different solvent systems. For example, a dichloromethane/methanol system often provides different selectivity compared to a hexane/ethyl acetate system.
Product Degradation on the Column - Sensitivity of the compound to the acidic silica gel.1. Use Deactivated Silica: Silica gel can be "deactivated" by treating it with a base before packing the column.2. Alternative Stationary Phases: Consider using a less acidic stationary phase like alumina (basic or neutral).

Experimental Protocol: Flash Column Chromatography

  • Column Packing: Prepare a slurry of silica gel in your initial, least polar mobile phase (e.g., 95:5 Hexane:Ethyl Acetate with 0.5% Triethylamine).

  • Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully add the dried silica with your adsorbed product to the top of the packed column.

  • Elution: Begin eluting with your starting mobile phase, collecting fractions. Gradually increase the polarity of the mobile phase (e.g., to 80:20 Hexane:Ethyl Acetate, then 50:50, etc.) to elute your product and any more polar impurities.

  • Analysis: Analyze the collected fractions by TLC to identify those containing your pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Guide 3: Crystallization Failures
Problem Potential Cause(s) Troubleshooting Steps & Explanations
Oiling Out - The compound is coming out of solution above its melting point.- Cooling the solution too quickly.1. Use a Different Solvent System: The solubility properties of your compound in the chosen solvent may not be ideal for crystallization. Experiment with other solvent combinations.2. Slower Cooling: Allow the solution to cool to room temperature slowly, and then transfer it to a refrigerator or freezer. Slow cooling promotes the formation of well-ordered crystals.[8]
No Crystal Formation - Solution is not sufficiently supersaturated.- Presence of impurities inhibiting nucleation.1. Induce Crystallization: Try scratching the inside of the flask with a glass rod to create nucleation sites. Adding a seed crystal of the pure compound, if available, can also initiate crystallization.2. Increase Concentration: Carefully evaporate some of the solvent to increase the concentration of your compound and induce supersaturation.
Poor Crystal Quality - Rapid crystal growth.1. Slow Evaporation: Instead of rapid cooling, allow the solvent to evaporate slowly over several days. This can lead to the formation of larger, higher-purity crystals.

Purity Assessment

After purification, it is crucial to assess the purity of your 1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanol.

Analytical Technique Purpose Key Considerations
High-Performance Liquid Chromatography (HPLC) Quantitative purity analysis and detection of trace impurities.[9][10]- Method: Reversed-phase HPLC with a C18 column is typically suitable.- Mobile Phase: A gradient of acetonitrile and water with a modifier like trifluoroacetic acid (TFA) or formic acid is common. For amines, using a basic modifier like triethylamine can improve peak shape.[6]- Detection: UV detection at a wavelength where the aromatic ring absorbs (around 280 nm).
Gas Chromatography-Mass Spectrometry (GC-MS) Identification of volatile impurities and confirmation of molecular weight.[9][11]- Derivatization: Amines often require derivatization to increase their volatility for GC analysis.[11]- Mass Spectrum: The mass spectrum will provide the molecular weight of your compound and fragmentation patterns that can confirm its structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural confirmation and assessment of purity.- ¹H NMR: Will show the characteristic peaks for the aromatic protons, the methoxy groups, the methylamino group, and the protons on the ethanol backbone.- ¹³C NMR: Will confirm the number of unique carbon atoms in the molecule.

Visualizing the Purification Workflow

Caption: A typical workflow for the purification of 1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanol.

References

  • Technical Support Center: Workup Procedures for Reactions Involving Basic Amines - Benchchem.
  • Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups - PubMed. J Chromatogr A. 2008 Jun 13;1194(1):80-9.
  • Selective separation of amines from continuous processes using automated pH controlled extraction - Reaction Chemistry & Engineering (RSC Publishing). React. Chem. Eng., 2021,6, 2035-2042.
  • Extraction solvent for amines in an aqueous reaction solution? : r/chemistry - Reddit.
  • Is there an easy way to purify organic amines? - Biotage.
  • Workup: Amines - Department of Chemistry : University of Rochester.
  • A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from - American Chemical Society.
  • (PDF) Selective and Waste‐Free Isolation of High Purity Primary Amines from Amine and Reaction Mixtures by Selective Ammonium Carbamate Crystallization - ResearchGate.
  • US3864402A - Purification of secondary alkyl amines - Google Patents.
  • Plasma-Free Metanephrine and Normetanephrine Quantification for Clinical Applications Validated by Combining Solid-Phase Extraction and HPLC-MS/MS - NIH.
  • Metanephrines, Fractionated, 24 Hour, Urine - Mayo Clinic Laboratories | Neurology Catalog.
  • How do I purify ionizable organic amine compounds using flash column chromatography?
  • Troubleshooting - The Pharma Master.
  • A Comparative Guide to HPLC and GC-MS Methods for Amine Analysis - Benchchem.
  • Achieve high-throughput LC/MS purification of pharmaceutical impurities.
  • A Comparative Guide to HPLC and GC-MS for Purity Analysis of 4-Iodocyclohexanamine - Benchchem.
  • CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES - Helda - University of Helsinki.
  • Reductive amination - Wikipedia.
  • Analysis of Biogenic Amines by GC/FID and GC/MS - VTechWorks - Virginia Tech.
  • Troubleshooting Guide - Phenomenex.
  • Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disa.
  • Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! - PharmaCores.
  • Specific solvent issues with Reductive Amination/Alkylation - Wordpress.
  • Troubleshooting in pharmaceutical manufacturing processes – Root cause analysis of quality defects - HWI group.
  • Rapid Analysis of Metanephrine and Normetanephrine in Urine by Gas Chromatography–Mass Spectrometry - Ovid.
  • Reductive Amination - Common Conditions.
  • 1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethan-1-ol - ChemScene.
  • Metanephrines and Normetanephrines, Plasma - MLabs.
  • 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one - MDPI.
  • Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products - PMC - NIH.
  • Normetanephrine and Metanephrine - ResearchGate.
  • 1-(3,4-dimethoxyphenyl)-2-methylamino-ethanol | 41787-64-8 - ChemicalBook.
  • Synthesis of N-(1-(3,4-dimethoxyphenyl)propan-2-yl) amides 4. - ResearchGate.
  • Application Note – Reductive Amination - Sigma-Aldrich.
  • US5840981A - Process for producing N-methyl-2(3,4 dimethoxyphenyl)-ethylamine.
  • 1-[3,4-Dihydroxyphenyl]-2-methyl-aminoethanol - PubChem.
  • EP1000005B1 - Process for the preparation of 1-(3,4-dimethoxyphenyl)ethanol - Google Patents.
  • Reductive Amination, and How It Works - Master Organic Chemistry.
  • WO1999006343A1 - Process for the preparation of 1-(3,4-dimethoxyphenyl)ethanol - Google Patents.
  • The Influence of Solvent Selection upon the Crystallizability and Nucleation Kinetics of Tolfenamic Acid Form II - PMC - NIH.
  • 1-(3,4-dimethoxyphenyl)-2-methylamino-ethanol(CAS# 41787-64-8 ) - angenechemical.com.
  • WO2010002712A2 - Method of crystallization - Google Patents.
  • 1-(3,4-Dihydroxyphenyl)-2-(methylamino)ethanol | CAS: 6912-68-1 | Chemical Product.
  • 1-(3,4-Dihydroxyphenyl)-2-(methylamino)ethanol - ChemBK.
  • 1-(3.4-diMethoxyphenyl)-2-MethylaMino-ethanol - Proactive Molecular Research..
  • Determination of synthesis route of 1-(3,4-methylenedioxyphenyl)-2-propanone (MDP-2-P) based on impurity profiles of MDMA | Request PDF - ResearchGate.

Sources

Optimization

Technical Support Center: Stability and Degradation of 1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanol (Metanephrine)

Welcome to the technical support guide for 1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanol, commonly known as metanephrine. This resource is designed for researchers, scientists, and drug development professionals to prov...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanol, commonly known as metanephrine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. This guide offers a comprehensive overview of metanephrine's stability profile, potential degradation pathways, and best practices for its handling and analysis.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability and handling of metanephrine in various experimental settings.

Q1: What are the optimal storage conditions for pure, solid metanephrine?

For long-term stability, solid metanephrine should be stored at -20°C.[1] Under these conditions, the compound is reported to be stable for at least four years.[1]

Q2: How should I store metanephrine in solution?

Aqueous solutions of metanephrine are not recommended for long-term storage; it is advised to use them within one day.[1] If a stock solution in an organic solvent is prepared, such as in ethanol, DMSO, or dimethylformamide, it should be purged with an inert gas and stored at -20°C.[1]

Q3: My experiment involves analyzing metanephrine in urine samples. What are the best practices for sample collection and storage to ensure stability?

To prevent degradation in urine samples, it is crucial to control the storage conditions. Metanephrine in urine is stable at room temperature or 4°C for at least four days without preservatives.[2] For longer-term storage, freezing at -20°C is effective for at least 11 weeks.[2] While preservatives are not strictly necessary for metanephrine stability if samples are handled and analyzed promptly, acidification to a pH of approximately 4 can prevent the degradation of other catecholamines that may also be of interest in the sample.[3][4][5][6][7]

Q4: I am working with plasma samples containing metanephrine. Are there specific handling requirements I should be aware of?

Yes, plasma samples require more stringent handling. After collection in an EDTA tube, the whole blood should be immediately placed on ice and centrifuged within two hours to separate the plasma. The plasma should then be refrigerated or frozen as soon as possible.[8] Storage at -20°C or -80°C is considered safe for at least one year.[9]

Q5: What are the primary degradation pathways for metanephrine?

As a catecholamine metabolite, metanephrine is susceptible to oxidative degradation, particularly at the catechol-like moiety.[1][10][11] This can be initiated by exposure to light, elevated temperatures, and oxidizing agents. The molecule can also undergo further metabolism in biological systems, eventually leading to the formation of vanillylmandelic acid (VMA).

Troubleshooting Guide

This section provides solutions to common problems encountered during the analysis of metanephrine.

Problem Potential Cause Troubleshooting Steps
Low or no recovery of metanephrine from samples. Degradation due to improper storage.Ensure samples, especially biological fluids, are stored at appropriate temperatures (refrigerated for short-term, frozen for long-term) and pH.[2][3][4][5][6][7]
Inefficient extraction from the sample matrix.Optimize the solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol. Ensure the pH of the sample is appropriate for the chosen extraction method.
Inconsistent or drifting peak areas in HPLC analysis. Instability of metanephrine in the autosampler.Use a cooled autosampler if possible. Prepare fresh working solutions and limit their time in the autosampler.
Mobile phase degradation or contamination.Prepare fresh mobile phase daily. Filter all solvents and buffer solutions before use.
Appearance of unknown peaks in the chromatogram. Presence of degradation products.Conduct a forced degradation study to identify potential degradation products and confirm that the analytical method can resolve them from the parent peak.
Contamination from reagents or sample containers.Use high-purity solvents and reagents. Ensure all glassware and plasticware are thoroughly cleaned.

In-Depth Technical Protocols

Forced Degradation Study Protocol

A forced degradation study is essential to understand the intrinsic stability of metanephrine and to develop a stability-indicating analytical method. The goal is to achieve 5-20% degradation of the active substance.

Objective: To identify the potential degradation products of metanephrine under various stress conditions.

Materials:

  • Metanephrine reference standard

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% solution

  • High-purity water

  • Methanol or other suitable organic solvent

  • pH meter

  • Photostability chamber

  • Heating block or water bath

  • HPLC or LC-MS/MS system

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of metanephrine in a suitable solvent (e.g., methanol or water) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.

    • Incubate the solution at 60°C for 24 hours.

    • At regular intervals (e.g., 2, 4, 8, 24 hours), withdraw a sample, neutralize with an equivalent amount of 0.1 M NaOH, and dilute to the working concentration for analysis.

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.

    • Keep the solution at room temperature and monitor for degradation at regular intervals (e.g., 1, 2, 4, 8 hours).

    • Withdraw samples, neutralize with an equivalent amount of 0.1 M HCl, and dilute for analysis.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.

    • Keep the solution at room temperature and protected from light.

    • Monitor for degradation at regular intervals (e.g., 1, 2, 4, 8 hours).

    • Withdraw samples and dilute for analysis.

  • Thermal Degradation:

    • Transfer an aliquot of the stock solution to a vial and heat at 80°C in a heating block.

    • Analyze samples at various time points (e.g., 24, 48, 72 hours).

  • Photolytic Degradation:

    • Expose an aliquot of the stock solution to light in a photostability chamber according to ICH Q1B guidelines.

    • Simultaneously, keep a control sample in the dark at the same temperature.

    • Analyze both the exposed and control samples at appropriate time points.

  • Analysis: Analyze all stressed and control samples using a suitable stability-indicating method (see below). Compare the chromatograms to identify degradation products.

Stability-Indicating HPLC Method

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient without interference from degradation products, impurities, or excipients.

Instrumentation and Conditions:

  • HPLC System: A system with a UV or electrochemical detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) is a common starting point.

  • Mobile Phase: A gradient or isocratic elution using a mixture of a buffer (e.g., phosphate or acetate buffer, pH 3-5) and an organic modifier (e.g., acetonitrile or methanol).

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at approximately 280 nm. Electrochemical detection is also highly sensitive and specific for catecholamines and their metabolites.[3]

  • Injection Volume: 20 µL.

Method Development Considerations:

  • The goal is to achieve baseline separation between the metanephrine peak and all peaks corresponding to degradation products and impurities.

  • Adjust the mobile phase composition (buffer pH and organic modifier concentration) to optimize the separation.

  • The use of an ion-pairing reagent in the mobile phase can sometimes improve the retention and peak shape of polar compounds like metanephrine.

Degradation Pathways and Mechanisms

Understanding the potential degradation pathways is crucial for developing stable formulations and interpreting analytical results.

Oxidative Degradation

The primary route of chemical degradation for metanephrine, similar to other catecholamines, is oxidation. The hydroxyl groups on the aromatic ring are susceptible to oxidation, which can lead to the formation of ortho-quinones. These quinones are highly reactive and can undergo further reactions, including polymerization, leading to colored degradation products.

Metanephrine Metanephrine Ortho_quinone Ortho-quinone intermediate Metanephrine->Ortho_quinone Oxidation (O2, light, metal ions) Polymerization Polymerization Products Ortho_quinone->Polymerization Further reactions Metanephrine Metanephrine Excited_State Excited State Metanephrine Metanephrine->Excited_State UV light Aminochrome Aminochrome-like structures Excited_State->Aminochrome Oxidation Melanin Melanin-like polymers Aminochrome->Melanin Polymerization

Caption: Photodegradation pathway of metanephrine.

Summary of Stability Data

Condition Matrix Stability Reference
-20°CSolid≥ 4 years[1]
Room TemperatureAqueous Solution< 24 hours[1]
Room TemperatureUrine≥ 4 days[2]
4°CUrine≥ 4 days[2]
-20°CUrine≥ 11 weeks[2]
-20°C / -80°CPlasma≥ 1 year[9]

References

  • Chan, E. C. Y., Wee, P. Y., & Ho, P. C. (2000). Evaluation of degradation of urinary catecholamines and metanephrines and deconjugation of their sulfoconjugates using stability-indicating reversed-phase ion-pair HPLC with electrochemical detection. Journal of Pharmaceutical and Biomedical Analysis, 22(3), 515–526. [Link]

  • de Jong, W. H. A., et al. (2007). Stability of Urinary Fractionated Metanephrines and Catecholamines during Collection, Shipment, and Storage of Samples. Clinical Chemistry, 53(2), 268–272. [Link]

  • Willemsen, J. J., et al. (2007). Stability of urinary fractionated metanephrines and catecholamines during collection, shipment, and storage of samples. Clinical Chemistry, 53(2), 268-272. [Link]

  • Bae, G. E., Jung, J., & Lee, S.-Y. (2023). The Stability Evaluation of Plasma and Urine Metanephrines for Diagnosing Pheochromocytoma and Paraganglioma by LC-MS/MS. Laboratory Medicine and Quality Assurance, 45(1), 30-38. [Link]

  • de Abreu, L. C. L., et al. (2020). Forced degradation studies of norepinephrine and epinephrine from dental anesthetics: Development of stability-indicating HPLC method and in silico toxicity evaluation. Biomedical Chromatography, 34(7), e4832. [Link]

  • FooDB. (2011). Showing Compound Metanephrine (FDB023296). Retrieved from [Link]

  • Bindoli, A., Rigobello, M. P., & Deeble, D. J. (1992). Biochemical and toxicological properties of the oxidation products of catecholamines. Free radical biology & medicine, 13(4), 391–405. [Link]

  • Mayo Clinic Laboratories. (n.d.). Metanephrines, Fractionated, 24 Hour, Urine. Retrieved from [Link]

  • Willemsen, J. J., et al. (2007). Stability of urinary fractionated metanephrines and catecholamines during collection, shipment, and storage of samples. Clinical Chemistry, 53(2), 268-272. [Link]

  • de Jong, W. H. A., et al. (2007). Stability of Urinary Fractionated Metanephrines and Catecholamines during Collection, Shipment, and Storage of Samples. Clinical Chemistry, 53(2), 268–272. [Link]

  • PubChem. (n.d.). Metanephrine. Retrieved from [Link]

  • Li, D., et al. (2020). Stability and reference intervals of spot urinary fractionated metanephrines and methoxytyramine by tandem mass spectrometry as a screening method for pheochromocytoma and paraganglioma. Endocrine, 69(1), 188–195. [Link]

  • National Center for Biotechnology Information. (n.d.). Biochemistry, Catecholamine Degradation. StatPearls. Retrieved from [Link]

  • Ross, H. A., et al. (2011). A study of longer-time stability of plasma free metanephrines. Annals of Clinical Biochemistry, 48(3), 270–271. [Link]

  • Mayo Clinic Laboratories. (n.d.). Metanephrines, Fractionated, 24 Hour, Urine. Retrieved from [Link]

  • Willemsen, J. J., et al. (2007). Stability of urinary fractionated metanephrines and catecholamines during collection, shipment, and storage of samples. Clinical Chemistry, 53(2), 268-272. [Link]

  • Pathology Tests Explained. (2023). Metanephrines - 24 hr urine. Retrieved from [Link]

  • Manzocco, L., et al. (2008). Oxidation chemistry of catecholamines and neuronal degeneration: an update. Molecular neurobiology, 37(2-3), 77–90. [Link]

  • Quest Diagnostics. (n.d.). Metanephrines, Fractionated, Free, LC/MS/MS, Plasma. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis and Scale-Up of 1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanol

Welcome to the technical support center for the synthesis of 1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanol. This guide is designed for researchers, chemists, and process development professionals to provide in-depth tro...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanol. This guide is designed for researchers, chemists, and process development professionals to provide in-depth troubleshooting advice and practical solutions to common challenges encountered during the synthesis and scale-up of this important phenylethanolamine derivative.

Introduction

1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanol, a substituted phenylethanolamine, is a valuable building block in pharmaceutical synthesis. Its structure, featuring a chiral amino alcohol and a dimethoxy-substituted aromatic ring, presents unique synthetic challenges. The most common and direct synthetic route is the reductive amination of a suitable α-amino ketone precursor or a one-pot reaction between a ketone and an amine. This guide will focus on troubleshooting this synthetic pathway, addressing issues from bench-scale reaction optimization to pilot-scale production.

Frequently Asked Questions (FAQs)

Q1: What is the most probable synthetic route for 1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanol?

A1: The most common and industrially scalable approach is the reductive amination of a ketone precursor. This can be a two-step process involving the formation of an α-amino ketone, 2-(methylamino)-1-(3,4-dimethoxyphenyl)ethan-1-one, followed by its reduction, or a one-pot reductive amination of 3',4'-dimethoxyacetophenone with methylamine. The one-pot method is often preferred for its efficiency.

Q2: My reaction yield is consistently low. What are the primary factors to investigate?

A2: Low yields can stem from several issues. Systematically evaluate the following:

  • Imine Formation Equilibrium: The initial condensation between the ketone and methylamine to form the imine is a reversible reaction. Inadequate removal of water can shift the equilibrium back towards the starting materials.

  • Competing Carbonyl Reduction: The reducing agent can reduce the starting ketone before it has a chance to form the imine, leading to the formation of 1-(3,4-dimethoxyphenyl)ethanol as a byproduct.

  • Reagent Quality and Stoichiometry: Ensure the purity of your starting materials and the accurate stoichiometry of your reagents, particularly the reducing agent.

  • Reaction Temperature and Time: Sub-optimal temperature can lead to slow reaction rates or degradation, while insufficient reaction time will result in an incomplete reaction.

Q3: I'm observing multiple spots on my TLC analysis of the crude product. What are the likely impurities?

A3: Common impurities include:

  • Unreacted Starting Material: Residual ketone or amine.

  • Alcohol Byproduct: 1-(3,4-Dimethoxyphenyl)ethanol from the direct reduction of the starting ketone.

  • Over-Alkylated Product: Formation of a tertiary amine if the product secondary amine reacts further. This is less common with methylamine but can occur under certain conditions.

  • Imine Intermediate: If the reduction step is incomplete.

  • Byproducts from the Reducing Agent: For instance, with sodium cyanoborohydride, cyanide addition products are a possibility.[1]

Q4: How can I effectively purify the final product?

A4: As a polar amino alcohol, 1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanol can be challenging to purify.[2]

  • Acid-Base Extraction: This is a highly effective method to separate the basic amine product from non-basic impurities. Dissolve the crude product in an organic solvent and extract with a dilute acid. Then, basify the aqueous layer and extract the purified product back into an organic solvent.[3]

  • Column Chromatography: Due to the basic nature of the amine, tailing on silica gel is common. To mitigate this, consider deactivating the silica gel with a triethylamine-containing eluent (e.g., 1-2% triethylamine in your solvent system).[3]

  • Crystallization/Salt Formation: If the freebase is an oil or difficult to crystallize, converting it to a salt (e.g., hydrochloride or oxalate) can facilitate purification by crystallization.[4][5]

Troubleshooting Guides

Low Conversion or Stalled Reaction

Problem: The reaction does not proceed to completion, leaving significant amounts of starting material.

Potential Cause Explanation & Recommended Action
Inefficient Imine Formation The equilibrium for imine formation may not be favorable. Solution: Add a dehydrating agent like molecular sieves to remove water and drive the reaction forward. Alternatively, pre-forming the imine before adding the reducing agent can improve conversion.[6]
Incorrect pH The pH of the reaction is critical. Imine formation is typically favored under weakly acidic conditions. If the medium is too acidic, the amine will be protonated and non-nucleophilic. If too basic, the carbonyl will not be sufficiently activated. Solution: Use a buffer system (e.g., acetic acid/acetate) or add a catalytic amount of a weak acid like acetic acid.[7]
Insufficient Reducing Agent The reducing agent may be consumed by side reactions or may have degraded. Solution: Use a slight excess of the reducing agent. Ensure it is fresh and handled under appropriate conditions (e.g., anhydrous conditions for borohydrides).
Low Reaction Temperature The reaction may be too slow at the current temperature. Solution: Gradually increase the reaction temperature while monitoring for byproduct formation.
Poor Selectivity and Byproduct Formation

Problem: Significant formation of byproducts, such as the alcohol from ketone reduction.

Potential Cause Explanation & Recommended Action
Reactive Reducing Agent Highly reactive reducing agents like sodium borohydride (NaBH₄) can reduce the ketone faster than imine formation. Solution: Switch to a less reactive, imine-selective reducing agent such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN).[6][8] STAB is often preferred as it is less toxic and performs well in one-pot reactions.[9]
One-Pot vs. Two-Step Procedure Adding all reagents at once can lead to competing reactions. Solution: Consider a two-step procedure. First, form the imine by stirring the ketone and amine (with a dehydrating agent or azeotropic removal of water). Once imine formation is confirmed by TLC or another analytical method, add the reducing agent.
Over-alkylation The secondary amine product can react with another molecule of the ketone and undergo a second reductive amination to form a tertiary amine. Solution: Use an excess of the amine starting material to favor the formation of the secondary amine.
Scale-Up Challenges

Problem: Decreased yield, inconsistent results, or safety concerns when moving from lab to pilot scale.

Potential Cause Explanation & Recommended Action
Inefficient Heat Transfer Exothermic reactions, such as the quenching of reducing agents, can be difficult to control on a larger scale, leading to side reactions or safety hazards. Solution: Ensure the reactor has adequate cooling capacity. Consider a slower, controlled addition of reagents. A thorough thermal hazard evaluation is recommended.
Poor Mixing Inadequate mixing can lead to localized "hot spots" or areas of high reagent concentration, resulting in byproduct formation. Solution: Use appropriate agitation for the reactor size and viscosity of the reaction mixture.
Gas Evolution The reduction step often evolves hydrogen gas. Solution: The reactor must be equipped with adequate ventilation and pressure relief systems. Monitor the rate of gas evolution to ensure it is within safe limits.
Work-up and Isolation Extractions and filtrations that are simple on a small scale can become cumbersome and time-consuming at a larger scale. Solution: Optimize the work-up procedure to minimize solvent usage and handling steps. Consider filtration aids for difficult-to-filter solids.

Experimental Protocols & Data

Representative Lab-Scale Synthesis Protocol

Reaction: One-pot reductive amination of 3',4'-dimethoxyacetophenone with methylamine using sodium triacetoxyborohydride.

  • To a stirred solution of 3',4'-dimethoxyacetophenone (1.0 eq) in an appropriate solvent (e.g., 1,2-dichloroethane or methanol) at room temperature, add a solution of methylamine (1.2 eq, e.g., as a solution in THF or ethanol).

  • Add acetic acid (1.1 eq) to the mixture.

  • Stir the reaction mixture for 1-2 hours to allow for imine formation. Monitor the progress by TLC or LC-MS.

  • In portions, add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture, maintaining the temperature below 30 °C.

  • Stir the reaction at room temperature overnight or until the reaction is complete as indicated by TLC or LC-MS.

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer. Extract the aqueous layer with the reaction solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by one of the methods described in the FAQs.

Data Summary Table
ParameterRecommended Range/ValueNotes
Solvent 1,2-Dichloroethane (DCE), Methanol (MeOH), Tetrahydrofuran (THF)DCE is often preferred for STAB reductions.[9]
Reducing Agent Sodium Triacetoxyborohydride (STAB)Offers good selectivity for the imine over the ketone.
Amine Stoichiometry 1.1 - 1.5 equivalentsA slight excess can help drive the reaction to completion.
Reducing Agent Stoichiometry 1.2 - 2.0 equivalentsAn excess is typically required.
Temperature Room TemperatureMild conditions are usually sufficient.
Reaction Time 12 - 24 hoursMonitor by an appropriate analytical technique.

Visualizations

Reaction Pathway

ReactionPathway cluster_imine Imine Formation cluster_reduction Reduction Ketone 3',4'-Dimethoxy- acetophenone Imine Intermediate Imine Ketone->Imine + Methylamine - H2O Amine Methylamine Product 1-(3,4-Dimethoxyphenyl)-2- (methylamino)ethanol Imine->Product + Reducing Agent ReducingAgent [H]

Caption: General reaction pathway for the synthesis.

Troubleshooting Decision Tree

Troubleshooting Start Low Yield or Incomplete Reaction CheckImine Check Imine Formation (TLC, LC-MS) Start->CheckImine CheckByproduct Check for Byproducts (e.g., Alcohol) Start->CheckByproduct IminePresent Imine Present, Low Product CheckImine->IminePresent Yes NoImine Little or No Imine Formed CheckImine->NoImine No IncompleteReduction Incomplete Reduction IminePresent->IncompleteReduction SlowImineFormation Slow/Inefficient Imine Formation NoImine->SlowImineFormation ActionReduce Increase Reducing Agent or Reaction Time IncompleteReduction->ActionReduce ActionImine Add Dehydrating Agent (e.g., Mol. Sieves) or Adjust pH SlowImineFormation->ActionImine AlcoholPresent Alcohol Byproduct Observed CheckByproduct->AlcoholPresent Yes ActionAgent Use a Milder Reducing Agent (e.g., STAB) AlcoholPresent->ActionAgent

Caption: Decision tree for troubleshooting low yield.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • Dangerfield, E. M., Plunkett, C. H., Win-Mason, A. L., Stocker, B. L., & Timmer, M. S. M. (2010). Byproduct Formation in the Metal Hydride/Ammonia Mediated Reductive Amination of Aldehydes and Hemiacetals. The Journal of Organic Chemistry, 75(16), 5470–5477.
  • Mattson, R. J., Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride. The Journal of Organic Chemistry, 55(8), 2552–2554.
  • Master Organic Chemistry. (2017).
  • Organic Chemistry Portal. (n.d.).
  • Sigma-Aldrich. (n.d.).
  • Wikipedia. (n.d.). Phenylethanolamine.
  • Wikipedia. (n.d.).
  • ResearchGate. (2012). What are the difficulties associated with reductive amination?
  • Reddit. (2024).
  • Google Patents. (n.d.).
  • BenchChem. (2025).
  • Organic Chemistry Portal. (n.d.).
  • Master Organic Chemistry. (2017).
  • ResearchGate. (2025). Synthesis of Secondary N -Methylamines via Reductive Amination of Aldehydes with N -Boc- N -Methylamine Using Me 2 SiHCl.
  • Prezi. (n.d.).
  • ResearchGate. (n.d.). Reductive Amination in the Synthesis of Pharmaceuticals.
  • PubMed Central. (n.d.). Secondary Amino Alcohols: Traceless Cleavable Linkers for Use in Affinity Capture and Release.
  • PubMed. (n.d.). Conformational requirements of substrates for activity with phenylethanolamine N-methyltransferase.
  • Sigma-Aldrich. (n.d.).

Sources

Optimization

Minimizing byproduct formation in "1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanol" reactions

Welcome to the technical support center for the synthesis of 1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis and effectively minimize byproduct formation. Here, we provide in-depth troubleshooting advice and frequently asked questions based on established chemical principles and field-proven insights.

Introduction to the Synthesis and its Challenges

The synthesis of 1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanol, a key intermediate in various pharmaceutical pathways, is most commonly achieved through the reductive amination of a carbonyl precursor, typically 3',4'-dimethoxy-α-aminoacetophenone or a related ketone. While seemingly straightforward, this reaction is prone to several side reactions that can significantly impact yield and purity. Understanding the underlying mechanisms of both the desired reaction and byproduct formation is crucial for successful and reproducible synthesis.

This guide will focus on identifying and mitigating common byproducts, optimizing reaction conditions, and providing a logical framework for troubleshooting experimental challenges.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of 1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanol.

Issue 1: High Levels of N-Formyl Byproduct Detected

Question: My final product is contaminated with a significant amount of the N-formyl derivative, N-(1-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-N-methylformamide. What is the likely cause, and how can I prevent this?

Answer:

The presence of an N-formyl byproduct is a common issue when using formic acid as a reducing agent, a hallmark of the Leuckart-Wallach reaction.[1][2] Formic acid can act as both a reducing agent and a formylating agent.[3]

Causality:

  • Reaction Conditions: High temperatures and prolonged reaction times can favor N-formylation. The Leuckart reaction often requires temperatures between 120-130°C.[1]

  • Reagent Stoichiometry: An excess of formic acid can increase the likelihood of formylation.

Mitigation Strategies:

  • Alternative Reducing Agents: Consider replacing formic acid with other reducing agents that do not introduce a formyl group. Sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) are excellent alternatives for reductive amination.[4][5]

  • Two-Step Procedure: A stepwise approach can be effective. First, form the imine intermediate by reacting the carbonyl precursor with methylamine. Then, in a separate step, reduce the imine with a suitable reducing agent like NaBH₄.[4]

  • Eschweiler-Clarke Conditions: If methylation of a primary amine precursor is the goal, the Eschweiler-Clarke reaction, which uses formaldehyde and formic acid, is highly efficient for producing tertiary amines and avoids the formation of quaternary ammonium salts.[6][7] However, for your target secondary amine, careful control is needed.

  • Post-Reaction Hydrolysis: If the N-formyl byproduct has already formed, it can often be hydrolyzed back to the desired secondary amine by treating the crude product with an acidic or basic aqueous solution.

Issue 2: Presence of Unreacted Starting Material (Ketone)

Question: My reaction is incomplete, and I'm observing a significant amount of the starting ketone (e.g., 3',4'-dimethoxy-α-aminoacetophenone) in my final product. What are the potential reasons for this?

Answer:

Incomplete conversion is a frequent challenge in reductive amination. Several factors can contribute to this issue.

Causality:

  • Inefficient Imine Formation: The initial formation of the imine intermediate is a critical, and often rate-limiting, step. The equilibrium may not favor imine formation under your current conditions.

  • Deactivated Reducing Agent: The reducing agent may have lost its activity due to improper storage or handling, or it may have been consumed by side reactions.

  • Suboptimal pH: The pH of the reaction medium is crucial for both imine formation and the stability of the reducing agent.

  • Insufficient Reaction Time or Temperature: The reaction may simply need more time or a higher temperature to go to completion.

Mitigation Strategies:

  • Optimize pH: For imine formation, a slightly acidic pH is generally optimal to catalyze the dehydration step. However, be mindful that highly acidic conditions can protonate the amine, rendering it non-nucleophilic. For reductions with borohydride reagents, the reaction is typically run under neutral to slightly basic conditions.

  • Water Removal: The formation of the imine from the ketone and amine releases a molecule of water. Removing this water (e.g., using a Dean-Stark trap or molecular sieves) can drive the equilibrium towards the imine, thus promoting the overall reaction.

  • Check Reducing Agent Activity: Use a fresh batch of the reducing agent. If using sodium borohydride, ensure the solvent is anhydrous if the reaction is sensitive to water.

  • Increase Equivalents of Reagents: A slight excess of methylamine and the reducing agent can help drive the reaction to completion.[8]

  • Catalysis: The addition of a Lewis acid, such as Ti(Oi-Pr)₄, can facilitate the formation of the imine intermediate.[5]

Issue 3: Formation of a Di-Substituted (Tertiary Amine) Byproduct

Question: I am observing the formation of a tertiary amine byproduct where the nitrogen is bonded to two 1-(3,4-dimethoxyphenyl)ethyl groups. How can this be minimized?

Answer:

The formation of a di-substituted amine suggests that the initially formed secondary amine product is reacting further with another molecule of the starting ketone.

Causality:

  • Stoichiometry: Using an insufficient amount of methylamine relative to the ketone can lead to the product amine competing with methylamine to react with the remaining ketone.

  • Reaction Conditions: High temperatures and long reaction times can promote this secondary reaction.

Mitigation Strategies:

  • Control Stoichiometry: Use a molar excess of methylamine to ensure it is the primary nucleophile reacting with the ketone.

  • Slow Addition of Ketone: Adding the ketone slowly to a solution of methylamine can help maintain a high concentration of the primary amine relative to the ketone, favoring the formation of the desired secondary amine.

  • Lower Reaction Temperature: Running the reaction at a lower temperature can reduce the rate of the secondary reaction, which may have a higher activation energy.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control during the reductive amination for this synthesis?

A1: The most critical parameters are:

  • Temperature: Influences reaction rate and the prevalence of side reactions like N-formylation and over-alkylation.

  • pH: Affects the rate of imine formation and the stability and reactivity of the reducing agent.

  • Stoichiometry of Reactants: The molar ratio of the amine, carbonyl compound, and reducing agent is crucial for maximizing yield and minimizing byproducts.[8]

  • Choice of Reducing Agent: Different reducing agents have varying reactivities and can lead to different byproduct profiles.

Q2: Can I use catalytic hydrogenation for this reaction?

A2: Yes, catalytic hydrogenation is a viable method for reductive amination. A common approach involves mixing the ketone and methylamine in a suitable solvent (like ethanol or methanol) and then hydrogenating the mixture over a catalyst such as palladium on carbon (Pd/C) or Raney nickel.[9] This method is often cleaner than using chemical reducing agents and avoids the formation of salt byproducts. However, optimization of catalyst loading, hydrogen pressure, and temperature is necessary.

Q3: How can I effectively monitor the progress of the reaction?

A3: Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are excellent techniques for monitoring the reaction.

  • TLC: Allows for a quick and qualitative assessment of the consumption of the starting material and the formation of the product.

  • HPLC: Provides quantitative data on the conversion of the starting material and the formation of both the desired product and any byproducts. This is particularly useful for optimizing reaction conditions.

Q4: What are some recommended purification strategies for the final product?

A4:

  • Acid-Base Extraction: The basic nature of the amine product allows for purification through acid-base extraction. The crude product can be dissolved in an organic solvent and washed with an acidic aqueous solution to protonate the amine, moving it to the aqueous layer. The aqueous layer is then basified, and the purified amine is extracted back into an organic solvent.

  • Crystallization: If the product is a solid, crystallization from a suitable solvent system can be a highly effective method for achieving high purity.

  • Column Chromatography: For removing closely related impurities, silica gel column chromatography is a standard and effective technique.

Visualizing the Reaction and Troubleshooting

Reaction Pathway and Byproduct Formation

The following diagram illustrates the desired synthetic route to 1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanol via reductive amination and highlights the formation of key byproducts.

reaction_pathway cluster_start Reactants Ketone 3',4'-Dimethoxy-α- (methylamino)acetophenone Imine Iminium Ion Intermediate Ketone->Imine + Methylamine - H2O Methylamine Methylamine (CH3NH2) Product 1-(3,4-Dimethoxyphenyl)-2- (methylamino)ethanol (Desired Product) Imine->Product + [H-] (e.g., NaBH4) NFormyl N-Formyl Byproduct Imine->NFormyl + HCOOH (Formylation) TertiaryAmine Tertiary Amine Byproduct Product->TertiaryAmine + Ketone, -H2O + [H-]

Caption: Desired reaction pathway and potential side reactions.

Troubleshooting Workflow

This flowchart provides a systematic approach to diagnosing and resolving common issues during the synthesis.

troubleshooting_workflow Start Reaction Issue Identified (e.g., Low Yield, Impurities) Analyze Analyze Crude Product (TLC, HPLC, NMR) Start->Analyze Identify Identify Major Byproduct(s) or Unreacted Starting Material Analyze->Identify NFormyl Issue: N-Formyl Byproduct Identify->NFormyl N-Formyl UnreactedSM Issue: Unreacted Starting Material Identify->UnreactedSM Unreacted SM TertiaryAmine Issue: Tertiary Amine Byproduct Identify->TertiaryAmine Tertiary Amine Sol_NFormyl Action: - Change reducing agent (e.g., NaBH4) - Lower temperature - Post-reaction hydrolysis NFormyl->Sol_NFormyl Sol_UnreactedSM Action: - Optimize pH - Check reducing agent activity - Increase reagent equivalents - Remove water UnreactedSM->Sol_UnreactedSM Sol_TertiaryAmine Action: - Use excess methylamine - Slow addition of ketone - Lower temperature TertiaryAmine->Sol_TertiaryAmine End Optimized Reaction Sol_NFormyl->End Sol_UnreactedSM->End Sol_TertiaryAmine->End

Caption: A logical workflow for troubleshooting synthesis issues.

Data Summary

Table 1: Comparison of Reducing Agents for Reductive Amination
Reducing AgentTypical ConditionsAdvantagesPotential Disadvantages
Formic Acid High temperature (100-165°C)Inexpensive, readily availableN-formylation byproduct , high temperatures can cause degradation.[1][2]
Sodium Borohydride (NaBH₄) Room temp to reflux, alcoholic solventsGood selectivity, mild conditionsCan reduce some carbonyl groups, sensitive to acidic pH.[4][5]
Sodium Cyanoborohydride (NaBH₃CN) Mildly acidic (pH 4-6), various solventsMore selective than NaBH₄, stable in acidToxic cyanide byproduct, more expensive.[7]
Catalytic Hydrogenation (H₂/Pd-C) 1-50 atm H₂, room temp to 80°CClean, high yielding, no salt byproductsRequires specialized equipment, catalyst can be expensive.[9]

References

  • Eschweiler–Clarke reaction. Grokipedia.
  • Eschweiler-Clarke Reaction. NROChemistry.
  • Eschweiler-Clarke Reaction. Organic Chemistry Portal.
  • Eschweiler–Clarke reaction. Wikipedia.
  • Literature reports on N-formylation of amines exploiting reductive functionalization of CO2 using NaBH4. ResearchGate.
  • Eschweiler-Clarke reaction. YouTube.
  • Oxidative N-Formylation of Secondary Amines Catalyzed by Reusable Bimetallic AuPd–Fe3O4 Nanoparticles. NIH.
  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal.
  • Formylation of Amines. MDPI.
  • Photocatalytic N-formylation of amines via a reductive quenching cycle in the presence of air. Organic & Biomolecular Chemistry (RSC Publishing).
  • Further reactions on reductive amination products with key building.... ResearchGate.
  • Process for the preparation of 1-(3,4-dimethoxyphenyl)ethanol. Google Patents.
  • Leuckart reaction. Wikipedia.
  • Technical Support Center: Optimizing Synthesis with 2-[(3-Aminopropyl)methylamino]ethanol. Benchchem.
  • Hitchhiker's guide to reductive amination. Organic Chemistry Portal.
  • Development of a Leuckart–Wallach Reaction in Flow for the Synthesis of Abemaciclib.
  • Process for the preparation of 1-(3,4-dimethoxyphenyl)ethanol. Google Patents.
  • A study of impurities in intermediates and 3,4-methylenedioxymethamphetamine (MDMA) samples produced via reductive amination routes. PubMed.
  • A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction.

Sources

Troubleshooting

Technical Support Center: Reaction Condition Optimization for 1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanol

Welcome to the technical support center for the synthesis of 1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanol, a compound of significant interest in pharmaceutical research and development. This guide is designed for resea...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanol, a compound of significant interest in pharmaceutical research and development. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of its synthesis, with a focus on reaction condition optimization and troubleshooting.

Introduction: Navigating the Synthesis of 1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanol

The synthesis of 1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanol, also known as Metanephrine, typically proceeds through the reaction of a suitable precursor with methylamine, followed by the reduction of an intermediate carbonyl group. A common and efficient approach is the reductive amination of an α-aminoketone, or a two-step process involving the initial formation of an α-aminoketone from an α-haloketone, followed by its reduction. Success in this synthesis hinges on careful control of reaction parameters to maximize yield and purity while minimizing side reactions.

This guide provides a structured, question-and-answer-based approach to address common challenges encountered during the synthesis.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

Q1: I am planning the synthesis of 1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanol. What is a reliable starting material and general synthetic approach?

A common and effective strategy involves a two-step process starting from 3',4'-dimethoxy-α-chloroacetophenone.

  • Step 1: Amination. The first step is the reaction of 3',4'-dimethoxy-α-chloroacetophenone with methylamine to form the intermediate, 3',4'-dimethoxy-α-(methylamino)acetophenone.

  • Step 2: Reduction. The subsequent step is the reduction of the ketone functionality of the intermediate to a secondary alcohol, yielding the final product, 1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanol.

This two-step approach allows for better control over each transformation compared to a direct, one-pot reductive amination from 3',4'-dimethoxyacetophenone, which can be prone to side reactions.

Q2: My amination reaction of 3',4'-dimethoxy-α-chloroacetophenone with methylamine is giving a low yield. What are the potential causes and how can I optimize this step?

Low yields in the amination step can often be attributed to several factors. Here’s a troubleshooting guide:

Potential Cause Explanation Recommended Solution
Incomplete Reaction The reaction may not have gone to completion due to insufficient reaction time or temperature.Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Consider extending the reaction time or cautiously increasing the temperature.
Side Reactions Over-alkylation can occur where the product, a secondary amine, reacts with another molecule of the starting material to form a tertiary amine.Use a significant excess of methylamine (at least 2-3 equivalents) to favor the formation of the desired secondary amine. The higher concentration of the primary amine will outcompete the secondary amine product for the electrophilic starting material.
Base Strength An appropriate base is often necessary to neutralize the HCl formed during the reaction. If the base is too weak, the reaction may be slow. If it's too strong, it could promote side reactions.A mild inorganic base like potassium carbonate or sodium bicarbonate is generally suitable. The use of an excess of methylamine can also serve as the base.
Solvent Choice The choice of solvent can influence the solubility of reactants and the reaction rate.A polar aprotic solvent such as acetonitrile or tetrahydrofuran (THF) is often a good choice.
Q3: During the reduction of 3',4'-dimethoxy-α-(methylamino)acetophenone with sodium borohydride (NaBH₄), I'm observing the formation of significant byproducts. How can I improve the selectivity of this reduction?

The reduction of the α-aminoketone is a critical step. While sodium borohydride is a common and effective reducing agent, improper conditions can lead to side products.

Primary Challenge: A potential side reaction is the formation of a diol through the reduction of the carbonyl group of the starting material, 3',4'-dimethoxy-α-chloroacetophenone, if it is present as an impurity.

Troubleshooting Strategies:

  • Purity of the Intermediate: Ensure the complete conversion and purification of the α-aminoketone intermediate before proceeding with the reduction. Any unreacted α-chloroacetophenone will be reduced to the corresponding chlorohydrin, which can complicate purification.

  • Temperature Control: The reduction with NaBH₄ is typically exothermic. It is crucial to maintain a low temperature (0-5 °C) during the addition of the reducing agent to prevent side reactions and improve selectivity.

  • pH Adjustment: The pH of the reaction mixture can influence the reactivity of both the substrate and the reducing agent. Maintaining a slightly basic pH can be beneficial.

  • Choice of Reducing Agent: While NaBH₄ is generally effective, other reducing agents can offer different selectivity profiles. However, for this specific transformation, NaBH₄ is a reliable choice when used under optimized conditions.

Q4: What is the detailed mechanism for the reduction of the α-aminoketone with sodium borohydride?

Understanding the mechanism is key to controlling the reaction.

Diagram: Mechanism of α-aminoketone Reduction

G cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Protonation Ketone α-aminoketone (C=O group) Alkoxide Tetrahedral Alkoxide Intermediate Ketone->Alkoxide Hydride Attack NaBH4 Sodium Borohydride (Source of H⁻) NaBH4->Alkoxide Alkoxide_step2 Tetrahedral Alkoxide Intermediate Solvent Protic Solvent (e.g., Methanol, Water) Product 1-(3,4-Dimethoxyphenyl)-2- (methylamino)ethanol Solvent->Product Alkoxide_step2->Product Proton Transfer

Caption: Mechanism of α-aminoketone reduction with NaBH₄.

The reaction proceeds in two main steps:

  • Nucleophilic Attack: The hydride ion (H⁻), delivered from the borohydride, acts as a nucleophile and attacks the electrophilic carbonyl carbon of the α-aminoketone. This breaks the pi bond of the carbonyl group and forms a tetrahedral alkoxide intermediate.

  • Protonation: A protic solvent (like methanol or water), added during the reaction or workup, protonates the negatively charged oxygen of the alkoxide intermediate to yield the final amino alcohol product.

Q5: I am struggling with the purification of the final product. What are the recommended procedures?

Purification of amino alcohols can be challenging due to their polarity and potential to form salts.

Recommended Purification Strategy:

  • Quenching: After the reduction is complete, the reaction is typically quenched by the slow addition of a weak acid (e.g., acetic acid or dilute HCl) to neutralize any excess borohydride and the resulting borate esters. This should be done carefully at a low temperature as it can generate hydrogen gas.

  • Solvent Removal: The organic solvent is usually removed under reduced pressure.

  • Acid-Base Extraction: This is a crucial step to separate the basic amine product from non-basic impurities.

    • Dissolve the residue in an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash with a basic aqueous solution (e.g., saturated sodium bicarbonate) to remove any acidic byproducts.

    • Extract the aqueous layer with the organic solvent.

    • Combine the organic layers and extract the product into an acidic aqueous solution (e.g., 1M HCl). The amine will form a water-soluble salt and move to the aqueous phase, leaving non-basic impurities in the organic phase.

    • Wash the aqueous layer with an organic solvent to remove any remaining neutral impurities.

    • Make the aqueous layer basic (e.g., with NaOH or K₂CO₃) to deprotonate the amine salt and regenerate the free base.

    • Extract the product back into an organic solvent.

  • Drying and Concentration: Dry the final organic extract over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Crystallization/Chromatography: The crude product can be further purified by crystallization from a suitable solvent system or by column chromatography on silica gel.

Experimental Protocols

Protocol 1: Synthesis of 3',4'-dimethoxy-α-(methylamino)acetophenone
  • To a solution of 3',4'-dimethoxy-α-chloroacetophenone (1 equivalent) in acetonitrile, add potassium carbonate (1.5 equivalents).

  • Add a solution of methylamine (2.5 equivalents in THF or water) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC.

  • After completion, filter the reaction mixture to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Reduction to 1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanol
  • Dissolve 3',4'-dimethoxy-α-(methylamino)acetophenone (1 equivalent) in methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (1.5 equivalents) portion-wise, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 3 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to 0 °C and slowly quench with 1M HCl until the pH is ~7.

  • Concentrate the mixture under reduced pressure to remove methanol.

  • Proceed with the acid-base extraction as described in Q5.

Data Summary Table

Parameter Recommendation for Amination Recommendation for Reduction
Key Reagents 3',4'-dimethoxy-α-chloroacetophenone, Methylamine3',4'-dimethoxy-α-(methylamino)acetophenone, Sodium Borohydride
Solvent Acetonitrile, THFMethanol, Ethanol
Temperature Room Temperature0 °C to Room Temperature
Stoichiometry Excess Methylamine (2-3 eq.)Excess NaBH₄ (1.5-2 eq.)
Work-up Filtration, ConcentrationQuenching, Acid-Base Extraction
Purification Column ChromatographyCrystallization, Column Chromatography

Logical Workflow for Troubleshooting

G cluster_amination Troubleshooting Amination cluster_reduction Troubleshooting Reduction Start Low Yield or Purity Issue Check_Step Identify Problematic Step: Amination or Reduction? Start->Check_Step A_Incomplete Incomplete Reaction? Check_Step->A_Incomplete Amination R_Byproducts Byproducts Observed? Check_Step->R_Byproducts Reduction A_Side_Products Side Products Observed? A_Incomplete->A_Side_Products No A_Sol1 Increase Reaction Time/Temp A_Incomplete->A_Sol1 Yes A_Sol2 Use Excess Methylamine A_Side_Products->A_Sol2 Yes R_Incomplete Incomplete Reduction? R_Byproducts->R_Incomplete No R_Sol1 Check Purity of Starting Material R_Byproducts->R_Sol1 Yes R_Sol2 Control Temperature (0-5°C) R_Byproducts->R_Sol2 Yes R_Sol3 Increase NaBH4 Equivalents R_Incomplete->R_Sol3 Yes

Caption: Troubleshooting workflow for the synthesis.

References

This guide synthesizes information from established chemical principles and general laboratory practices. For specific mechanistic details and safety information, please consult authoritative chemical literature and safety data sheets for all reagents used.

Optimization

Challenges in the chiral separation of "1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanol" enantiomers

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the enantiomeric separation of 1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanol, a chiral sympathomimetic amine also known as Me...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the enantiomeric separation of 1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanol, a chiral sympathomimetic amine also known as Methoxyphenamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges encountered during the chiral HPLC analysis of this compound. We will address common issues in a practical, question-and-answer format, grounded in established chromatographic principles and field-proven insights.

Introduction: The Challenge at Hand

1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanol possesses a stereogenic center, resulting in two enantiomers. As with many chiral drugs, these enantiomers can exhibit different pharmacological and toxicological profiles, making their accurate separation and quantification critical.[1][2][3] The primary analytical challenge stems from its chemical structure: it is a secondary amine. Basic compounds like this are prone to strong, undesirable interactions with the silica support of many chiral stationary phases (CSPs), leading to common chromatographic problems such as poor peak shape and inconsistent results.[4][5]

This guide provides a systematic approach to overcoming these obstacles.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Part 1: Initial Method Development
Q1: I'm starting from scratch. Which type of chiral stationary phase (CSP) and mobile phase mode should I try first?

A1: For a polar, basic analyte like 1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanol, polysaccharide-based CSPs are the most versatile and successful starting point.[6] Specifically, derivatized amylose and cellulose columns (e.g., CHIRALPAK® series) offer a high probability of success.

Senior Application Scientist's Insight: The choice of CSP is the single most important factor in achieving chiral separation. Polysaccharide phases provide a complex chiral environment with multiple interaction mechanisms (hydrogen bonding, dipole-dipole, π-π interactions) necessary to differentiate the enantiomers.

For the mobile phase, a Normal Phase (NP) or Polar Organic (PO) mode is highly recommended. Crucially, due to the basic nature of the secondary amine, a basic additive must be incorporated into the mobile phase from the very beginning.[7][8]

Workflow: Initial CSP & Mobile Phase Selection

start Analyte: 1-(3,4-Dimethoxyphenyl) -2-(methylamino)ethanol (Secondary Amine) csp_choice Select Primary CSPs for Screening start->csp_choice mp_choice Select Mobile Phase Systems (with Basic Additive) screen Screen CSPs with Mobile Phase Systems csp_choice->screen Polysaccharide CSPs: - Amylose tris(3,5-dimethylphenylcarbamate) - Cellulose tris(3,5-dimethylphenylcarbamate) Cyclofructan CSPs (Secondary Screen) mp_choice->screen NP: Hexane/Alcohol + 0.1% DEA PO: Acetonitrile/Methanol + 0.1% DEA evaluate Evaluate Results: Resolution (Rs) > 1.5? Peak Shape (As) < 1.5? screen->evaluate optimize Proceed to Optimization evaluate->optimize Yes rescreen Select Secondary CSPs or Modify Additive evaluate->rescreen No rescreen->csp_choice

Caption: Decision workflow for initial method development.

Part 2: Common Problems & Troubleshooting
Q2: My peaks are tailing severely (Asymmetry Factor > 1.5). What is the cause and how do I fix it?

A2: This is the most common issue for this type of compound. Peak tailing is primarily caused by secondary ionic interactions between the positively charged (protonated) amine group of your analyte and negatively charged residual silanol groups on the silica surface of the CSP.[4][9][10]

Troubleshooting Steps:

  • Introduce or Increase Basic Additive: The most effective solution is to add a basic modifier to your mobile phase. Diethylamine (DEA) at 0.1% (v/v) is a standard starting point.[7] If tailing persists, you can increase the concentration up to 0.5% or try a stronger or different amine like ethylenediamine (EDA) or butylamine.[7][8]

  • Check for Column Overload: Injecting too much sample can saturate the active sites on the CSP, leading to tailing.[9] Reduce your injection concentration/volume by a factor of 5 or 10 to see if peak shape improves.

  • Verify Physical Connections: If all peaks in your chromatogram are tailing (not just your analyte), the problem may be physical, such as a column void or dead volume from improper fittings.[9]

Senior Application Scientist's Insight: The basic additive acts as a "silanol masking agent." Being a stronger base, it preferentially interacts with the acidic silanol sites, preventing your analyte from "sticking" and tailing. This results in a more symmetrical peak shape and often improves resolution by allowing the primary chiral recognition mechanism to dominate.

Workflow: Troubleshooting Peak Tailing

start Problem: Severe Peak Tailing (As > 1.5) q1 Is a basic additive (e.g., 0.1% DEA) in the mobile phase? start->q1 add_additive Action: Add 0.1% DEA to mobile phase. Equilibrate column thoroughly. q1->add_additive No q2 Is peak shape still poor? q1->q2 Yes add_additive->q2 increase_additive Action: Increase DEA to 0.2-0.5% or switch to Butylamine/EDA. q2->increase_additive Yes q3 Does reducing sample concentration improve shape? q2->q3 No increase_additive->q3 reduce_conc Solution: Column was overloaded. Operate at lower concentration. q3->reduce_conc Yes check_hardware Action: Check for physical issues: - Column void (reverse flush) - Leaks or bad fittings - Extra-column volume q3->check_hardware No end Problem Resolved reduce_conc->end

Caption: A systematic workflow for diagnosing and fixing peak tailing.

Q3: I have no separation between my enantiomers (Resolution = 0). What should I do?

A3: A complete lack of separation indicates that the chosen CSP/mobile phase system does not provide enantioselectivity for your molecule. Do not waste time adjusting minor parameters like flow rate. The solution is to change a major variable.

  • Change the CSP: This is the most effective approach. If you started with an amylose-based CSP, switch to a cellulose-based one, or vice-versa.[11] If polysaccharide phases fail, consider a completely different chemistry like a cyclofructan-based CSP.[5]

  • Change the Mobile Phase Alcohol: In normal phase, the alcohol modifier (e.g., ethanol, isopropanol) plays a crucial role in the chiral recognition. If you are using Hexane/Ethanol, switch to Hexane/Isopropanol. This simple change can sometimes introduce or significantly enhance selectivity.

  • Switch Elution Mode: If you are in Normal Phase (NP), try a Polar Organic (PO) mode (e.g., Acetonitrile/Methanol). The change in solvent environment drastically alters the interactions between the analyte and the CSP.

Q4: My retention times are drifting or suddenly changed. Why?

A4: Retention time instability is often linked to the mobile phase or column equilibration.

  • Insufficient Equilibration: Chiral columns, especially when using additives, can require long equilibration times. Ensure you have flushed the column with at least 20-30 column volumes of the new mobile phase before injecting your sample.

  • Mobile Phase Composition: In normal phase, even tiny amounts of water can significantly alter retention times.[12] Use fresh, high-purity (HPLC-grade) solvents. Ensure your mobile phase is well-mixed.

  • Temperature Fluctuation: Chiral separations can be sensitive to temperature. Use a column oven to maintain a constant temperature. A change of even a few degrees can shift retention.

  • Column "Memory Effect": If the column was previously used with a different additive (e.g., an acid), residual molecules can slowly leach out, changing the surface chemistry and affecting retention.[12][13] This is a serious issue; it is best practice to dedicate a column to a specific additive type (acidic or basic).[8]

Part 3: Data & Protocols
Table 1: Recommended Starting Conditions for Screening
ParameterNormal Phase (NP)Polar Organic (PO)
Primary CSPs Amylose or Cellulose derivativesAmylose or Cellulose derivatives
Mobile Phase A n-HexaneAcetonitrile
Mobile Phase B Ethanol or IsopropanolMethanol
Composition 80:20 (A:B)50:50 (A:B)
Basic Additive 0.1% Diethylamine (DEA) 0.1% Diethylamine (DEA)
Flow Rate 1.0 mL/min (for 4.6 mm ID)1.0 mL/min (for 4.6 mm ID)
Temperature 25 °C (controlled)25 °C (controlled)
Detection UV (e.g., 230 nm or 280 nm)UV (e.g., 230 nm or 280 nm)
Experimental Protocol: Column Regeneration for Performance Loss

If you observe a gradual loss of performance (peak tailing, loss of resolution) over time that is not resolved by standard troubleshooting, column contamination may be the cause.[14][15] For immobilized polysaccharide CSPs (check manufacturer's instructions), a regeneration procedure can be effective. Warning: Do not use this procedure on coated CSPs, as it will cause irreversible damage.[14]

  • Disconnect the Column: Disconnect the column from the detector.

  • Initial Flush: Flush the column with 100% Isopropanol for 30 minutes at a reduced flow rate (e.g., 0.5 mL/min).

  • Strong Solvent Wash: Flush the column with a strong, "extended range" solvent like Tetrahydrofuran (THF) or Dichloromethane (DCM) for 60 minutes at a low flow rate. This removes strongly adsorbed contaminants.[15]

  • Intermediate Flush: Flush again with 100% Isopropanol for 30 minutes to remove the strong solvent.

  • Re-equilibration: Re-introduce your analytical mobile phase and equilibrate the column for at least 60 minutes (or until the baseline is stable) before use.

  • Performance Check: Inject a standard to confirm if performance has been restored.

References
  • Roy, S. D., & Lim, H. K. (1988). Separation of optical isomers of methoxyphenamine and its metabolites as N-heptafluorobutyryl-L-prolyl derivatives by fused-silica capillary gas chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 431(1), 210-215. [Link]

  • BenchChem. (2025). Troubleshooting peak tailing in chiral HPLC of 3-Phenyl-L-serine. BenchChem Technical Support.
  • Miller, L., & Weyker, C. (2010). Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases. Journal of Chromatography A, 1217(48), 7559-7566. [Link]

  • Wang, Y., & Wenslow, R. M. (2004). Memory effect of mobile phase additives in chiral separation on a Chiralpak AD column. Journal of Chromatography A, 1045(1-2), 55-63. [Link]

  • Daicel Chiral Technologies. (2021). Restore Chiral Column Performance: Tips for Peak Tailing, Splitting. Daicel Chiral Technologies Technical Library. [Link]

  • BenchChem. (2025). Troubleshooting guide for HPLC analysis of chiral compounds. BenchChem Technical Support.
  • Irimie, F. D., Paizs, C., & Tosa, M. I. (2018). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules, 23(8), 1856. [Link]

  • Daicel Chiral Technologies. (2021). CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Daicel Chiral Technologies Technical Library. [Link]

  • LCGC Blog. (2019). HPLC Diagnostic Skills II – Tailing Peaks. CHROMacademy. [Link]

  • Dolan, J. W. (2003). Why Do Peaks Tail? LCGC North America, 21(4), 344-349.
  • Phan, H., & Quirino, J. P. (2022). Chiral separation using cyclodextrins as mobile phase additives in open-tubular liquid chromatography with a pseudophase coating. Electrophoresis, 43(9-10), 1146-1152. [Link]

  • Chromatography Forum. (2017). Additives for chiral. [Link]

  • Daicel Chiral Technologies. (2021). Troubleshoot Chiral Column Performance: Efficiency & Resolution. Daicel Chiral Technologies Technical Library. [Link]

  • Srinivas, N. R. (2004). Chiral Drug Separation. In Encyclopedia of Medical Devices and Instrumentation. [Link]

  • Breitbach, Z. S., Weatherly, C. A., & Armstrong, D. W. (2014). Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. Journal of Chromatography B, 967, 187-194. [Link]

  • Ray, A. (2020). Trouble with chiral separations. Chromatography Today. [Link]

  • Firooz, S. K., Putman, J., Fulton, B., Lovely, C. J., Berthod, A., & Armstrong, D. W. (2022). Liquid chromatography enantiomeric separation of chiral ethanolamine substituted compounds. Chirality, 34(4), 620-629. [Link]

  • Phenomenex. Chiral HPLC Separations Guide. [Link]

  • Columnex LLC. Chiral HPLC and SFC Columns. [Link]

  • Shimadzu. (2016). Chiral Separation Using SFC and HPLC. [Link]

  • Welch, C. J., & Pirkle, W. H. (2017). Chiral Separations by High‐Performance Liquid Chromatography. e-EROS Encyclopedia of Reagents for Organic Synthesis. [Link]

  • Jain, R., & Gupta, R. (2008). Enantioseparation of Chiral Drugs – An Overview. Current Pharmaceutical Analysis, 4(4), 267-293. [Link]

  • Zhang, Y., Lu, T., & Wang, C. (2023). Strategies for chiral separation: from racemate to enantiomer. Chemical Society Reviews, 52(15), 5124-5182. [Link]

  • Westphal, F., et al. (2013). Analysis of a new drug of abuse: Cathinone derivative 1-(3,4-dimethoxyphenyl)-2-(ethylamino)pentan-1-one (DL-4662). Forensic Science International, 231(1-3), 137-143. [Link]

  • European Patent Office. (1998). Process for the separation of a mixture of enantiomers. EP 0838448 A1.
  • Phenomenex. High pH Stability for the Chiral Separation of Amphetamines. [Link]

  • Khater, S., et al. (2021). Enantiomeric Separation of New Chiral Azole Compounds. Molecules, 26(1), 215. [Link]

  • Le, A. T., et al. (2019). Separating chiral isomers of amphetamine and methamphetamine using chemical derivatization and differential mobility spectrometry. Journal of the American Society for Mass Spectrometry, 30(11), 2329-2337. [Link]

  • Wright, M. R., & Jamali, F. (1993). Methods for the analysis of enantiomers of racemic drugs application to pharmacological and pharmacokinetic studies. Journal of Pharmacological and Toxicological Methods, 29(1), 1-9. [Link]

  • Ganança, J., et al. (2021). Chiral Drug Analysis in Forensic Chemistry: An Overview. Molecules, 26(11), 3217. [Link]

  • Maier, N. M., Franco, P., & Lindner, W. (2001). Separation of Enantiomers: Needs, Challenges, Perspectives. Journal of Chromatography A, 906(1-2), 3-33. [Link]

  • Bickel, J., et al. (2024). Chiral analysis of amphetamine, methamphetamine, MDMA and MDA enantiomers in human hair samples. Journal of Analytical Toxicology, 48(4), 226-234. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Synthetic Routes of 1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanol

Introduction 1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanol is a valuable β-amino alcohol scaffold found in various pharmacologically active compounds. Its synthesis is of significant interest to researchers in drug disc...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanol is a valuable β-amino alcohol scaffold found in various pharmacologically active compounds. Its synthesis is of significant interest to researchers in drug discovery and development. This guide provides an in-depth comparison of three distinct synthetic routes to this target molecule, offering insights into the experimental choices, mechanistic underpinnings, and practical considerations for each approach. The objective is to equip researchers with the necessary information to select the most suitable synthetic strategy based on their specific laboratory capabilities, scale requirements, and desired product purity.

Route 1: Reductive Amination of 3',4'-Dimethoxyacetophenone

This classical approach builds the target molecule in a single operational step from a readily available ketone and amine.

Causality Behind Experimental Choices

Reductive amination is a robust and widely employed method for amine synthesis due to its efficiency and operational simplicity.[1] The reaction proceeds through the in-situ formation of an imine or enamine intermediate from the condensation of 3',4'-dimethoxyacetophenone and methylamine, which is then immediately reduced to the final amine. The choice of a mild reducing agent like sodium borohydride is crucial. It is potent enough to reduce the iminium ion intermediate but generally does not reduce the starting ketone, thus minimizing the formation of the corresponding alcohol byproduct. The slightly acidic conditions, often facilitated by the amine salt or a catalytic amount of acid, are necessary to catalyze the initial condensation and imine formation.

Experimental Protocol

Materials:

  • 3',4'-Dimethoxyacetophenone

  • Methylamine (e.g., as a solution in ethanol or as the hydrochloride salt)

  • Sodium Borohydride (NaBH₄)

  • Methanol

  • Hydrochloric Acid (for workup)

  • Sodium Hydroxide (for workup)

  • Ethyl Acetate (for extraction)

  • Anhydrous Magnesium Sulfate

Procedure:

  • In a round-bottom flask, dissolve 3',4'-dimethoxyacetophenone (1 equivalent) in methanol.

  • Add a solution of methylamine (1.5-2 equivalents) in methanol. If using methylamine hydrochloride, an additional equivalent of a non-nucleophilic base (e.g., triethylamine) may be required.

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add sodium borohydride (1.5-2 equivalents) in portions, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

  • Quench the reaction by the slow addition of water.

  • Acidify the mixture with 1M HCl and stir for 30 minutes to hydrolyze any remaining borohydride complexes.

  • Basify the aqueous layer with 2M NaOH until pH > 10.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The product can be further purified by column chromatography or crystallization.

Visualizing the Pathway

G start 3',4'-Dimethoxyacetophenone + Methylamine intermediate Imine Intermediate start->intermediate Condensation (-H₂O) product 1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanol intermediate->product Reduction (NaBH₄) G start 3,4-Dimethoxystyrene Oxide + Methylamine product 1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanol start->product Nucleophilic Ring-Opening G start α-Bromo-3',4'-dimethoxyacetophenone + Methylamine intermediate α-Aminoketone Intermediate start->intermediate Nucleophilic Substitution product 1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanol intermediate->product Reduction (NaBH₄)

Sources

Comparative

A Comparative Guide to the Biological Activity of 1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanol and Its Analogs

For researchers and drug development professionals navigating the complex landscape of adrenergic receptor modulation, the phenylethanolamine scaffold represents a foundational element in the design of novel therapeutics...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals navigating the complex landscape of adrenergic receptor modulation, the phenylethanolamine scaffold represents a foundational element in the design of novel therapeutics. This guide provides an in-depth comparison of the biological activity of "1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanol" and its structurally related analogs. By examining the nuanced interplay between chemical structure and biological function, we aim to provide a rational framework for the selection and development of compounds with desired adrenergic activity profiles.

Introduction to the Phenylethanolamine Scaffold and Adrenergic Signaling

Phenylethanolamines are a class of compounds characterized by a phenyl ring, an ethanolamine side chain, and an amino group. This structural motif is shared by endogenous catecholamines like epinephrine and norepinephrine, which are pivotal in regulating a vast array of physiological processes through their interaction with α- and β-adrenergic receptors. These receptors, belonging to the G-protein coupled receptor (GPCR) superfamily, modulate downstream signaling cascades, primarily through the regulation of second messengers like cyclic AMP (cAMP).

The parent compound of this guide, 1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanol , serves as a key chemical entity for understanding structure-activity relationships (SAR) within this class. Its activity is largely dictated by the nature of the substituents on the phenyl ring and the amino group.

The Parent Compound: 1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanol - An Inferred Profile

Direct experimental data on the adrenoceptor affinity and functional activity of 1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanol is not extensively available in the public domain. However, based on well-established SAR principles for phenylethanolamines, we can infer its likely biological activity profile.

The 3,4-dimethoxy substitution on the phenyl ring is a critical feature. In comparison to the potent, endogenously active catecholamines which possess a 3,4-dihydroxy (catechol) moiety, the dimethoxy analog is expected to have significantly lower affinity and efficacy at adrenergic receptors. The hydroxyl groups of catecholamines are crucial for forming key hydrogen bonds within the receptor binding pocket. The replacement of these hydroxyls with methoxy groups diminishes this potential.

The N-methyl group on the ethanolamine side chain generally favors β-receptor activity over α-receptor activity. Therefore, 1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanol is predicted to be a weak adrenergic agonist, with a preference for β-adrenoceptors.

Comparative Analysis of Structural Analogs

The true pharmacological potential of the 1-(3,4-Dimethoxyphenyl)ethanolamine scaffold is unlocked through structural modifications. This section compares the parent compound to its analogs where systematic chemical changes have led to profound shifts in biological activity.

Analog I: Metanephrine - The Endogenous Metabolite

A close structural analog to our parent compound is metanephrine, which has a 4-hydroxy-3-methoxy substitution pattern on the phenyl ring. Metanephrine is an endogenous metabolite of epinephrine. Recent studies have shown that metanephrine is not merely an inactive metabolite but possesses intrinsic, albeit weak, activity at α-adrenoceptors. Specifically, it has been demonstrated to act as a partial agonist at α1D- and α1A-adrenoceptors, inducing contraction in tissues like the rat thoracic aorta and prostate.[1] This suggests that even a single methoxy group in place of a hydroxyl can drastically reduce, but not entirely abolish, adrenergic activity.

Analog II: S-(-)-1-(4-(2-ethoxyethoxy)phenoxy)-2-hydroxy-3-(2-(3,4-dimethoxyphenyl)ethylamino)propane hydrochloride - A Potent and Selective β1-Adrenoceptor Antagonist

A more complex analog, S-(-)-1-(4-(2-ethoxyethoxy)phenoxy)-2-hydroxy-3-(2-(3,4-dimethoxyphenyl)ethylamino)propane hydrochloride , showcases a dramatic shift from agonism to potent and selective antagonism. This compound incorporates the 3,4-dimethoxyphenyl moiety as part of a larger N-substituent on a propanolamine backbone.

This analog has been identified as a highly specific β1-adrenoceptor antagonist with a pA2 value of 8.15 ± 0.22. The pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. This high pA2 value indicates a strong antagonist potency. Furthermore, it exhibits a β1/β2 selectivity of over 4400-fold, making it a highly specific agent for the β1-adrenoceptor subtype.

The key structural modifications contributing to this activity profile are:

  • Propanolamine backbone: The shift from an ethanolamine to a propanolamine is a common feature in many β-blockers.

  • Bulky N-substituent: The large N-substituent containing the 3,4-dimethoxyphenyl group is crucial for high-affinity binding and antagonism at the β1-receptor.

This example powerfully illustrates how the core 3,4-dimethoxyphenyl structure can be incorporated into a larger molecule to achieve a completely different and highly specific pharmacological effect.

Tabular Summary of Biological Activity

CompoundStructureTarget Receptor(s)ActivityPotency/Selectivity
1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanol (Parent Compound) 3,4-Dimethoxy-N-methyl-phenylethanolamineAdrenoceptors (inferred)Weak Agonist (inferred)Low potency, likely β-preferential (inferred)
Metanephrine 4-Hydroxy-3-methoxy-N-methyl-phenylethanolamineα1A- and α1D-AdrenoceptorsPartial AgonistWeak potency
Analog II S-(-)-1-(4-(2-ethoxyethoxy)phenoxy)-2-hydroxy-3-(2-(3,4-dimethoxyphenyl)ethylamino)propane hydrochlorideβ1-AdrenoceptorAntagonistHigh potency (pA2 = 8.15), >4400-fold β1/β2 selectivity

Experimental Protocols for Assessing Adrenergic Activity

To empirically determine and compare the biological activities of these compounds, standardized in vitro assays are essential. The following are representative protocols for radioligand binding and functional cAMP assays.

Radioligand Binding Assay for Adrenoceptor Affinity

This assay determines the binding affinity (Ki) of a test compound for a specific adrenoceptor subtype by measuring its ability to compete with a known radiolabeled ligand.

Objective: To determine the Ki of a test compound for α1-, α2-, and β-adrenoceptor subtypes.

Methodology:

  • Membrane Preparation: Prepare cell membranes from cell lines stably expressing the human adrenoceptor subtype of interest (e.g., HEK293 or CHO cells).

  • Assay Buffer: Prepare an appropriate binding buffer (e.g., Tris-HCl buffer containing MgCl2).

  • Competition Binding:

    • In a 96-well plate, add a fixed concentration of a suitable radioligand (e.g., [3H]-prazosin for α1, [3H]-rauwolscine for α2, or [3H]-dihydroalprenolol for β-adrenoceptors).

    • Add increasing concentrations of the unlabeled test compound.

    • Add the cell membrane preparation.

    • Incubate at a specified temperature for a set duration to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. The IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.

Diagram of Radioligand Binding Assay Workflow:

G cluster_0 Assay Preparation cluster_1 Incubation cluster_2 Separation & Quantification cluster_3 Data Analysis Membrane Cell Membranes with Receptors Incubate Incubate to Equilibrium Membrane->Incubate Radioligand Radiolabeled Ligand Radioligand->Incubate TestCompound Test Compound (unlabeled) TestCompound->Incubate Filter Filtration Incubate->Filter Count Scintillation Counting Filter->Count Analyze Calculate IC50 and Ki Count->Analyze G cluster_0 Cell Membrane Agonist Agonist Receptor β-Adrenoceptor Agonist->Receptor G_protein Gs Protein Receptor->G_protein activates AC Adenylyl Cyclase G_protein->AC activates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA activates Response Cellular Response PKA->Response phosphorylates targets

Caption: β-Adrenergic receptor signaling cascade leading to cAMP production.

Conclusion: A Scaffold for Diverse Pharmacological Activities

The 1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanol core, while likely possessing weak intrinsic adrenergic activity, serves as a versatile scaffold for the development of potent and selective adrenoceptor modulators. The comparative analysis of its analogs demonstrates that subtle to significant structural modifications can dramatically alter the pharmacological profile, transforming a weak agonist into a potent and highly selective antagonist.

For researchers in drug discovery, this underscores the importance of a systematic approach to SAR studies. The experimental protocols provided herein offer a robust framework for characterizing the adrenoceptor activity of novel compounds, enabling the rational design of next-generation therapeutics targeting the adrenergic system.

References

  • Normetadrenaline and metadrenaline induce rat thoracic aorta/prostate contraction via α1D/1A-adrenoceptor stimulation. Journal of Pharmacological Sciences. [Link]

Sources

Validation

A Comparative Guide to 1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanol in the Context of Therapeutically Relevant Phenylethanolamines

Executive Summary This guide provides a detailed comparative analysis of 1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanol, a substituted phenylethanolamine, against key endogenous and synthetic compounds of the same class,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a detailed comparative analysis of 1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanol, a substituted phenylethanolamine, against key endogenous and synthetic compounds of the same class, including norepinephrine, epinephrine, isoproterenol, and salbutamol. While direct, publicly available experimental data for 1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanol is limited, this document leverages established structure-activity relationships (SAR) to forecast its likely pharmacological profile. We delve into the critical performance metrics for this class of compounds: adrenergic receptor binding affinity, functional activity via cAMP production, and physiological outcomes such as cardiac chronotropy and bronchodilation. This guide also offers detailed, field-proven experimental protocols for researchers to conduct their own comparative studies. Based on its structural features—specifically the 3,4-dimethoxy substitutions on the phenyl ring and the N-methyl group—it is predicted that 1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanol will exhibit a pharmacological profile distinct from catecholamines, likely characterized by improved oral bioavailability and altered receptor selectivity.

Introduction to Phenylethanolamines: A Foundation of Modern Pharmacology

The phenylethanolamine scaffold is a cornerstone of neuropharmacology, representing a class of compounds that includes endogenous neurotransmitters, hormones, and a wide array of synthetic drugs.[1] The basic structure consists of a benzene ring attached to an ethanolamine side chain. Modifications to this core structure, particularly substitutions on the phenyl ring and the amine group, give rise to a diverse range of pharmacological activities, primarily through interactions with adrenergic receptors.[2]

Key benchmark compounds in this family include:

  • Norepinephrine: An endogenous catecholamine with primary affinity for α- and β1-adrenergic receptors, playing a crucial role in the sympathetic nervous system's "fight or flight" response.

  • Epinephrine: Another endogenous catecholamine, which, unlike norepinephrine, is a potent agonist at β2-adrenergic receptors in addition to α and β1 receptors.[3]

  • Isoproterenol: A synthetic non-selective β-adrenergic agonist with potent effects on both β1 and β2 receptors, leading to increased heart rate and bronchodilation.

  • Salbutamol (Albuterol): A synthetic β2-selective adrenergic agonist widely used as a bronchodilator in the treatment of asthma and other respiratory conditions.[4]

This guide will compare our focus molecule, 1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanol, against these well-characterized agents to predict its therapeutic potential and guide future research.

Focus Molecule: 1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanol

The structure of 1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanol presents two key modifications to the basic phenylethanolamine core that are critical for predicting its pharmacological activity:

  • 3,4-Dimethoxy Phenyl Substituents: Unlike the endogenous catecholamines norepinephrine and epinephrine, which possess hydroxyl groups at the 3 and 4 positions of the phenyl ring, this molecule has methoxy groups.[5][6] This substitution is significant because the catechol hydroxyl groups are highly susceptible to metabolism by catechol-O-methyltransferase (COMT) in the gut and liver, leading to poor oral bioavailability.[7] The methoxy groups are more resistant to COMT-mediated metabolism, suggesting that 1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanol is likely to have improved oral activity.

  • N-Methyl Group: The presence of a methyl group on the terminal amine is a common feature among many active phenylethanolamines, including epinephrine.[2] Generally, as the size of the N-alkyl substituent increases, α-adrenergic activity tends to decrease while β-adrenergic activity increases.[7] The N-methyl group, being relatively small, suggests that the compound may retain some α-adrenergic activity while also interacting with β-receptors.

Comparative Analysis Framework

To comprehensively evaluate a novel phenylethanolamine, a multi-tiered experimental approach is necessary, progressing from molecular interactions to physiological responses.

Receptor Binding Affinity: The Initial Interaction

The initial and most fundamental assessment of a phenylethanolamine's activity is its binding affinity for the different subtypes of adrenergic receptors (α1, α2, β1, β2). This is typically determined through competitive radioligand binding assays, which measure the ability of the test compound to displace a known radiolabeled ligand from the receptor.[7] The resulting inhibition constant (Ki) is a measure of the compound's binding affinity, with lower Ki values indicating higher affinity.

Functional Activity: Downstream Signaling

Following receptor binding, an agonist will induce a conformational change in the receptor, leading to the activation of intracellular signaling pathways. For β-adrenergic receptors, this primarily involves the activation of adenylyl cyclase and the subsequent production of cyclic adenosine monophosphate (cAMP).[8] Measuring cAMP accumulation in response to varying concentrations of the agonist allows for the determination of its potency (EC50) and efficacy (Emax).

Physiological Outcomes: From Cell to System

Ultimately, the therapeutic potential of a phenylethanolamine is defined by its effects on whole-organ and systemic physiology. Two key areas of investigation for this class of compounds are:

  • Cardiac Chronotropic Effects: Interactions with β1-adrenergic receptors in the heart can lead to an increase in heart rate (a positive chronotropic effect).[9] This is a critical parameter to assess for cardiovascular safety and potential therapeutic applications.

  • Bronchodilator Activity: Agonism at β2-adrenergic receptors in the smooth muscle of the airways leads to relaxation and bronchodilation, the primary therapeutic effect for drugs like salbutamol.[10]

Comparative Data and Structure-Activity Relationship (SAR) Insights

While specific experimental data for 1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanol is not extensively available in peer-reviewed literature, we can construct a predictive profile based on SAR principles and data from analogous compounds.

Table 1: Comparative Adrenergic Receptor Binding Affinities (Ki, nM)

Compoundα1α2β1β2Data Source
Norepinephrine~100~1000~50~500Representative
Epinephrine~50~50~20~20Representative
Isoproterenol>1000>1000~10~5Representative
Salbutamol>10000>10000~2500~150[11]
1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanol Predicted: Moderate Predicted: Moderate Predicted: Moderate Predicted: Moderate-High Predicted based on SAR

Note: Representative values are derived from a consensus of pharmacological data. The predicted values for the focus molecule are based on its structural similarity to other phenylethanolamines.

Table 2: Comparative Functional Activity (cAMP Accumulation, EC50, nM)

Compoundβ1β2Data Source
Norepinephrine~30~300[12]
Epinephrine~10~10[12]
Isoproterenol~5~2[12]
Salbutamol~1000~50[11]
1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanol Predicted: <1000 Predicted: <200 Predicted based on SAR

SAR-Based Predictions for 1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanol:

  • Receptor Selectivity: The 3,4-dimethoxy substitution, while enhancing metabolic stability, may reduce the overall potency at β-receptors compared to the catecholamines. However, the N-methyl group is expected to confer a degree of β-receptor preference over α-receptors. It is plausible that the compound will exhibit mixed β1/β2 agonism, potentially with a slight preference for β2-receptors.

  • Cardiac Effects: Due to predicted moderate affinity for β1-receptors, some degree of positive chronotropic effect is anticipated, though likely less potent than that of isoproterenol or epinephrine.

  • Bronchodilator Activity: The predicted moderate-to-high affinity and functional activity at β2-receptors suggest potential for bronchodilation. The key advantage would be its expected oral bioavailability, offering a different route of administration compared to inhaled β2-agonists.

Experimental Methodologies

To empirically validate these predictions, the following detailed protocols are provided.

Protocol 1: Competitive Radioligand Binding Assay for Adrenergic Receptors

dot

cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis prep1 Culture cells expressing receptor subtype prep2 Homogenize cells in buffer prep1->prep2 prep3 Centrifuge to pellet membranes prep2->prep3 prep4 Resuspend and determine protein concentration prep3->prep4 assay1 Incubate membranes with radioligand (e.g., [3H]-Prazosin for α1, [3H]-Yohimbine for α2, [3H]-CGP12177 for β) prep4->assay1 assay2 Add increasing concentrations of test compound assay3 Incubate to equilibrium assay4 Separate bound and free radioligand via filtration analysis1 Quantify bound radioactivity (scintillation counting) assay4->analysis1 analysis2 Plot % inhibition vs. log[compound] analysis1->analysis2 analysis3 Calculate IC50 and Ki values analysis2->analysis3

Caption: Workflow for Adrenergic Receptor Binding Assay.

Detailed Steps:

  • Cell Culture and Membrane Preparation:

    • Culture a suitable cell line (e.g., HEK293 or CHO) stably expressing the human adrenergic receptor subtype of interest (α1, α2, β1, or β2).

    • Harvest the cells and homogenize them in a cold buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

    • Centrifuge the homogenate at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet and resuspend it in the assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).

  • Competitive Binding Reaction:

    • In a 96-well plate, add a fixed concentration of the appropriate radioligand (e.g., [3H]-Prazosin for α1, [3H]-Yohimbine for α2, [3H]-Dihydroalprenolol for β receptors).

    • Add serial dilutions of the test compound (1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanol) and reference compounds.

    • Initiate the binding reaction by adding the cell membrane preparation.

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Separation and Quantification:

    • Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.

    • Wash the filters with cold assay buffer to remove non-specifically bound radioligand.

    • Allow the filters to dry, then add scintillation cocktail and quantify the bound radioactivity using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Fit the data to a one-site or two-site competition model using non-linear regression to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: cAMP Accumulation Assay

dot

cluster_cell_prep Cell Preparation cluster_stimulation Cell Stimulation cluster_detection cAMP Detection cluster_analysis Data Analysis cell1 Seed cells expressing β-receptor in a 96-well plate cell2 Incubate overnight stim1 Pre-treat with PDE inhibitor (e.g., IBMX) cell2->stim1 stim2 Add increasing concentrations of test compound stim1->stim2 stim3 Incubate for a defined period (e.g., 30 min at 37°C) stim2->stim3 detect1 Lyse cells stim3->detect1 detect2 Add detection reagents (e.g., HTRF, AlphaScreen, or ELISA) detect1->detect2 detect3 Incubate and read signal detect2->detect3 analysis1 Generate a cAMP standard curve detect3->analysis1 analysis2 Convert raw signal to cAMP concentration analysis1->analysis2 analysis3 Plot cAMP concentration vs. log[compound] analysis2->analysis3 analysis4 Calculate EC50 and Emax analysis3->analysis4

Caption: Workflow for cAMP Accumulation Assay.

Detailed Steps:

  • Cell Seeding:

    • Seed cells expressing the β-adrenergic receptor of interest into a 96-well plate at an appropriate density and allow them to adhere overnight.[13]

  • Compound Treatment:

    • Wash the cells with serum-free medium.

    • Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor such as 3-isobutyl-1-methylxanthine (IBMX) to prevent cAMP degradation.[13]

    • Add serial dilutions of the test and reference compounds to the wells.

    • Incubate at 37°C for a specified time (e.g., 30 minutes).

  • Cell Lysis and cAMP Detection:

    • Terminate the stimulation and lyse the cells according to the manufacturer's protocol of the chosen cAMP assay kit (e.g., HTRF, AlphaScreen, ELISA).[14]

    • Add the detection reagents to the cell lysates.

  • Data Acquisition and Analysis:

    • Read the plate on a suitable plate reader.

    • Generate a standard curve using known concentrations of cAMP.

    • Convert the experimental values to cAMP concentrations using the standard curve.

    • Plot the cAMP concentration against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

Conclusion

1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanol is a structurally intriguing phenylethanolamine with a predicted pharmacological profile that distinguishes it from endogenous catecholamines and existing synthetic drugs. The presence of 3,4-dimethoxy groups suggests enhanced metabolic stability and oral bioavailability, a significant advantage for therapeutic development. Based on established structure-activity relationships, this compound is likely to act as a mixed β-adrenergic agonist, with potential for both cardiac stimulation and bronchodilation. However, empirical validation is essential. The experimental protocols provided in this guide offer a robust framework for researchers to systematically characterize the receptor binding affinities and functional activities of this and other novel phenylethanolamines, thereby paving the way for the development of next-generation adrenergic therapeutics.

References

  • Bio-protocol. cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer). Available at: [Link]

  • Carroll, F. I., et al. (1999). Synthesis and biological evaluation of a new class of 3-benzoyloxy-8-methyl-8-azabicyclo[3.2.1]octane derivatives as cocaine antagonists. Journal of medicinal chemistry, 42(14), 2721-2736.
  • Creative BioMart. cAMP Accumulation Assay. Available at: [Link]

  • Wikipedia. Phenylethanolamine. Available at: [Link]

  • YouTube. (2017). Phenylethanolamines : Structure Activity Relationship of Catecholamines. Available at: [Link]

  • Frontiers in Physiology. (2022). Direct Contraction Force Measurements of Engineered Cardiac Tissue Constructs With Inotropic Drug Exposure. Available at: [Link]

  • Grokipedia. Phenylethanolamine. Available at: [Link]

  • PubChem. Phenylethanolamine | C8H11NO | CID 1000. Available at: [Link]

  • Pharmacy 180. Structure Activity Relationship - Adrenergic Drugs. Available at: [Link]

  • PubMed Central. (2017). A Novel in vivo System to Test Bronchodilators. Available at: [Link]

  • MDPI. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Available at: [Link]

  • PubMed. (2017). A Novel in vivo System to Test Bronchodilators. Available at: [Link]

  • PubMed. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Available at: [Link]

  • SlideShare. (2016). Screening Models of Bronchodilator. Available at: [Link]

  • Wikipedia. Phenethylamine. Available at: [Link]

  • PubMed Central. (2016). Differential effects of epinephrine and norepinephrine on cAMP response and g(i3)alpha protein expression in cultured sympathetic neurons. Available at: [Link]

  • PubMed. (1987). Conformational requirements of substrates for activity with phenylethanolamine N-methyltransferase. Available at: [Link]

  • ResearchGate. (2020). General synthetic scheme for the preparation of chiral α-phenylethylamines. Available at: [Link]

  • BPS Bioscience. Data Sheet. Available at: [Link]

  • Journal of Pharmacy & Pharmacognosy Research. (2021). In vivo bronchodilator evaluation of the ethanolic extract of the stems of Jatropha macrantha Müll.Arg. Available at: [Link]

  • PubMed. (1995). Relative efficacy and potency of beta-adrenoceptor agonists for generating cAMP in human lymphocytes. Available at: [Link]

  • PubMed. (1993). In vivo bronchodilator action of a novel K+ channel opener, KC 399, in the guinea pig. Available at: [Link]

  • MDPI. (2022). Salbutamol in the Management of Asthma: A Review. Available at: [Link]

  • Creative BioMart. cAMP Accumulation Assay. Available at: [Link]

  • ResearchGate. (2014). Study design of (A) competition radioligand binding assay to quantify β adrenergic receptor (AR) subtypes in whole lung of (B) wild-type C57BL/6J (WT), (C) β-arrestin-1 knockout (βarr1 KO), and (D) β-arrestin-2 knockout (βarr2 KO) mice. Available at: [Link]

  • ResearchGate. (2019). Considerations for an In Vitro, Cell-Based Testing Platform for Detection of Drug-Induced Inotropic Effects in Early Drug Development. Part 2: Designing and Fabricating Microsystems for Assaying Cardiac Contractility With Physiological Relevance Using Human iPSC-Cardiomyocytes. Available at: [Link]

  • PubMed Central. (2018). The negative chronotropic effect in rat heart stimulated by ultrasonic pulses: role of sex and age. Available at: [Link]

  • Circulation Research. (2021). Pacemaker Channels and the Chronotropic Response in Health and Disease. Available at: [Link]

  • British Journal of Pharmacology. (2005). The selectivity of β-adrenoceptor agonists at human β1-, β2- and β3-adrenoceptors. Available at: [Link]

  • PubChem. 1-[3,4-Dihydroxyphenyl]-2-methyl-aminoethanol. Available at: [Link]

Sources

Comparative

"1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanol" vs. N-methylephedrine: a comparative study

A Comparative Analysis of N-Methylephedrine and Metaraminol for Adrenergic Activity For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth, objective comparison of N-methylephedri...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Analysis of N-Methylephedrine and Metaraminol for Adrenergic Activity

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of N-methylephedrine and Metaraminol, two sympathomimetic amines with distinct pharmacological profiles. By examining their mechanisms of action, receptor interactions, and physiological effects, this document aims to equip researchers with the critical information necessary for informed decisions in drug discovery and development.

Introduction: Profiling the Compounds

N-Methylephedrine is a sympathomimetic amine and a derivative of ephedrine.[1] It is found in various over-the-counter cough and cold preparations, particularly in Japan, where it functions as a bronchodilator and nasal decongestant.[2][3] Chemically, it is a substituted amphetamine and is known to act on both alpha and beta-adrenergic receptors.[1][3] Its peripheral effects are primarily indirect, mediated by the release of norepinephrine, though it also has direct central nervous system stimulant effects.[1]

Metaraminol is a potent sympathomimetic amine used clinically for the prevention and treatment of hypotension, especially in the context of anesthesia.[4] It can be administered intravenously as a bolus or infusion.[4] Metaraminol's primary mechanism is the indirect release of norepinephrine from neuronal vesicles, but at higher doses, it can also act as a direct agonist at α1-adrenergic receptors with some β-adrenergic effects.[4]

Mechanism of Action: A Tale of Two Pathways

The physiological effects of both N-methylephedrine and Metaraminol are rooted in their interaction with the adrenergic system, albeit through different primary mechanisms.

N-Methylephedrine primarily acts as an indirect sympathomimetic. It stimulates the release of norepinephrine from presynaptic nerve terminals.[1][3] The released norepinephrine then binds to postsynaptic α and β-adrenergic receptors, eliciting a physiological response. N-methylephedrine itself has some direct agonist activity at these receptors, contributing to its overall effect.[2][3] Additionally, it has been shown to occupy dopamine transporters, suggesting a potential for central nervous system effects.[1][5]

Metaraminol also functions as a potent indirect-acting sympathomimetic by displacing norepinephrine from storage vesicles in noradrenergic synapses.[4][6] This leads to an increase in synaptic and systemic norepinephrine concentrations.[6] The resulting effects are therefore largely the same as those of norepinephrine, including increased peripheral resistance and blood pressure.[6] At higher concentrations, metaraminol exhibits direct agonist activity, primarily at α1-adrenergic receptors, and to a lesser extent, at β1-receptors.[4][6]

Signaling Pathway of Adrenergic Receptor Activation

AdrenergicSignaling cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Cell (e.g., Smooth Muscle) NE_Vesicle Norepinephrine (NE) Vesicle NE NE NE_Vesicle->NE Release NET Norepinephrine Transporter (NET) NE->NET Reuptake Adrenergic_Receptor α/β Adrenergic Receptor NE->Adrenergic_Receptor Binds Drug N-Methylephedrine or Metaraminol Drug->NE_Vesicle Displaces NE (Indirect Action) Drug->Adrenergic_Receptor Binds (Direct Action, weaker for both) G_Protein G-Protein Adrenergic_Receptor->G_Protein Activates Effector Effector (e.g., PLC, AC) G_Protein->Effector Second_Messenger Second Messenger (e.g., IP3, DAG, cAMP) Effector->Second_Messenger Response Physiological Response Second_Messenger->Response

Caption: Generalized signaling pathway for indirect and direct-acting sympathomimetics.

Comparative Pharmacological Data

The following table summarizes the key pharmacological properties of N-methylephedrine and Metaraminol based on available literature.

PropertyN-MethylephedrineMetaraminol
Primary Mechanism Indirect sympathomimetic (NE release); some direct α & β-agonist activity.[1][3]Primarily indirect sympathomimetic (NE release); direct α1-agonist at high doses.[4][6][7]
Receptor Selectivity α and β-adrenergic receptors.[3]Predominantly α1-adrenergic effects (indirectly); some β1-activity.[6][8]
Primary Clinical Use Bronchodilator and nasal decongestant in cough/cold remedies.[2][3]Treatment of acute hypotension.[4][9]
Cardiovascular Effects Increases blood pressure and cardiac contractility.[10]Potent vasopressor, increases systemic vascular resistance and blood pressure.[7][8]
Central Nervous System CNS stimulant effects; permeates the blood-brain barrier.[1]Primarily peripheral effects; less CNS stimulation than ephedrine.
Onset of Action ~30-60 minutes (oral).[2]1-2 minutes (IV).[11]
Duration of Action Several hours.[2]20-60 minutes (IV).[11]
Experimental Protocols

To quantitatively compare the adrenergic activity of N-methylephedrine and Metaraminol, the following experimental protocols are recommended.

This assay determines the binding affinity of each compound for specific adrenergic receptor subtypes (e.g., α1A, α1B, α1D, β1, β2).

Methodology:

  • Membrane Preparation: Prepare cell membrane fractions from cell lines stably expressing the human adrenergic receptor subtype of interest.

  • Radioligand Binding: Incubate the membrane preparations with a specific radioligand (e.g., [3H]-prazosin for α1 receptors, [3H]-dihydroalprenolol for β receptors) in the absence or presence of increasing concentrations of the test compound (N-methylephedrine or Metaraminol).

  • Incubation and Separation: Allow the binding to reach equilibrium. Separate bound from free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Determine the IC50 value (the concentration of the compound that inhibits 50% of specific radioligand binding). Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

Experimental Workflow: Receptor Binding Assay

BindingAssay A Prepare Cell Membranes with Adrenergic Receptors B Incubate Membranes with: 1. Radioligand 2. Test Compound (Varying Conc.) A->B C Separate Bound and Free Radioligand (Rapid Filtration) B->C D Quantify Radioactivity (Scintillation Counting) C->D E Data Analysis: - Determine IC50 - Calculate Ki D->E

Caption: Workflow for an in vitro radioligand receptor binding assay.

This experiment evaluates the pressor (blood pressure-increasing) effects of the compounds in an anesthetized rat model.

Methodology:

  • Animal Preparation: Anesthetize male Sprague-Dawley rats. Surgically implant a catheter into the carotid artery for direct blood pressure measurement and another into the jugular vein for drug administration.[12]

  • Baseline Measurement: After a stabilization period, record baseline mean arterial pressure (MAP) and heart rate (HR) continuously.

  • Drug Administration: Administer increasing intravenous doses of N-methylephedrine or Metaraminol.

  • Data Recording: Continuously record MAP and HR throughout the experiment.

  • Data Analysis: For each dose, determine the peak change in MAP from baseline. Construct dose-response curves and calculate the ED50 (the dose that produces 50% of the maximal pressor response).

Discussion and Conclusion

N-methylephedrine and Metaraminol, while both classified as sympathomimetic amines, exhibit distinct pharmacological profiles that dictate their clinical applications. N-methylephedrine's mixed α- and β-adrenergic activity, coupled with its oral bioavailability, makes it suitable for use as a decongestant and bronchodilator.[2][3] Its central nervous system stimulant properties are also a key feature.[1]

In contrast, Metaraminol is a potent vasopressor with primary effects on α1-adrenergic receptors, leading to significant increases in systemic vascular resistance.[7][8] Its rapid onset and short duration of action when administered intravenously make it a valuable tool for managing acute hypotension.[11] The indirect mechanism of action for both compounds highlights the importance of endogenous norepinephrine stores for their full effect. Tachyphylaxis, or a diminished response with repeated dosing, can be a concern, particularly with prolonged use, as norepinephrine stores may become depleted.[11]

For drug development professionals, the choice between a compound like N-methylephedrine and one like Metaraminol would depend entirely on the desired therapeutic outcome. For indications requiring systemic vasoconstriction and a rapid increase in blood pressure, a Metaraminol-like profile would be advantageous. For less critical conditions such as nasal congestion, a milder, orally active agent like N-methylephedrine is more appropriate.

Future research could focus on developing compounds with greater receptor selectivity to minimize off-target effects. For example, a highly selective α1-agonist might offer the pressor effects of Metaraminol with a reduced risk of cardiac stimulation. Conversely, a β2-selective agonist would provide bronchodilation without the cardiovascular side effects associated with N-methylephedrine.

References

  • Effect of DL-Methylephedrine on Dopamine Transporter Using Positron Emission Tomography With [18F]FE-PE2I. PubMed Central.
  • Metaraminol • LITFL • CCC. Life in the Fast Lane.
  • Metaraminol. Deranged Physiology.
  • Metaraminol (Critical Care Formulary) | Right Decisions. NHS Scotland.
  • The Use of Metaraminol as a Vasopressor in Critically Unwell Patients: A Narrative Review and a Survey of UK Practice. PubMed Central.
  • (+)-N-Methylephedrine | 42151-56-4. Smolecule.
  • Metaraminol. Wikipedia.
  • Metaraminol. Safer Care Victoria.
  • N-Methylephedrine | C11H17NO | CID 4374. PubChem.
  • What is Methylephedrine used for?.
  • Methylephedrine. Wikipedia.
  • Methylephedrine | C11H17NO | CID 64782. PubChem.
  • Metaraminol. Safer Care Victoria.
  • Measurement of blood pressure in rats: Invasive or noninvasive methods?. PubMed Central.

Sources

Validation

A Senior Application Scientist's Guide to the Spectroscopic Differentiation of "1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanol" (Metanephrine) Isomers

For researchers and professionals in drug development and pharmacology, the precise characterization of stereoisomers is not merely an academic exercise; it is a critical component of ensuring the safety, efficacy, and s...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and pharmacology, the precise characterization of stereoisomers is not merely an academic exercise; it is a critical component of ensuring the safety, efficacy, and specificity of a therapeutic agent. The compound 1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanol, a metabolite of epinephrine commonly known as metanephrine, possesses a single chiral center, giving rise to two enantiomers: (R)-metanephrine and (S)-metanephrine. While chemically identical in an achiral environment, their interactions with chiral biological systems can differ significantly. This guide provides a comprehensive comparison of the spectroscopic data for these isomers, offering both theoretical underpinnings and practical, data-driven insights for their differentiation.

The Imperative of Chiral Discrimination

Enantiomers of a chiral drug can exhibit profound differences in their pharmacological and toxicological profiles. One enantiomer may be therapeutically active, while the other could be inactive or even contribute to adverse effects. Therefore, the ability to selectively synthesize, separate, and analyze these isomers is paramount. The following sections will detail the spectroscopic techniques that enable researchers to distinguish between the (R) and (S) enantiomers of metanephrine.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unmasking Chirality through Interaction

In a standard achiral solvent, the ¹H and ¹³C NMR spectra of (R)- and (S)-metanephrine are indistinguishable. This is because NMR is not an inherently chiral technique. The magnetic environments of corresponding nuclei in the two enantiomers are identical, leading to identical chemical shifts and coupling constants.

To resolve the enantiomers by NMR, it is necessary to introduce a chiral environment that induces diastereomeric interactions. This is most commonly achieved through the use of a chiral solvating agent (CSA) .

Experimental Protocol: ¹H NMR with a Chiral Solvating Agent

  • Sample Preparation: Prepare separate, equimolar solutions of racemic metanephrine and the individual (R) and (S) enantiomers (if available) in a suitable deuterated solvent (e.g., CDCl₃ or C₆D₆).

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum of the racemic mixture.

  • Addition of CSA: To the NMR tube containing the racemic mixture, add a molar equivalent of a suitable chiral solvating agent, such as (R)-(-)- or (S)-(+)-2,2,2-trifluoro-1-(9-anthryl)ethanol (TFAE) or a cyclodextrin like β-cyclodextrin.

  • Spectrum Acquisition: Re-acquire the ¹H NMR spectrum. The diastereomeric complexes formed between the enantiomers of metanephrine and the CSA will result in the splitting of formerly singlet peaks or the appearance of new, distinct signals for each enantiomer.

  • Data Analysis: Compare the spectra of the individual enantiomers (if available) to the spectrum of the racemate with the CSA to assign the signals to the (R) and (S) isomers.

Expected ¹H NMR Data Comparison (with Chiral Solvating Agent)

Proton Racemic Metanephrine (Achiral Solvent) (R)-Metanephrine (with S-CSA) (S)-Metanephrine (with S-CSA) Rationale for Differentiation
Methine (CH-OH)Single signalShifted signal (δ₁)Shifted signal (δ₂)The diastereomeric interaction with the CSA creates a unique magnetic environment for the proton on the chiral center of each enantiomer, leading to different chemical shifts (δ₁ ≠ δ₂).
Methyl (N-CH₃)Single signalShifted signal (δ₃)Shifted signal (δ₄)Proximity to the chiral center and interaction with the CSA can also induce observable chemical shift differences in nearby groups.
Methoxy (O-CH₃)Two single signalsTwo shifted signalsTwo shifted signalsThe two methoxy groups are diastereotopic and may show further separation upon interaction with the CSA.
Aromatic (Ar-H)MultipletShifted multipletShifted multipletChanges in the aromatic region are also expected due to the influence of the CSA.

Note: The actual chemical shift values will depend on the specific CSA and solvent used.

G cluster_sample Sample Preparation cluster_nmr NMR Spectroscopy cluster_analysis Data Analysis racemate Racemic Metanephrine nmr_racemate ¹H NMR of Racemate (Single set of peaks) racemate->nmr_racemate r_iso (R)-Metanephrine assign Assign Peaks to (R) and (S) Isomers r_iso->assign s_iso (S)-Metanephrine s_iso->assign add_csa Add Chiral Solvating Agent nmr_racemate->add_csa nmr_csa ¹H NMR with CSA (Split peaks for R and S) add_csa->nmr_csa nmr_csa->assign quantify Quantify Enantiomeric Ratio assign->quantify

Infrared (IR) Spectroscopy and Vibrational Circular Dichroism (VCD): A Direct Probe of Stereochemistry

Infrared (IR) Spectroscopy

Standard IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. Since enantiomers have the same bond lengths and bond angles, their vibrational frequencies in an achiral environment are identical. Therefore, the IR spectra of (R)- and (S)-metanephrine are superimposable and cannot be used to differentiate them.[1]

Vibrational Circular Dichroism (VCD) Spectroscopy

VCD is a powerful technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[2][3] This differential absorption, known as the VCD effect, is exquisitely sensitive to the three-dimensional arrangement of atoms in a molecule. Enantiomers, being non-superimposable mirror images, will have VCD spectra that are equal in magnitude but opposite in sign (mirror images of each other). This makes VCD an ideal method for the unambiguous determination of absolute configuration.[4]

Experimental Protocol: VCD Spectroscopy

  • Sample Preparation: Prepare solutions of the individual (R) and (S) enantiomers of metanephrine in a suitable solvent (e.g., CDCl₃) at a concentration that gives a good signal-to-noise ratio.

  • Spectrum Acquisition: Acquire the VCD and IR spectra of each enantiomer using a VCD spectrometer.

  • Computational Modeling: To assign the absolute configuration, perform a quantum mechanical calculation (e.g., using Density Functional Theory, DFT) to predict the VCD spectrum of one of the enantiomers (e.g., the R-enantiomer).

  • Data Comparison: Compare the experimentally measured VCD spectrum with the calculated spectrum. If the signs and relative intensities of the major VCD bands match, the absolute configuration of the sample corresponds to the calculated enantiomer. If the experimental spectrum is a mirror image of the calculated spectrum, the sample has the opposite absolute configuration.

Expected IR and VCD Data Comparison

Spectroscopic Technique (R)-Metanephrine (S)-Metanephrine Racemic Metanephrine Rationale for Differentiation
IR Spectroscopy Identical to (S)-isomerIdentical to (R)-isomerIdentical to pure enantiomersIR spectroscopy is insensitive to stereoisomerism.
VCD Spectroscopy Spectrum with a specific pattern of positive and negative bands (e.g., +,-,+)Mirror-image spectrum to the (R)-isomer (e.g., -,+,-)No VCD signalThe VCD effect is equal and opposite for enantiomers, resulting in a null signal for a racemic mixture.

G cluster_exp Experimental cluster_theory Theoretical cluster_comp Comparison & Assignment sample Chiral Sample ((R)- or (S)-Metanephrine) vcd_exp Measure VCD Spectrum sample->vcd_exp compare Compare Experimental and Calculated Spectra vcd_exp->compare model Build 3D Model of one enantiomer (e.g., R) vcd_calc Calculate VCD Spectrum (DFT) model->vcd_calc vcd_calc->compare assign_config Assign Absolute Configuration compare->assign_config

Mass Spectrometry (MS): Separation is Key

Standard mass spectrometry techniques, such as electron ionization (EI) or electrospray ionization (ESI), measure the mass-to-charge ratio of ions. Since enantiomers have the same mass, their mass spectra are identical. Therefore, MS alone cannot differentiate between (R)- and (S)-metanephrine.

However, when coupled with a chiral separation technique, most commonly chiral High-Performance Liquid Chromatography (HPLC) , MS becomes a powerful tool for the analysis of enantiomers.[5][6][7][8]

Experimental Protocol: Chiral HPLC-MS

  • Column Selection: Choose a suitable chiral stationary phase (CSP) capable of resolving the metanephrine enantiomers. Polysaccharide-based columns are often a good starting point.

  • Mobile Phase Optimization: Develop a mobile phase that provides good separation (resolution) of the two enantiomer peaks. This often involves a mixture of a nonpolar solvent (e.g., hexane) and a polar solvent (e.g., isopropanol or ethanol).

  • MS Detection: Couple the HPLC system to a mass spectrometer. The MS detector will confirm the identity of the eluting compounds by their mass-to-charge ratio and can provide fragmentation data for structural confirmation.

  • Data Analysis: The two enantiomers will elute at different retention times, allowing for their individual detection and quantification.

Expected Chiral HPLC-MS Data

Parameter (R)-Metanephrine (S)-Metanephrine Rationale for Differentiation
Retention Time (t_R) t_R1t_R2The differential interaction of the enantiomers with the chiral stationary phase leads to different elution times (t_R1 ≠ t_R2).
Mass Spectrum Identical to (S)-isomerIdentical to (R)-isomerMass spectrometry confirms the identity of the eluting peaks as metanephrine.

G cluster_prep Sample Injection cluster_hplc Chiral Separation cluster_ms Detection sample Racemic Metanephrine Injected onto HPLC column Chiral Column sample->column separation Enantiomers Separate Based on Affinity for CSP column->separation elution Sequential Elution of (R) and (S) Isomers separation->elution ms_detect Mass Spectrometer Detects and Identifies Each Isomer elution->ms_detect

Summary and Recommendations

The differentiation of the (R) and (S) isomers of 1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanol is crucial for pharmaceutical research and development. This guide has outlined the key spectroscopic techniques for this purpose, emphasizing the underlying principles and practical considerations.

Summary of Spectroscopic Techniques for Metanephrine Isomer Analysis

Technique Differentiates Enantiomers? Principle of Differentiation Key Application
Standard ¹H/¹³C NMR No-Structural elucidation of the molecule (achiral).
NMR with Chiral Solvating Agent YesFormation of diastereomeric complexes.Quantification of enantiomeric excess.
Standard IR Spectroscopy No-Functional group identification (achiral).
Vibrational Circular Dichroism (VCD) YesDifferential absorption of circularly polarized light.Absolute configuration determination.
Standard Mass Spectrometry No-Molecular weight determination (achiral).
Chiral HPLC-MS YesDifferential interaction with a chiral stationary phase.Separation and quantification of enantiomers.

For a comprehensive analysis, a multi-technique approach is recommended. Chiral HPLC-MS is invaluable for the separation and quantification of the enantiomers. For the unambiguous determination of the absolute configuration of each isolated isomer, VCD is the gold standard. Chiral NMR serves as an excellent complementary technique for determining enantiomeric excess in solution. By understanding the capabilities and limitations of each of these spectroscopic methods, researchers can confidently characterize the stereochemistry of metanephrine and other chiral molecules, ensuring the development of safe and effective pharmaceuticals.

References

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • de Jong, J. G., et al. (2005). Chiral on-chip separations of neurotransmitters.
  • American Laboratory. (2010, October 1). Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. Retrieved from [Link]

  • Wikipedia. (2023, November 29). Metanephrine. Retrieved from [Link]

  • Subbaiah, G. (2010). A Strategy for Developing HPLC Methods for Chiral Drugs.
  • Wikipedia. (2023, April 20). Vibrational circular dichroism. Retrieved from [Link]

  • ResearchGate. (n.d.). Chromatographic separation of R/S-enantiomers of amphetamine and methamphetamine: Pathways of methamphetamine synthesis and detection in blood samples by qualitative enantioselective LC-MS/MS analysis. Retrieved from [Link]

  • Bruker. (n.d.). Vibrational circular dichroism (VCD). Retrieved from [Link]

  • Science.gov. (n.d.). chiral hplc method: Topics by Science.gov. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of HPLC Method for Metanephrine and Normetanephrine Detection in Urine: Enhancing Diagnostic Precision for Pheochromocytoma. Retrieved from [Link]

  • Chemistry For Everyone. (2025, February 7). Can IR Spectroscopy Distinguish Enantiomers? [Video]. YouTube. Retrieved from [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Cross-Reactivity in Metanephrine Immunoassays: Evaluating "1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanol"

Introduction: The Criticality of Specificity in Pheochromocytoma Diagnostics In the clinical diagnostics landscape, the accurate measurement of urinary and plasma metanephrines (metanephrine and normetanephrine) is param...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Criticality of Specificity in Pheochromocytoma Diagnostics

In the clinical diagnostics landscape, the accurate measurement of urinary and plasma metanephrines (metanephrine and normetanephrine) is paramount for the diagnosis and management of pheochromocytoma and paraganglioma, rare neuroendocrine tumors.[1][2] Immunoassays, particularly competitive enzyme-linked immunosorbent assays (ELISAs), are frequently employed for their high throughput and sensitivity.[3][4] However, the Achilles' heel of any immunoassay is the potential for cross-reactivity, where structurally similar, non-target compounds interfere with the accurate quantification of the analyte of interest.[3][5] This guide provides a comprehensive framework for evaluating the cross-reactivity of "1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanol," also known as (-)-Normacromerine, in metanephrine and normetanephrine immunoassays.

"1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanol" is a phenethylamine derivative with structural similarities to metanephrines.[6] Its presence in a patient sample, whether from natural sources, metabolic processes, or pharmaceutical intervention, could potentially lead to falsely elevated metanephrine levels, triggering a cascade of unnecessary and costly clinical investigations. Therefore, a rigorous assessment of its cross-reactivity is not merely an academic exercise but a critical step in ensuring the diagnostic integrity of these vital assays.

This guide will delineate the principles of designing and executing a comprehensive cross-reactivity study, present a comparative analysis of "1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanol" with other structurally related compounds, and provide a detailed, field-proven protocol for a competitive immunoassay.

Experimental Design: A Multi-faceted Approach to Uncovering Cross-Reactivity

A robust cross-reactivity study is built on a foundation of meticulous planning and a deep understanding of the underlying biochemistry. The primary objective is to determine the degree to which "1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanol" and its structural analogs can mimic the target analytes (metanephrine and normetanephrine) in binding to the specific antibodies used in the immunoassay.

Causality Behind Experimental Choices:

  • Selection of Immunoassays: We will evaluate two distinct competitive ELISAs: one designed for metanephrine and another for normetanephrine. This is crucial because the subtle structural differences between the two target analytes can lead to significant variations in antibody specificity.

  • Choice of Competing Compounds: A panel of structurally related compounds is selected to provide a comprehensive cross-reactivity profile. This panel includes:

    • Target Analytes: Metanephrine and Normetanephrine (as positive controls).

    • Primary Compound of Interest: 1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanol.

    • Structural Analogs: A selection of compounds with variations in the position of methoxy groups and other substitutions on the phenethylamine scaffold. This allows us to understand the structure-activity relationships that govern antibody binding and cross-reactivity.

  • Protocol Design: The experimental protocol is designed to be a self-validating system. By including standard curves for the target analytes and testing a wide concentration range of the potential cross-reactants, we can accurately calculate the percentage of cross-reactivity. The methodology is grounded in established guidelines for interference testing in clinical chemistry, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI).[7][8]

Comparative Analysis: Unveiling the Structural Nuances of Cross-Reactivity

The following table presents hypothetical, yet scientifically plausible, experimental data from a cross-reactivity study of "1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanol" and its analogs in metanephrine and normetanephrine immunoassays. The cross-reactivity is expressed as a percentage, calculated using the formula:

% Cross-Reactivity = (Concentration of Target Analyte / Concentration of Cross-Reactant) x 100

at the 50% inhibition point (IC50).

Table 1: Comparative Cross-Reactivity of Phenethylamine Derivatives in Metanephrine and Normetanephrine Immunoassays

CompoundStructure% Cross-Reactivity in Metanephrine Immunoassay% Cross-Reactivity in Normetanephrine Immunoassay
Metanephrine 3-methoxy-4-hydroxy-alpha-[(methylamino)methyl]benzyl alcohol100% <0.1%
Normetanephrine 4-hydroxy-3-methoxy-alpha-[(amino)methyl]benzyl alcohol<0.1%100%
1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanol 3,4-dimethoxy-alpha-[(methylamino)methyl]benzyl alcohol15.7%2.3%
3,4-Dimethoxyphenethylamine (DMPEA) 3,4-dimethoxybenzeneethanamine0.8%0.5%
Synephrine 4-hydroxy-alpha-[(methylamino)methyl]benzenemethanol1.2%0.2%
Octopamine 4-hydroxy-alpha-[(amino)methyl]benzenemethanol<0.1%0.9%

Interpretation of Results:

The hypothetical data suggests that "1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanol" exhibits a notable degree of cross-reactivity (15.7%) in the metanephrine immunoassay. This is likely due to the shared 3-methoxy group and the overall structural resemblance to metanephrine. The presence of a second methoxy group at the 4-position, instead of a hydroxyl group, appears to reduce but not eliminate binding to the anti-metanephrine antibody. The cross-reactivity in the normetanephrine assay is significantly lower (2.3%), indicating that the antibody for normetanephrine is more specific and less tolerant of the 3,4-dimethoxy substitution.

The other structural analogs show minimal cross-reactivity, highlighting the importance of the specific arrangement of hydroxyl and methoxy groups on the phenyl ring for antibody recognition.

Experimental Protocols: A Step-by-Step Guide to a Competitive Immunoassay for Cross-Reactivity Assessment

The following is a detailed protocol for a competitive ELISA to determine the cross-reactivity of "1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanol."

Materials:

  • 96-well microtiter plates coated with a specific anti-metanephrine or anti-normetanephrine antibody.

  • Metanephrine and Normetanephrine standards.

  • "1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanol" and other structural analogs.

  • Biotinylated metanephrine or normetanephrine tracer.

  • Streptavidin-horseradish peroxidase (HRP) conjugate.

  • TMB (3,3',5,5'-tetramethylbenzidine) substrate solution.

  • Stop solution (e.g., 2N H₂SO₄).

  • Wash buffer (e.g., PBS with 0.05% Tween 20).

  • Assay buffer (e.g., PBS with 1% BSA).

  • Microplate reader capable of measuring absorbance at 450 nm.

Protocol:

  • Preparation of Reagents: Prepare all reagents according to the manufacturer's instructions. Dilute standards and test compounds to the desired concentrations in the assay buffer.

  • Standard Curve: Add 50 µL of each standard concentration in duplicate to the appropriate wells of the antibody-coated microplate.

  • Test Compounds: Add 50 µL of each concentration of the test compounds (including "1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanol") in duplicate to separate wells.

  • Tracer Addition: Add 50 µL of the biotinylated metanephrine or normetanephrine tracer to all wells.

  • Incubation: Incubate the plate at room temperature for 1-2 hours on a plate shaker.

  • Washing: Wash the plate 3-5 times with wash buffer to remove unbound reagents.

  • Enzyme Conjugate Addition: Add 100 µL of streptavidin-HRP conjugate to each well.

  • Incubation: Incubate the plate at room temperature for 30-60 minutes.

  • Washing: Repeat the washing step as described in step 6.

  • Substrate Addition: Add 100 µL of TMB substrate solution to each well.

  • Color Development: Incubate the plate in the dark at room temperature for 15-30 minutes, or until sufficient color has developed.

  • Stopping the Reaction: Add 50 µL of stop solution to each well.

  • Absorbance Reading: Read the absorbance of each well at 450 nm using a microplate reader.

  • Data Analysis: Plot the absorbance values against the log of the standard concentrations to generate a standard curve. Determine the IC50 values for the target analyte and the test compounds. Calculate the percentage of cross-reactivity using the formula mentioned previously.

Visualizing the Concepts: Diagrams for Enhanced Understanding

Diagram 1: The Principle of Competitive Immunoassay

Caption: In a competitive immunoassay, the analyte in the sample competes with a labeled analyte for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of the analyte in the sample.

Diagram 2: Structural Comparison of Metanephrine and "1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanol"

Structural_Comparison Metanephrine Metanephrine 3-OCH₃ 4-OH Test_Compound 1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanol 3-OCH₃ 4-OCH₃ Metanephrine:f0->Test_Compound:f0 Identical Substitution Metanephrine:f1->Test_Compound:f1 Different Substitution Shared_Backbone Phenethylamine Backbone (Shared Structural Feature) Metanephrine->Shared_Backbone Contains Test_Compound->Shared_Backbone Contains caption Structural similarities and differences.

Sources

Validation

Benchmarking the purity of "1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanol" from different suppliers

A Researcher's Guide to Purity Assessment of 1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanol In the landscape of drug discovery and development, the purity of chemical reagents is a cornerstone of reliable and reproducibl...

Author: BenchChem Technical Support Team. Date: February 2026

A Researcher's Guide to Purity Assessment of 1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanol

In the landscape of drug discovery and development, the purity of chemical reagents is a cornerstone of reliable and reproducible research.[1] This is particularly true for compounds like 1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanol, a phenylethanolamine derivative with potential applications in pharmaceutical research. The presence of impurities, even in trace amounts, can significantly alter the compound's biological activity and lead to misleading experimental outcomes.[2] This guide provides a comprehensive framework for researchers to benchmark the purity of 1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanol obtained from various suppliers.

The methodologies outlined herein are designed to create a self-validating system, ensuring that the analytical data generated is accurate, precise, and trustworthy.[3][4] By adhering to these protocols, researchers can confidently select the highest quality reagents for their studies, thereby accelerating preclinical research and enhancing the reproducibility of their findings.[5]

The Analytical Gauntlet: A Multi-faceted Approach to Purity Verification

A single analytical technique is often insufficient to provide a complete purity profile of a chemical compound. Therefore, a multi-pronged approach employing orthogonal methods is essential for a comprehensive assessment. This guide focuses on a triad of powerful analytical techniques: High-Performance Liquid Chromatography (HPLC) for quantitative purity and impurity profiling, Gas Chromatography-Mass Spectrometry (GC-MS) for the identification and quantification of residual solvents, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and detection of impurities.[6]

The following workflow provides a systematic approach to the purity benchmarking process:

Caption: Overall experimental workflow for purity comparison.

I. High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is the gold standard for determining the purity of non-volatile organic compounds.[7] Its high resolution and sensitivity allow for the separation and quantification of the main compound from its impurities.

Rationale for Method Selection: A reversed-phase HPLC method with UV detection is chosen for its robustness and suitability for analyzing phenylethanolamine derivatives.[8] The use of a C18 column provides excellent separation based on hydrophobicity. Isocratic elution is selected for its simplicity and reproducibility, while the detection wavelength is set based on the UV absorbance maximum of the analyte to ensure optimal sensitivity. The validation of this method is crucial to ensure the reliability of the results.[4][9]

Detailed Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV or Photodiode Array (PDA) detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and a suitable buffer (e.g., phosphate or acetate buffer) at a specific pH. The exact ratio should be optimized to achieve good separation. For example, a starting point could be a 70:30 (v/v) mixture of buffer and acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by scanning the UV spectrum of a standard solution of 1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanol. A common wavelength for similar compounds is around 280 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the compound from each supplier.

    • Dissolve in a suitable solvent (e.g., methanol or mobile phase) to a final concentration of 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Data Analysis:

    • The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

    • Peak purity analysis should be performed if a PDA detector is available to check for co-eluting impurities.[10]

II. Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvent Analysis

Residual solvents are organic volatile chemicals that are used or produced in the manufacturing of drug substances or excipients.[11] Their presence is strictly controlled in pharmaceutical products due to their potential toxicity. Headspace GC-MS is the preferred method for this analysis due to its high sensitivity and specificity.[12][13]

Rationale for Method Selection: Headspace sampling allows for the analysis of volatile compounds without injecting the non-volatile sample matrix, which can contaminate the GC system. The mass spectrometer provides definitive identification of the solvents based on their mass spectra. This method is compliant with regulatory guidelines such as ICH Q3C and USP <467>.[11]

Detailed Experimental Protocol:

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer and a headspace autosampler.

  • Column: A column suitable for volatile organic compounds, such as a DB-624 or equivalent (e.g., 30 m x 0.32 mm, 1.8 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.5 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 5 minutes.

    • Ramp: Increase to 240°C at 10°C/min.

    • Final hold: 5 minutes at 240°C.

  • Headspace Parameters:

    • Vial equilibration temperature: 80°C.

    • Vial equilibration time: 20 minutes.

    • Injection volume: 1 mL of the headspace gas.

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of the compound from each supplier into a headspace vial.

    • Add a suitable solvent (e.g., dimethyl sulfoxide or N,N-dimethylformamide) to dissolve the sample.

  • Data Analysis:

    • Identify residual solvents by comparing their mass spectra with a reference library (e.g., NIST).

    • Quantify the identified solvents using an external or internal standard method.

III. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is an unparalleled technique for the structural elucidation of organic molecules.[14][15] It provides detailed information about the chemical environment of each atom in the molecule, allowing for unambiguous structural confirmation and the identification of structurally related impurities.[16][17]

Rationale for Method Selection: Both ¹H and ¹³C NMR are essential for a complete structural characterization. ¹H NMR provides information on the number and connectivity of protons, while ¹³C NMR reveals the carbon framework of the molecule. The use of a high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution and sensitivity. Quantitative NMR (qNMR) can also be employed for an accurate purity assessment without the need for a reference standard of the analyte.[18]

Detailed Experimental Protocol:

  • Instrumentation: A high-resolution NMR spectrometer.

  • Solvent: A deuterated solvent in which the compound is soluble (e.g., CDCl₃, DMSO-d₆, or D₂O).

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound from each supplier in the chosen deuterated solvent.

  • Experiments:

    • ¹H NMR: Acquire a standard one-dimensional proton spectrum.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum.

    • (Optional) 2D NMR: Experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to further confirm the structure.

  • Data Analysis:

    • Compare the chemical shifts, coupling constants, and integration values of the signals with the expected structure of 1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanol.

    • Look for any unexpected signals that may indicate the presence of impurities. The structure and relative amount of these impurities can often be determined from the NMR data.

Comparative Data Summary

The following table presents a hypothetical comparison of "1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanol" from three different suppliers based on the analytical methods described above.

Parameter Supplier A Supplier B Supplier C Acceptance Criteria
Appearance White to off-white powderWhite crystalline powderYellowish powderWhite to off-white powder
HPLC Purity (%) 99.898.595.2≥ 98.0%
Major Impurity (HPLC, %) 0.15 (Unidentified)1.2 (Starting Material)3.5 (Side-reaction product)≤ 0.5%
Residual Solvents (GC-MS) Acetone: 50 ppmToluene: 100 ppm; Heptane: 200 ppmDichloromethane: 700 ppmCompliant with ICH Q3C limits
¹H NMR Conforms to structureConforms to structureConforms, but with impurity signalsConforms to expected structure
¹³C NMR Conforms to structureConforms to structureConforms, but with impurity signalsConforms to expected structure

Interpretation of Results:

  • Supplier A provides the highest purity material with minimal impurities and residual solvents, making it the ideal choice for sensitive applications.

  • Supplier B shows a lower purity with a significant amount of unreacted starting material, which could interfere with downstream experiments. The presence of toluene, a Class 2 solvent, is also a concern.

  • Supplier C provides the lowest purity material with a significant amount of a side-reaction product and a high level of dichloromethane, a potentially carcinogenic solvent. This material would not be suitable for most research applications.

Conclusion and Recommendations

The purity of chemical reagents is a critical factor that can significantly impact the outcome of research and development activities.[5][2] A thorough analytical characterization using orthogonal methods, as outlined in this guide, is essential for making informed decisions about supplier selection.[3] Researchers should demand comprehensive Certificates of Analysis (CoA) from their suppliers that include data from multiple analytical techniques. By investing the time and resources to benchmark the purity of critical reagents like 1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanol, scientists can enhance the quality and reliability of their work, ultimately contributing to the successful development of new therapeutics.

References

  • Vertex AI Search. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
  • Chemistry LibreTexts. (2024, May 9). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy.
  • Pharmuni. (n.d.). Validating Analytical Methods in Pharmaceuticals.
  • Alwsci. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals.
  • Apollo Scientific. (n.d.). Why High-Purity Chemicals Matter in Drug Discovery.
  • ResolveMass Laboratories Inc. (2025, September 29). GCMS Residual Solvent Analysis: What You Must Know.
  • Profound. (2025, January 27). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
  • ResearchGate. (n.d.). Analytical method validation: A brief review.
  • ResearchGate. (n.d.). A Generic Method for the Analysis of Residual Solvents in Pharmaceuticals Using Static Headspace-GC-FID/MS.
  • YouTube. (2024, December 24). Analytical Method Validation Tips and Tricks in the Pharmaceutical Industry.
  • MBS. (n.d.). The Importance of High-Quality Reagents in Accurate Experimental Results.
  • Enformer. (2024, December 27). Analytical Methods for Profiling Impurities in Pharmaceuticals.
  • Oxford Academic. (n.d.). Optimization of HS-GC–FID–MS Method for Residual Solvent Profiling in Active Pharmaceutical Ingredients Using DoE.
  • Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity.
  • Techmate. (2025, March 17). The Importance of High-Purity Chemicals in Pharmaceutical Testing.
  • IJRAR.org. (n.d.). Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation.
  • Shimadzu (Europe). (n.d.). GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals.
  • MDPI. (2023, June 1). Pharmaceutical Residual Solvent Analysis: A Comparison of GC-FID and SIFT-MS Performance.
  • ResearchGate. (n.d.). Analytical Quality Control Information System for Chemical Reagents and High-Purity Materials.
  • Pathogenia. (n.d.). Purity Assay (Pharmaceutical Testing).
  • Journal of Chemical and Pharmaceutical Sciences. (n.d.). 1HNMR spectrometry in structural elucidation of organic compounds.
  • AZoLifeSciences. (2023, November 7). NMR Spectroscopy in Structural Analysis of Organic Compounds.
  • Thomas Scientific. (2025, August 10). Laboratory Chemical Reagents: Essential Components for Scientific Research, Analytical Chemistry, and Quality Control Operations.
  • Wesleyan University. (n.d.). NMR as a Tool for Structure Elucidation of Organic Compounds Not Offered CHEM 385.
  • Pharmaceutical Technology. (2021, September 3). How Pure is Pure? Understanding Reagent Purity Grades.
  • GSP Chem. (2024, September 27). Role of Analytical Reagents in Pharmaceutical Development.
  • National Institute of Justice. (2023, August 25). DNA Amplification | Quality Control Testing of Reagents and Consumables.
  • ReAgent. (2023, August 2). Quality Control In Chemical Manufacturing For Life Sciences.
  • Angene. (n.d.). 1-(3,4-dimethoxyphenyl)-2-methylamino-ethanol(CAS# 41787-64-8).
  • PubMed Central. (2014, June 20). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective.
  • ResearchGate. (n.d.). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists.
  • Proactive Molecular Research. (n.d.). 1-(3.4-diMethoxyphenyl)-2-MethylaMino-ethanol.
  • ChemicalBook. (2023, May 4). 1-(3,4-dimethoxyphenyl)-2-methylamino-ethanol | 41787-64-8.
  • PubMed. (1993, March 5). Assay of Phenylethanolamine N-methyltransferase Activity Using High-Performance Liquid Chromatography With Ultraviolet Absorbance Detection.
  • Google Patents. (n.d.). CN106053657A - Method for detecting content of chiral phenylethylamine by adopting high-performance liquid chromatography.
  • Arctom. (n.d.). CAS NO. 41787-64-8 | 1-(3,4-dimethoxyphenyl)-2-methylamino-ethanol.
  • ResearchGate. (2019, August 8). HPLC Determination of N-Methylethanolamine in Diphenhydramine Hydrochloride Drug Substance by Pre-column Derivatization.
  • PubMed. (2002, October). HPLC determination of phenylpropanolamine in pharmaceutical OTC preparations.
  • University of Pretoria. (2024, November 10). A Highly Sensitive RP HPLC-PDA Analytical Method for.
  • Santa Cruz Biotechnology. (n.d.). 1-(3-Methoxyphenyl)-2-(methylamino)ethanol | CAS 92188-49-3.
  • PubChem. (n.d.). 1-(2,5-Dimethoxyphenyl)-2-(methylamino)ethanol | C11H17NO3 | CID 46244.
  • PubChem. (n.d.). 3,4-Dimethoxyphenylethanolamine | C10H15NO3 | CID 3863978.
  • ChemicalBook. (2023, May 9). 1-(3,4-Dihydroxyphenyl)-2-(methylamino)ethanol | 6912-68-1.
  • British Pharmacopoeia. (n.d.). 2-tert-butylamino-1-(4-hydroxy-3-methylphenyl)ethanol.
  • USP-NF. (n.d.). pf-2002-vol-28-issues-4-6.pdf.

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanol

This guide provides essential, step-by-step procedures for the safe and compliant disposal of 1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanol. Developed for researchers, scientists, and drug development professionals, thi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential, step-by-step procedures for the safe and compliant disposal of 1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanol. Developed for researchers, scientists, and drug development professionals, this document synthesizes technical data with field-proven safety protocols to ensure the protection of laboratory personnel and the environment. The procedures outlined are grounded in regulatory standards and an expert understanding of chemical hazards.

Hazard Assessment: The Foundation of Safe Disposal

The chemical structure combines a substituted catechol ether, a secondary amine, and an alcohol functional group. Based on these features and data from similar molecules, the compound should be handled as, at minimum, possessing the following hazards:

  • Acute Toxicity (Oral and Dermal): Harmful if swallowed or in contact with skin.[1]

  • Skin and Eye Corrosivity: Causes severe skin burns and eye damage.[1]

  • Respiratory Irritation: May cause irritation to the respiratory system upon inhalation.

  • Organ Toxicity: Potential for damage to internal organs through prolonged or repeated exposure.[1][2]

  • Environmental Hazard: Likely harmful to aquatic life.

Given this profile, 1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanol must be treated as hazardous chemical waste . Under no circumstances should it be disposed of via sanitary sewer (sink) or in regular solid waste streams.[3]

Personal Protective Equipment (PPE): A Non-Negotiable Standard

Before handling the chemical for disposal, all personnel must be equipped with the appropriate PPE to mitigate exposure risks. The choice of PPE is directly informed by the substance's corrosive and toxic properties.

PPE CategorySpecificationRationale
Hand Protection Nitrile or neoprene gloves (double-gloving recommended).Provides a barrier against dermal absorption and chemical burns. Check glove manufacturer's compatibility chart.
Eye/Face Protection Chemical safety goggles and a full-face shield.Protects against splashes that can cause severe eye damage and skin burns.[4]
Body Protection A chemically resistant lab coat, worn fully buttoned. For larger quantities or spill cleanup, a chemical apron or suit is required.Prevents contact with clothing and skin. Contaminated clothing must be removed immediately and decontaminated before reuse.
Respiratory Protection Use only in a certified chemical fume hood. If a fume hood is not available, a respirator with an appropriate organic vapor cartridge may be necessary.Prevents inhalation of vapors or aerosols, which can cause respiratory irritation.
Step-by-Step Disposal Protocol

The guiding principle for disposal is to collect, securely store, and transfer the chemical waste to a licensed environmental services provider. This process ensures compliance with regulations set forth by agencies such as the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).

  • Do Not Mix Wastes: Never mix 1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanol with other waste streams, especially incompatible materials like strong oxidizing agents or acids.[5] Mixing can cause violent reactions, releasing toxic gases or generating heat.

  • Aqueous vs. Organic: If the waste is in a solution, do not mix aqueous waste with organic solvent waste. This is a fundamental principle of laboratory waste management that simplifies disposal and prevents dangerous reactions.

  • Designated Waste Container: Collect the waste in a dedicated, properly vetted container.

  • Compatibility is Key: The waste container must be chemically compatible with the substance. High-density polyethylene (HDPE) or glass containers are typically appropriate. Avoid metal containers, as amines can be corrosive to some metals like copper.[1][5]

  • Condition and Closure: Use a container that is in good condition, free of leaks, and has a secure, tightly-fitting screw cap. Keep the container closed at all times except when adding waste.[6] This minimizes the release of vapors and prevents spills.

  • Headspace: Do not fill the container to more than 90% of its capacity. Leaving adequate headspace allows for vapor expansion and reduces the risk of spills from overfilling.

Proper labeling is a legal requirement and is crucial for the safety of everyone who will handle the container.

  • Mandatory Information: The label must be securely affixed to the container and clearly state the following:

    • The words "HAZARDOUS WASTE "

    • The full chemical name: "1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanol " (Do not use abbreviations or formulas).[6]

    • An accurate estimation of the concentration and total volume/mass.

    • The specific hazard characteristics: "Corrosive, Toxic, Environmental Hazard ".

    • The accumulation start date (the date the first drop of waste was added to the container).

    • The name of the principal investigator or laboratory contact.

  • Point of Generation: Store the labeled waste container at or near the point of generation, in a designated location known as a Satellite Accumulation Area (SAA). This area must be under the control of laboratory personnel.

  • Secondary Containment: Place the primary waste container inside a larger, chemically resistant secondary container (such as a plastic tub) to contain any potential leaks or spills.[2]

  • Segregated Storage: Store the container away from incompatible materials, particularly acids and oxidizers.[6]

  • Secure Location: The storage area should be away from heat sources, drains, and high-traffic areas.

  • Contact EHS: Once the container is full (or within the time limits set by your institution, typically 6-12 months), contact your institution's Environmental Health and Safety (EHS) office to schedule a waste pickup.[1][5]

  • Professional Disposal: EHS will arrange for the collection of the waste by a licensed hazardous waste disposal company. These professionals are trained to transport and dispose of the material in compliance with all federal, state, and local regulations.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and operational workflow for the proper disposal of 1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanol.

G cluster_prep Preparation & Assessment cluster_collection Collection & Containerization cluster_storage Storage & Pickup start Waste Generation: 1-(3,4-Dimethoxyphenyl) -2-(methylamino)ethanol haz_assess Hazard Assessment: Corrosive, Toxic, Environmental Hazard start->haz_assess get_container Select Compatible Container (e.g., HDPE, Glass) ppe Don Appropriate PPE: Goggles, Face Shield, Chem-Resistant Gloves, Lab Coat haz_assess->ppe ppe->get_container label_container Affix Hazardous Waste Label get_container->label_container move_to_saa Place in Satellite Accumulation Area (SAA) add_waste Add Waste to Container (Fill <90%) label_container->add_waste close_container Securely Close Container add_waste->close_container close_container->move_to_saa secondary_contain Use Secondary Containment move_to_saa->secondary_contain request_pickup Container Full? Request EHS Pickup secondary_contain->request_pickup ehs_pickup EHS/Vendor Pickup for Final Disposal request_pickup->ehs_pickup

Caption: Disposal workflow for 1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanol.

Spill and Emergency Procedures

Accidents require immediate and correct action. All personnel handling this compound must be familiar with these procedures.

  • Minor Spill (in a fume hood):

    • Alert personnel in the immediate area.

    • Wearing full PPE, absorb the spill with a chemical absorbent material (e.g., vermiculite or sand). Do not use combustible materials like paper towels.

    • Collect the contaminated absorbent material using non-sparking tools and place it in a sealed, labeled hazardous waste container.

    • Decontaminate the area with a suitable cleaning agent, collecting all cleaning materials as hazardous waste.

  • Major Spill (outside a fume hood) or Personnel Exposure:

    • Evacuate: Immediately evacuate the area.

    • Alert: Activate the nearest fire alarm and notify your institution's emergency response number and EHS office.

    • Assist: If a colleague is exposed, guide them to the nearest safety shower or eyewash station. Remove contaminated clothing while under the shower. Flush affected skin or eyes for at least 15 minutes.[4]

    • Isolate: Close the laboratory doors to contain the vapors.

    • Report: Provide emergency responders with the name of the chemical and the Safety Data Sheet (if available) or this guide.

Do not attempt to clean up a major spill unless you are trained and equipped to do so as part of an emergency response team.

References

  • Fisher Scientific.Safety Data Sheet: 2-(Methylamino)ethanol (2008).
  • Angene Chemical. Safety Data Sheet: 2-[[2-(Dimethylamino)ethyl]methylamino]ethanol.[Link]

  • Purco. Safety Data Sheet.[Link]

  • SD Fine-Chem. Chemwatch GHS SDS: 2-methylaminoethanol.[Link]

  • United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.[Link]

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste.[Link]

  • GAIACA. How to Dispose of Chemical Waste in a Lab Correctly.[Link]

  • Columbia University. Hazardous Chemical Waste Management Guidelines.[Link]

  • Lab Manager. Managing Hazardous Chemical Waste in the Lab.[Link]

Sources

Handling

A Comprehensive Guide to Personal Protective Equipment for Handling 1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanol

In the dynamic landscape of pharmaceutical research and drug development, the safety of our scientists is paramount. The handling of novel chemical entities requires a meticulous and informed approach to personal protect...

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic landscape of pharmaceutical research and drug development, the safety of our scientists is paramount. The handling of novel chemical entities requires a meticulous and informed approach to personal protection. This guide provides an in-depth, experience-driven framework for the safe handling of 1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanol, a substituted phenethylamine derivative. Our focus extends beyond mere compliance, aiming to instill a culture of safety and scientific integrity.

The Foundation of Safety: Engineering and Administrative Controls

Before detailing specific PPE, it is crucial to recognize that PPE is the last line of defense. The hierarchy of controls prioritizes engineering and administrative measures to minimize exposure.[6]

  • Engineering Controls: All work with 1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanol, especially when handling powders or creating solutions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[7][8][9]

  • Administrative Controls: Develop and strictly adhere to Standard Operating Procedures (SOPs) for all tasks involving this compound. Ensure all personnel are thoroughly trained on the potential hazards and the correct use of all safety equipment.[10] Never work alone when handling hazardous chemicals.[8][9]

Core Personal Protective Equipment (PPE)

The following table outlines the minimum recommended PPE for handling 1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanol. The selection of specific items should be guided by a task-specific risk assessment.

Body Part PPE Recommendation Rationale and Key Considerations
Eyes & Face Chemical splash goggles and a face shield.Protects against splashes of liquids and airborne particles that can cause severe eye damage.[7][9][10] A face shield provides an additional layer of protection for the entire face.
Hands Double gloving with nitrile gloves.Provides a robust barrier against skin contact.[11][12] The outer glove should be removed and disposed of immediately after handling the compound or in case of contamination. The inner glove provides protection during the doffing process. Ensure gloves are rated for the solvents being used.
Body A lab coat made of a low-permeability fabric.Protects skin and personal clothing from contamination.[8][11] For larger quantities or tasks with a higher risk of splashing, a chemical-resistant apron over the lab coat is recommended.
Respiratory An N95 or higher-rated respirator.Recommended when handling the solid compound outside of a fume hood (a practice that should be avoided) or during spill cleanup to prevent inhalation of airborne particles.[6]
Feet Closed-toe, chemical-resistant shoes.Protects feet from spills and falling objects.[9]

Procedural Guidance: Donning and Doffing of PPE

The order of donning and doffing PPE is critical to prevent cross-contamination.

Donning Sequence:
  • Lab Coat: Put on the lab coat and fasten it completely.

  • Inner Gloves: Don the first pair of nitrile gloves.

  • Respirator (if required): Perform a fit check to ensure a proper seal.

  • Goggles and Face Shield: Put on chemical splash goggles, followed by a face shield.

  • Outer Gloves: Don the second pair of nitrile gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.

Doffing Sequence (to be performed in a designated area):
  • Outer Gloves: Remove the outer gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the designated hazardous waste container.

  • Face Shield and Goggles: Remove the face shield and goggles from the back of the head.

  • Lab Coat: Unfasten the lab coat and roll it down from the shoulders, turning it inside out to contain any contamination on the exterior.

  • Inner Gloves: Remove the inner gloves using the same inside-out technique.

  • Respirator (if used): Remove the respirator without touching the front.

  • Hand Hygiene: Wash hands thoroughly with soap and water.[11]

Visualizing the PPE Selection Process

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

Caption: PPE selection workflow for handling the target compound.

Disposal of Contaminated PPE

All disposable PPE used when handling 1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanol must be considered hazardous waste.[13][14]

Step-by-Step Disposal Plan:

  • Segregation: After doffing, immediately place all contaminated disposable items (gloves, lab coat, etc.) into a designated, clearly labeled hazardous waste container.[13] This container should be a leak-proof bag or a lined, lidded bin.

  • Container Management: Ensure the hazardous waste container is kept closed when not in use. Do not overfill the container.[13]

  • Waste Pickup: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste management company.[13][15] Never dispose of contaminated PPE in the regular trash.[7][8]

Emergency Procedures

In the event of an exposure, immediate action is critical.

  • Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes.[1][3][5][7] Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[1][3][5][7] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][3][5]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][3][5]

All laboratory personnel should be aware of the location and proper use of emergency equipment, including safety showers, eyewash stations, and fire extinguishers.[7][8][9]

By implementing these comprehensive safety measures, researchers can confidently and safely handle 1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanol, fostering a secure environment for scientific innovation.

References

  • PozeSCAF. Chemistry Lab Safety Rules. AI powered Drug Discovery CRO.
  • Lab Safety Rules and Guidelines. (2024-01-23).
  • Hazmat School. How to dispose of contaminated PPE. (2025-09-03).
  • Oklahoma State University. Laboratory Safety Rules.
  • International Enviroguard. Disposing of Contaminated Disposable Protective Clothing. (2019-04-09).
  • Sigma-Aldrich. SAFETY DATA SHEET - 2-dimethylaminoethanol. (2024-09-07).
  • Sigma-Aldrich. SAFETY DATA SHEET - 2-(Methylamino)ethanol. (2025-11-06).
  • CDH Fine Chemical. material safety data sheet sds/msds - 2-(METHYL AMINO) ETHANOL.
  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance.
  • American Chemical Society. Guidelines for Chemical Laboratory Safety in Academic Institutions.
  • Pesticide Environmental Stewardship. Cleaning, Maintenance, Storage and Disposal.
  • Chemwatch. GHS SDS in English (European) 48281 - 2-PHENYLETHYLAMINE.
  • Northwestern University Research Safety. Hazardous Waste Disposal Guide. (2023-02-27).
  • Fisher Scientific. SAFETY DATA SHEET - 2-(Methylamino)ethanol. (2025-12-19).
  • Occupational Safety and Health Administration (OSHA). Controlling Occupational Exposure to Hazardous Drugs.
  • Purco. Safety data sheet. (2022-02-21).
  • TCI Chemicals. SAFETY DATA SHEET. (2025-09-08).
  • Occupational Safety and Health Administration (OSHA). eTool: Hospitals - Pharmacy - Personal Protective Equipment (PPE).
  • Centers for Disease Control and Prevention (CDC). Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • GERPAC. Personal protective equipment for preparing toxic drugs.
  • Connor, T. H. Personal Equipment for Use in Handling Hazardous Drugs. Pharmacy Purchasing & Products Magazine.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.